molecular formula C9H9BrO B1438586 (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL CAS No. 1270284-15-5

(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Cat. No.: B1438586
CAS No.: 1270284-15-5
M. Wt: 213.07 g/mol
InChI Key: DRXIUUZVRAOHBS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-5-bromo-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIUUZVRAOHBS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270284-15-5
Record name (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-Bromo-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block in the synthesis of complex molecular targets, particularly in the pharmaceutical industry. Its stereodefined hydroxyl group and the presence of a bromine handle for further functionalization make it a versatile intermediate. The critical step in its synthesis is the asymmetric reduction of the prochiral ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one. This guide provides a comprehensive overview of two robust and highly selective methodologies for achieving this transformation: the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using ketone reductases (KREDs). This document is intended for researchers, chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Strategic Importance of a Chiral Indanol

The indane scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral center, such as the hydroxyl group in this compound, is often crucial for biological activity. The enantioselective synthesis of this alcohol from its corresponding ketone, 5-Bromo-1-indanone[1][2], presents a classic challenge in asymmetric synthesis. The goal is to control the facial selectivity of hydride addition to the carbonyl group, producing one enantiomer in high excess. This guide delves into the chemical and enzymatic strategies that have proven most effective for this purpose.

Chapter 1: The Corey-Bakshi-Shibata (CBS) Reduction: A Cornerstone of Asymmetric Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[3][4] It employs a chiral oxazaborolidine catalyst in substoichiometric amounts along with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[5]

Mechanistic Rationale

The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism, originally proposed by E.J. Corey, involves a bifunctional activation process.[4][6][7]

  • Catalyst-Reductant Coordination : The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4][7]

  • Ketone Coordination : The prochiral ketone (5-Bromo-1-indanone) then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance, typically with its larger substituent (the bromo-phenyl ring system) positioned away from the bulky group on the catalyst's chiral scaffold.[7]

  • Intramolecular Hydride Transfer : The hydride is delivered from the coordinated borane to one specific face of the ketone carbonyl through a rigid, six-membered, chair-like transition state.[7] This intramolecular transfer dictates the stereochemical outcome, leading to the formation of the chiral alcohol with high enantiopurity.

To produce the (S)-alcohol, the (R)-CBS catalyst is typically employed, which directs the hydride to the re-face of the ketone.

Visualization of the CBS Catalytic Cycle

CBS_Reduction_Workflow Catalyst (R)-CBS Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex Borane BH₃·THF Borane->Activated_Complex Transition_State Ternary Complex (Transition State) Activated_Complex->Transition_State + Ketone 5-Bromo-1-indanone Ketone->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Workup Aqueous Workup (e.g., H₂O, HCl) Product_Complex->Workup Regen_Catalyst (R)-CBS Catalyst Product_Complex->Regen_Catalyst Catalyst Regeneration Product (S)-5-Bromo-inden-1-ol Workup->Product Regen_Catalyst->Activated_Complex

Caption: Catalytic cycle for the CBS reduction of 5-Bromo-1-indanone.

Detailed Experimental Protocol: CBS Reduction

Materials:

  • 5-Bromo-2,3-dihydro-1H-inden-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (1 M HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution while maintaining the temperature at 0 °C. Stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation
ParameterTypical ValueRationale
Catalyst (R)-Methyl-CBSProvides the (S)-alcohol product.
Catalyst Loading 5-10 mol%Ensures a catalytic process with a reasonable reaction rate.[3]
Reductant BH₃·SMe₂A stable and effective source of borane.
Temperature 0 °C to RTLower temperatures generally enhance enantioselectivity.
Solvent Anhydrous THFAprotic solvent essential for borane stability.[7]
Typical Yield 85-95%High conversion is typical for this reaction.
Enantiomeric Excess >95% eeThe method is known for its excellent stereocontrol.[5]

Chapter 2: Biocatalytic Reduction with Ketone Reductases (KREDs)

Biocatalysis offers a powerful, green alternative to traditional chemical methods, leveraging the exquisite selectivity of enzymes to perform chemical transformations.[8][9] For the synthesis of chiral alcohols, ketone reductases (KREDs), a class of oxidoreductases, are particularly effective.[10][11]

Mechanistic Rationale

KREDs catalyze the stereoselective reduction of ketones to alcohols using a hydride source from a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH.[8]

  • Substrate Binding: The 5-bromo-1-indanone substrate binds within the enzyme's chiral active site. The specific orientation of the substrate is dictated by precise steric and electronic interactions with the amino acid residues of the enzyme.

  • Cofactor-Mediated Reduction: A molecule of the reduced cofactor (NADH or NADPH), also bound in the active site, delivers a hydride to one specific face of the ketone's carbonyl group.

  • Cofactor Regeneration: Since the cofactor is used in stoichiometric amounts, an efficient in situ regeneration system is required to make the process catalytic with respect to the expensive cofactor. A common and cost-effective method is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is added in large excess. The KRED itself oxidizes the isopropanol to acetone, regenerating the NADH/NADPH needed for the primary reaction.

The choice of KRED is critical, as some are (S)-selective while others are (R)-selective. A screening of commercially available KRED kits is often the first step to identify an enzyme with high activity and selectivity for the target substrate.

Visualization of the KRED Catalytic Cycle

KRED_Reduction_Workflow cluster_main Main Reduction Cycle cluster_regen Cofactor Regeneration Cycle KRED_E KRED (Enzyme) Ternary_Complex Enzyme-Substrate-NADH Complex KRED_E->Ternary_Complex Ketone 5-Bromo-1-indanone Ketone->Ternary_Complex NADH NADH NADH->Ternary_Complex Product_Complex Enzyme-Product-NAD⁺ Complex Ternary_Complex->Product_Complex Hydride Transfer Product_Complex->KRED_E Product Release Product (S)-5-Bromo-inden-1-ol Product_Complex->Product NAD NAD⁺ Product_Complex->NAD NAD_Regen NAD⁺ NAD->NAD_Regen Cofactor Pool KRED_E_Regen KRED (Enzyme) Regen_Complex Enzyme-Isopropanol-NAD⁺ Complex KRED_E_Regen->Regen_Complex Isopropanol Isopropanol Isopropanol->Regen_Complex NAD_Regen->Regen_Complex Regen_Complex->KRED_E_Regen Acetone Release NADH_Regen NADH Regen_Complex->NADH_Regen Acetone Acetone Regen_Complex->Acetone NADH_Regen->NADH Cofactor Pool

Caption: Biocatalytic cycle for KRED-mediated reduction with isopropanol-based cofactor regeneration.

Detailed Experimental Protocol: Biocatalytic Reduction

Materials:

  • 5-Bromo-2,3-dihydro-1H-inden-1-one

  • Ketone Reductase (a suitable (S)-selective KRED identified from screening)

  • NADP⁺ or NAD⁺

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add isopropanol to a final concentration of 10% v/v.

  • Enzyme and Cofactor Addition: Add the KRED enzyme (typically specified in U/mg or as a lyophilized powder) and the NAD(P)⁺ cofactor (e.g., 1 mg/mL). Stir gently to dissolve.

  • Substrate Addition: Add the 5-Bromo-2,3-dihydro-1H-inden-1-one substrate (e.g., to a final concentration of 10 g/L).

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC, tracking the disappearance of the ketone and the appearance of the chiral alcohol product. Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction reaches completion, terminate it by adding a water-immiscible organic solvent like MTBE.

  • Extraction: Extract the aqueous phase with MTBE (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be performed by column chromatography if necessary.

  • Analysis: Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC.

Data Presentation
ParameterTypical ValueRationale
Biocatalyst (S)-selective KREDEnzyme's active site determines stereochemical outcome.
Cofactor System NAD(P)⁺ / IsopropanolIsopropanol acts as a cheap, effective hydride source for cofactor recycling.[8]
pH 6.5 - 7.5Optimal pH range for the activity and stability of most KREDs.
Temperature 25-40 °CMild conditions preserve enzyme function and prevent denaturation.
Solvent Aqueous BufferEnzymes operate in an aqueous environment. Co-solvents can be used.
Typical Yield >90%Enzymatic reactions can be driven to high conversion.
Enantiomeric Excess >99% eeEnzymes are renowned for their near-perfect enantioselectivity.

Comparative Analysis: CBS Reduction vs. Biocatalysis

FeatureCorey-Bakshi-Shibata (CBS) ReductionBiocatalytic (KRED) Reduction
Selectivity Excellent (>95% ee)Typically Superior (>99% ee)
Conditions Cryogenic temperatures, anhydrous solventsMild (RT, aqueous buffer, neutral pH)
Reagents Pyrophoric/moisture-sensitive boranesNon-hazardous, biodegradable
Scalability Well-established for large-scale synthesisReadily scalable; requires bioreactors
Cost Catalyst and boranes can be expensiveCofactors can be costly, but regeneration reduces this
Environmental Impact Organic solvent waste, metal/boron byproducts"Green" process, biodegradable, minimal waste
Development Time Generally faster to implementRequires enzyme screening and optimization

Conclusion and Future Outlook

Both the Corey-Bakshi-Shibata reduction and biocatalytic methods provide highly effective and reliable pathways for the enantioselective synthesis of this compound. The CBS reduction is a classic, robust chemical method that delivers high enantioselectivity and is well-understood.[4][6] However, it relies on hazardous reagents and stringent anhydrous and cryogenic conditions.

In contrast, biocatalysis with ketone reductases represents a modern, sustainable approach that offers unparalleled selectivity under mild, environmentally benign conditions.[8][9] While it requires an initial investment in enzyme screening and process optimization, the benefits of safety, reduced environmental footprint, and often superior enantiopurity make it an increasingly attractive option, especially for industrial-scale production in the pharmaceutical sector. The continued discovery and engineering of novel, robust enzymes will further expand the utility of biocatalysis for synthesizing this and other valuable chiral intermediates.

References

  • Mimoun, H. (1990). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • Ramachandran, P. V., & Mistry, H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • Shende, V. S., Singh, P., & Bhanage, P. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Ketone Reduction. Organic Process Research & Development. Available at: [Link]

  • Grokipedia. Corey–Itsuno reduction. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • Wu, S., Snajdrova, R., Moore, J. C., Baldenius, K., & Bornscheuer, U. T. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]

  • PubMed. Biocatalysis: Enzymatic Synthesis for Industrial Applications. Available at: [Link]

  • Straathof, A. J., & Jongejan, J. A. (2004). Enzyme-catalyzed regio- and enantioselective ketone reductions. Current Opinion in Biotechnology. Available at: [Link]

  • NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]

Sources

A Technical Guide to the Sharpless Asymmetric Epoxidation Route for Synthesizing (S)-5-bromo-1-indanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the Sharpless asymmetric epoxidation as a pivotal step in the stereoselective synthesis of (S)-5-bromo-1-indanol, a valuable chiral building block in pharmaceutical development. We will dissect the mechanistic intricacies, provide field-proven experimental protocols, and offer insights into the critical parameters governing the success of this elegant transformation.

Introduction: The Significance of Chiral Indanols in Drug Discovery

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule dictates its interaction with chiral biological targets like enzymes and receptors.[1][2][3][4] Enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[3][4] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.[1][2][5]

(S)-5-bromo-1-indanol is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its rigid bicyclic structure and defined stereocenter make it an ideal scaffold for constructing complex molecular architectures with high specificity. The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, offers a powerful and predictable method for establishing the required chirality early in the synthesis.[6][7][8]

The Sharpless Asymmetric Epoxidation: A Paradigm of Enantioselective Catalysis

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[6][9] The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[6][9][10]

The remarkable predictability of the Sharpless epoxidation stems from the well-defined geometry of the titanium-tartrate complex. The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation.[11][12]

  • (+)-Diethyl Tartrate ((+)-DET) : Delivers the oxygen atom to the "bottom" face of the allylic alcohol when viewed in a specific orientation.

  • (-)-Diethyl Tartrate ((-)-DET) : Delivers the oxygen atom to the "top" face of the allylic alcohol.

This predictability allows for the rational design of a synthetic route to access the desired enantiomer of the epoxy alcohol intermediate.

The Catalytic Cycle: A Symphony of Coordination and Oxygen Transfer

The currently accepted mechanism involves the formation of a dimeric titanium-tartrate complex.[13][14] This catalyst then coordinates with both the allylic alcohol substrate and the tert-butyl hydroperoxide oxidant.[9][10][15] This pre-organization within the chiral environment of the catalyst is the key to the high enantioselectivity.[8][15] The oxygen atom from the coordinated TBHP is then transferred to the double bond of the allylic alcohol, forming the epoxide and regenerating the catalyst.

Below is a conceptual workflow of the Sharpless Asymmetric Epoxidation catalytic cycle.

Sharpless_Epoxidation_Workflow cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ti_OiPr4 Ti(OiPr)4 Catalyst [Ti(tartrate)(OiPr)2]2 (Active Catalyst) Ti_OiPr4->Catalyst Ligand Exchange DET (+)-DET DET->Catalyst Loaded_Catalyst Loaded Catalyst Complex Catalyst->Loaded_Catalyst Substrate Binding Allyl_Alcohol 5-Bromo-1-indene (Allylic Alcohol) Allyl_Alcohol->Loaded_Catalyst Loaded_Catalyst->Catalyst Catalyst Regeneration Epoxide (S,S)-Epoxide Loaded_Catalyst->Epoxide Oxygen Transfer tBuOH t-BuOH Loaded_Catalyst->tBuOH TBHP t-BuOOH TBHP->Loaded_Catalyst Oxidant Binding Final_Product (S)-5-bromo-1-indanol Epoxide->Final_Product Reduction

Caption: Conceptual workflow of the Sharpless asymmetric epoxidation.

Experimental Protocol: Synthesis of (S)-5-bromo-1-indanol

This section provides a detailed, two-step procedure for the synthesis of (S)-5-bromo-1-indanol, commencing with the Sharpless asymmetric epoxidation of 5-bromo-1-indene, followed by the regioselective reduction of the resulting epoxide.

Step 1: Sharpless Asymmetric Epoxidation of 5-Bromo-1-indene

This protocol is optimized for high enantioselectivity and yield. The use of molecular sieves is crucial for ensuring a catalytic turnover by scavenging water, which can deactivate the titanium catalyst.[6][15][16]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Bromo-1-indene195.0510.0 g51.3 mmolSubstrate
Titanium(IV) isopropoxide284.221.46 g (1.5 mL)5.13 mmolCatalyst Precursor
(+)-Diethyl L-tartrate206.191.27 g (1.15 mL)6.16 mmolChiral Ligand
tert-Butyl hydroperoxide90.1220.5 mL102.6 mmolOxidant (5.0 M in decane)
Powdered 4Å Molecular Sieves-5.0 g-Drying Agent
Dichloromethane (DCM)84.93200 mL-Anhydrous Solvent

Procedure:

  • Preparation of the Catalyst: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 5.0 g of powdered 4Å molecular sieves. Add 200 mL of anhydrous dichloromethane. Cool the suspension to -20 °C in a cryocool or a dry ice/acetone bath.

  • Ligand and Substrate Addition: To the cooled suspension, add (+)-diethyl L-tartrate (1.27 g, 6.16 mmol) via syringe. Stir for 5 minutes. Then, add titanium(IV) isopropoxide (1.46 g, 5.13 mmol) dropwise via syringe. The solution should turn a pale yellow. Stir for an additional 30 minutes at -20 °C.

  • Substrate Introduction: Add a solution of 5-bromo-1-indene (10.0 g, 51.3 mmol) in 20 mL of anhydrous dichloromethane to the catalyst mixture dropwise over 10 minutes.

  • Oxidant Addition: Add tert-butyl hydroperoxide (20.5 mL of a 5.0 M solution in decane, 102.6 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by adding 30 mL of a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The two layers should become clear. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide. The product is typically used in the next step without further purification.

Step 2: Reductive Opening of the Epoxide to (S)-5-bromo-1-indanol

The regioselective reduction of the epoxide is achieved using a hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, attacking the less sterically hindered carbon of the epoxide.[17][18]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Crude Epoxide from Step 1~211.05~10.8 g~51.3 mmolSubstrate
Lithium aluminum hydride (LiAlH₄)37.952.92 g76.9 mmolReducing Agent
Anhydrous Tetrahydrofuran (THF)72.11250 mL-Solvent

Procedure:

  • Preparation of Reducing Agent: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (2.92 g, 76.9 mmol) and 150 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the crude epoxide from Step 1 in 100 mL of anhydrous THF. Add this solution to the LiAlH₄ suspension dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the disappearance of the epoxide.

  • Workup (Fieser Method): Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding 3.0 mL of water, followed by 3.0 mL of 15% aqueous NaOH, and then 9.0 mL of water. Stir the resulting granular precipitate for 30 minutes.

  • Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-5-bromo-1-indanol.

Data and Expected Outcomes

The following table summarizes the expected results for this two-step synthesis.

ParameterExpected Value
Epoxidation
Yield>90% (crude)
Enantiomeric Excess (ee)>95%
Reduction
Yield (after purification)80-90% (over two steps)
Overall
Final Yield70-85%
Final Purity>98%

Conclusion

The Sharpless asymmetric epoxidation provides a highly efficient and stereocontrolled route to chiral epoxy alcohols, which are versatile intermediates in organic synthesis. The subsequent regioselective reduction allows for the preparation of enantiomerically enriched alcohols such as (S)-5-bromo-1-indanol. The protocols detailed in this guide are robust and scalable, offering a reliable pathway for accessing this important chiral building block for drug discovery and development. The key to success lies in the careful control of reaction conditions, particularly the exclusion of water and the maintenance of low temperatures during the epoxidation step.

References

  • Sharpless epoxidation. Wikipedia. [URL: https://en.wikipedia.
  • Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [URL: https://www.pearson.
  • The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/18%3A_Ethers_Epoxides_and_Sulfides/18.
  • Sharpless Epoxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. YouTube. [URL: https://www.youtube.
  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Schlegel Group - Wayne State University. [URL: https://chem.wayne.edu/schlegel/Software/preprints/paper299.pdf]
  • Sharpless Asymmetric Epoxidation. Dalal Institute. [URL: https://www.dalalinstitute.
  • Alcohol synthesis by epoxide reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/O1H/reductions/epoxides.shtm]
  • ONE-POT SYSTEM FOR REDUCTION OF EPOXIDES USING NaBH4, PdCl2 CATALYST, AND MOIST ALUMINA. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-120014757]
  • Why is the Sharpless epoxidation enantioselective? Part 1: a simple model. Henry S. Rzepa. [URL: https://www.ch.imperial.ac.uk/rzepa/blog/?p=9174]
  • Epoxide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Epoxide]
  • Synthesis of Alcohols from Epoxides. Química Organica.org. [URL: https://www.quimicaorganica.
  • Video: Sharpless Epoxidation. JoVE. [URL: https://www.jove.
  • Transformations of 2,3-Epoxy Alcohols. Chem 115 Myers. [URL: https://myers.iqb.harvard.edu/files/myers-group/files/10-epoxyalcohols_0.pdf]
  • Method for preparing S-5-bromo-1-aminoindane. Google Patents. [URL: https://patents.google.
  • Sharpless Asymmetric Epoxidation Reaction. Chem 115 Myers. [URL: https://myers.iqb.harvard.edu/files/myers-group/files/ae_part_1_0.pdf]
  • Asymmetric Epoxidation of (E)-2-Hexen-1-ol. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0481]
  • Synthesis routes of 5-Bromo-1-indanone. Benchchem. [URL: https://www.benchchem.com/product/b130187/synthesis]
  • 5-Bromo-1-indanone synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/34598-49-7.htm]
  • (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [URL: https://www.researchgate.
  • Sharpless Asymmetric Epoxidation (AE). Wordpress. [URL: https://greenchem.files.wordpress.
  • The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6888496/]
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [URL: https://www.asianpharmaonline.org/AJPR/dosyalar/sayi0/AJPR.2024.03.02.07.pdf]
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5034]
  • The Significance of Chirality in Drug Design and Development. ResearchGate. [URL: https://www.researchgate.net/publication/337691882_The_Significance_of_Chirality_in_Drug_Design_and_Development]
  • (R)-(-)-1-INDANOL synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/697-64-3.htm]
  • The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11644917/]
  • 5-bromo-2-indanol. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-14816.html]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-5-Bromo-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its precise three-dimensional structure, purity, and enantiomeric integrity are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide presents a comprehensive, multi-technique spectroscopic approach for the definitive characterization of this intermediate. Moving beyond mere data reporting, this document elucidates the causal reasoning behind methodological choices and demonstrates how integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) creates a self-validating system for quality assurance in a drug development context.

Introduction: The "Why" Behind Rigorous Characterization

In pharmaceutical development, every intermediate is a critical step toward the final API. The compound this compound, with its defined stereocenter and functionalized aromatic ring, is a precursor whose structural identity must be confirmed with absolute certainty. An error in stereochemistry or an unidentified impurity at this stage can lead to significant downstream consequences, including failed syntheses, impure APIs, and compromised biological activity.

Therefore, a robust analytical workflow is not merely a data collection exercise; it is a fundamental pillar of quality control and process validation. This guide details the necessary spectroscopic protocols, explains the interpretation of the resulting data, and, most importantly, illustrates how these techniques synergize to provide an unambiguous structural and stereochemical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular framework, revealing the connectivity and chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR is the first-line technique for confirming the core structure. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, for a molecule with a hydroxyl group capable of hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a good option to better resolve the -OH proton signal.[1][2]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ (or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Utilize a standard pulse program with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans is typically sufficient for a high signal-to-noise ratio.

  • Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation to improve signal-to-noise without significant resolution loss.

Data Interpretation & Expected Spectrum: The structure of this compound dictates a unique ¹H NMR fingerprint.

Proton Assignment Expected δ (ppm) Multiplicity Coupling (J, Hz) Integration
H4~7.5d~1.51H
H6~7.3dd~8.0, 1.51H
H7~7.2d~8.01H
H1 (CH-OH)~5.2t~6.51H
H3a~3.1ddd~16.0, 8.5, 4.01H
H3b~2.8ddd~16.0, 8.5, 5.01H
H2a~2.5m-1H
H2b~2.0m-1H
OH~1.8 (variable)br s-1H

Causality of Assignments:

  • Aromatic Region (δ 7.2-7.6): The three aromatic protons appear as distinct signals due to the bromine substituent. H4 is a doublet due to coupling with H6. H6 is a doublet of doublets, coupling to both H4 and H7. H7 is a doublet from coupling to H6.

  • Benzylic Carbinol Proton (H1, δ ~5.2): This proton is shifted downfield by the adjacent oxygen and aromatic ring. It appears as a triplet due to coupling with the two diastereotopic protons on C2.

  • Aliphatic Protons (δ 1.8-3.2): The protons on C2 and C3 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other. This complexity gives rise to the multiplets observed.

  • Hydroxyl Proton (OH): This signal is typically broad and its chemical shift is highly dependent on concentration and residual water in the solvent. It can be confirmed by a D₂O exchange experiment, where the signal disappears.

Visualization: Proton Coupling Network

Caption: ¹H-¹H spin-spin coupling relationships.

Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR confirms the carbon skeleton and the number of unique carbon environments.[3] A standard broadband proton-decoupled experiment provides a simple spectrum where each unique carbon gives a single peak. For more detailed analysis, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable, as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Experimental Protocol: ¹³C NMR & DEPT-135

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg in 0.6 mL) is often beneficial due to the low natural abundance of ¹³C.[3]

  • Instrumentation: Acquire on a 100 MHz (or higher) spectrometer.

  • Acquisition Parameters: Use a standard proton-decoupled pulse sequence. For a typical sample, several hundred to a few thousand scans may be necessary. For the DEPT-135 experiment, use the standard pulse program.

  • Processing: Apply an exponential line broadening of 1-2 Hz before Fourier transformation.

Data Interpretation & Expected Spectrum:

Carbon Assignment Expected δ (ppm) DEPT-135 Signal
C3a (Ar C)~146Quaternary (absent)
C7a (Ar C)~143Quaternary (absent)
C5 (Ar C-Br)~121Quaternary (absent)
C4 (Ar C-H)~129CH (positive)
C6 (Ar C-H)~127CH (positive)
C7 (Ar C-H)~125CH (positive)
C1 (CH-OH)~76CH (positive)
C2 (CH₂)~39CH₂ (negative)
C3 (CH₂)~30CH₂ (negative)

Causality of Assignments:

  • Aromatic Carbons (δ 121-146): The chemical shifts are characteristic of a substituted benzene ring. The carbon attached to the bromine (C5) is shielded compared to the others, and its signal intensity may be lower due to the lack of a directly attached proton for the Nuclear Overhauser Effect (NOE).

  • Carbinol Carbon (C1, δ ~76): The oxygen atom strongly deshields this carbon, shifting it significantly downfield into the characteristic range for alcohol carbons.

  • Aliphatic Carbons (C2, C3): These appear in the typical upfield aliphatic region. DEPT-135 definitively confirms their assignment as CH₂ groups.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Causality: IR spectroscopy provides rapid and definitive confirmation of key functional groups. The modern Attenuated Total Reflectance (ATR) method is preferred for its speed and lack of sample preparation.[4][5][6][7] The IR spectrum acts as a crucial cross-validation for the functional groups identified by NMR.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond ATR crystal.

  • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[7]

  • Measurement: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal should be taken first.

Data Interpretation & Expected Spectrum:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350-3200 (broad)O-H stretchAlcohol
~3100-3000C-H stretch (sp²)Aromatic
~2950-2850C-H stretch (sp³)Aliphatic
~1600, ~1470C=C stretchAromatic Ring
~1050C-O stretchSecondary Alcohol
~600-500C-Br stretchAryl Bromide

Causality of Spectral Features:

  • Broad O-H Stretch: The most prominent feature is the broad absorption centered around 3300 cm⁻¹, which is the hallmark of a hydrogen-bonded alcohol. Its breadth is a direct result of the different hydrogen-bonding environments present in the solid state.

  • C-H Stretches: The absorptions just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds, corroborating the NMR data.

  • C-O Stretch: The strong band around 1050 cm⁻¹ is characteristic of a secondary alcohol C-O bond, further confirming the structure.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Verification

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, serving as a final check on the molecular formula. Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the spectrum easy to interpret.[8][9][10] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides an unmistakable isotopic signature.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

Data Interpretation & Expected Spectrum:

  • Molecular Formula: C₉H₉BrO

  • Exact Mass: 211.9837 (for ⁷⁹Br isotope)

  • Expected Ions: A pair of peaks should be observed at:

    • m/z ≈ 213.0: Corresponds to [C₉H₉⁷⁹BrO + H]⁺

    • m/z ≈ 215.0: Corresponds to [C₉H₉⁸¹BrO + H]⁺

  • Key Feature: The two peaks at m/z 213 and 215 will have an intensity ratio of approximately 1:1, which is the definitive isotopic signature of a molecule containing one bromine atom. This signature provides extremely high confidence in the elemental composition.

Visualization: Expected Isotopic Pattern

G cluster_0 Mass Spectrum Isotopic Cluster x_axis m/z y_axis Relative Intensity peak1 peak2 label1 [M+H]⁺ m/z ≈ 213.0 label2 [M+2+H]⁺ m/z ≈ 215.0

Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound.

Chiral HPLC: Confirmation of Enantiomeric Purity

Expertise & Causality: For a chiral molecule intended for pharmaceutical use, confirming the enantiomeric excess (e.e.) is non-negotiable. Chiral HPLC is the gold standard for this analysis. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11][12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[13][14]

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® ID or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. The ratio can be optimized to achieve baseline separation.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 265 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Inject 10 µL.

  • Analysis: Run a sample of the racemic material first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample of this compound to determine its purity.

Data Interpretation:

  • Racemic Standard: The chromatogram will show two well-separated peaks of equal area, corresponding to the (R) and (S) enantiomers.

  • Sample Analysis: The chromatogram of a successful synthesis should show one major peak corresponding to the (S)-enantiomer, with a very small or non-existent peak at the retention time of the (R)-enantiomer.

  • Calculation: The enantiomeric excess is calculated as:

    • e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

For pharmaceutical applications, an e.e. of >99% is typically required.

The Integrated Approach: A Self-Validating System

No single technique provides the complete picture. The true power of this characterization workflow lies in the integration of all data points, creating a system where each result validates the others.

G Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS HPLC Chiral HPLC Compound->HPLC Structure Definitive Structure (C₉H₉BrO) NMR->Structure Confirms: - C/H Framework - Connectivity - Diastereotopicity IR->Structure Confirms: - OH group - Aromatic Ring - C-Br bond MS->Structure Confirms: - Molecular Weight - Presence of 1 Br atom HPLC->Structure Confirms: - Enantiomeric Purity (>99% S)

Caption: Integrated workflow for definitive structural validation.

This integrated analysis demonstrates trustworthiness:

  • IR shows an -OH group, which is confirmed by the exchangeable proton in the ¹H NMR and the C-O carbon in the ¹³C NMR .

  • MS confirms a molecular formula containing one bromine atom, which is validated by the characteristic 1:1 isotopic pattern and the splitting patterns observed in the aromatic region of the ¹H NMR .

  • NMR elucidates the complete C₉H₉BrO framework, whose molecular weight is precisely confirmed by MS .

  • Finally, after the achiral structure is confirmed, Chiral HPLC validates the specific stereochemistry at the C1 position.

Conclusion

The spectroscopic characterization of this compound is a clear example of the necessity for a multi-faceted, integrated analytical approach in modern drug development. By combining the detailed structural information from NMR, the functional group confirmation from IR, the molecular weight and elemental data from MS, and the stereochemical verification from chiral HPLC, a complete and self-validating profile of the molecule is established. This rigorous methodology ensures the identity, purity, and quality of this critical intermediate, safeguarding the integrity of the entire synthetic pathway and the final pharmaceutical product.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 19, 2026, from [Link][7]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][16]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved January 19, 2026, from [Link][17]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved January 19, 2026, from [Link][12]

  • Ghanem, A. (2014). Enantioselective separation of racemic 1-indanol on Chiralpak ID. ResearchGate. [Link][15]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 19, 2026, from [Link][5]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-ol. PubChem Compound Database. Retrieved January 19, 2026, from [Link][18]

  • Pautler, R., Joshi, S., & Tureček, F. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link][8]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 19, 2026, from [Link][4]

  • Young, D. (2023). 13C NMR Spectroscopy: Quick Introduction (Part 1). YouTube. [Link][3]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 19, 2026, from [Link][10]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the chiral compound (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and characterization of complex molecules. This guide will delve into the predicted spectral data, the rationale behind the chemical shift assignments, and a standard protocol for data acquisition.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its rigid bicyclic structure and defined stereochemistry at the C1 position make it a useful intermediate in the preparation of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such compounds. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra, offering insights into the electronic environment of each nucleus within the molecule.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the following IUPAC numbering system will be used for the this compound molecule.

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in CDCl₃ are summarized in the table below. These predictions are derived from the known data for 1-indanol and the anticipated effects of the bromine substituent on the aromatic ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~5.25tJ = 6.5
H2α~2.50m
H2β~1.95m
H3α~3.05m
H3β~2.85m
H4~7.45dJ = 1.8
H6~7.30ddJ = 8.2, 1.8
H7~7.15dJ = 8.2
OHVariablebr s

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons (H4, H6, H7): The introduction of a bromine atom at the C5 position significantly influences the chemical shifts of the aromatic protons. H4, being ortho to the bromine, is expected to be a doublet with a small meta-coupling to H6. H6 will appear as a doublet of doublets due to ortho-coupling with H7 and meta-coupling with H4. H7 is predicted to be a doublet due to its ortho-coupling with H6. The electron-withdrawing nature of bromine will generally deshield these protons compared to the parent 1-indanol.

  • Benzylic and Hydroxyl Proton (H1, OH): The proton at C1 (H1) is a benzylic proton deshielded by the adjacent aromatic ring and the hydroxyl group. It is expected to appear as a triplet due to coupling with the two diastereotopic protons on C2. The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and temperature.

  • Aliphatic Protons (H2, H3): The protons on C2 and C3 form a complex spin system. The C2 protons (H2α and H2β) are diastereotopic and will have different chemical shifts. They will show geminal coupling to each other and vicinal coupling to H1 and the C3 protons. Similarly, the C3 protons (H3α and H3β) are also diastereotopic and will exhibit geminal and vicinal couplings. These protons will likely appear as complex multiplets.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for this compound in CDCl₃ are presented below. The predictions are based on the spectrum of 1-indanol and the known substituent chemical shift (SCS) effects of bromine on a benzene ring.

CarbonPredicted Chemical Shift (δ, ppm)
C1~76.0
C2~35.5
C3~29.7
C3a~144.5
C4~127.5
C5~121.0
C6~130.0
C7~125.0
C7a~145.0

Interpretation of the ¹³C NMR Spectrum

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The carbon directly attached to the bromine (C5) will experience a significant shielding effect, resulting in an upfield shift compared to the corresponding carbon in 1-indanol. The ortho (C4, C6) and para (C7a) carbons will be deshielded, while the meta carbons (C3a, C7) will be slightly affected. The quaternary carbons (C3a and C7a) are expected at the downfield end of the aromatic region.

  • Aliphatic Carbons (C1, C2, C3): The carbon bearing the hydroxyl group (C1) is expected to resonate around 76.0 ppm. The methylene carbons C2 and C3 will appear in the upfield region of the spectrum, with their chemical shifts being similar to those in the parent 1-indanol molecule.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve optimal resolution.
  • Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include:
  • Spectral Width: ~16 ppm
  • Acquisition Time: ~3 seconds
  • Relaxation Delay: 2 seconds
  • Number of Scans: 16-64 (depending on sample concentration)

3. Instrument Setup and ¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.
  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include:
  • Spectral Width: ~240 ppm
  • Acquisition Time: ~1 second
  • Relaxation Delay: 2 seconds
  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
  • Phase correct the spectra.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
  • Integrate the signals in the ¹H spectrum.

Logical Workflow for Spectral Assignment

A combination of one-dimensional and two-dimensional NMR experiments is recommended for unambiguous assignment of all proton and carbon signals.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Spectral Analysis & Assignment H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Assign_H Assign Proton Signals H1_NMR->Assign_H Chemical Shifts, Multiplicities, Integrals C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC C13_NMR->HSQC HMBC ¹H-¹³C HMBC C13_NMR->HMBC Assign_C Assign Carbon Signals C13_NMR->Assign_C Chemical Shifts DEPT DEPT-135/90 DEPT->Assign_C CH, CH₂, CH₃ Info COSY->Assign_H H-H Correlations HSQC->Assign_C Direct C-H Correlations HMBC->Assign_C Long-Range C-H Correlations (Quaternary Carbons) Assign_H->HSQC Assign_H->HMBC Final_Structure Confirm Structure Assign_H->Final_Structure Assign_C->Final_Structure

Figure 2. Workflow for the complete NMR structural elucidation of this compound.

Conclusion

This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for this compound, grounded in the analysis of structurally related compounds. The detailed interpretation of the expected spectra, coupled with a standardized experimental protocol, offers a valuable resource for scientists engaged in the synthesis and characterization of this and similar chiral molecules. The application of advanced NMR techniques, as outlined in the workflow, will ensure accurate and unambiguous structural confirmation, which is paramount in the fields of chemical research and development.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

X-ray crystallography of (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise understanding of a molecule's three-dimensional structure is fundamental to modern drug design. For chiral molecules, determining the absolute stereochemistry is not merely an academic exercise but a critical necessity for ensuring safety and efficacy. This guide provides a comprehensive walkthrough of the methodologies required for the structural elucidation of this compound derivatives using single-crystal X-ray crystallography. This class of compounds represents a valuable scaffold in medicinal chemistry, acting as a key building block for a range of therapeutic agents. We will explore the entire workflow, from the rationale and execution of asymmetric synthesis to the nuances of crystallization and the definitive analysis by X-ray diffraction, equipping researchers with the knowledge to confidently determine and interpret these vital structures.

Introduction: The Significance of Chiral Indanols in Medicinal Chemistry

The indanol framework is a privileged scaffold in pharmaceutical development, forming the core of numerous biologically active compounds. The true therapeutic potential of these molecules, however, is unlocked through precise control of their stereochemistry. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. A salient example is the (S)-enantiomer of 1-indanol, which serves as a crucial precursor for the synthesis of Rasagiline, a potent therapeutic for Parkinson's disease.[1]

The subject of this guide, this compound, and its derivatives, are of particular interest for several reasons:

  • Chiral Integrity: The defined (S)-configuration at the C1 position is a foundational element for stereospecific interactions with biological targets.

  • Synthetic Versatility: The bromine atom at the C5 position is a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the development of diverse compound libraries.[2]

  • Crystallographic Advantage: The presence of a heavier atom like bromine is highly advantageous for X-ray crystallography. It facilitates the determination of absolute stereochemistry through anomalous dispersion, providing an unambiguous assignment of the (S)-configuration.[3]

Therefore, mastering the crystallographic analysis of this scaffold is a key enabler for accelerating drug discovery programs.

Part I: Synthesis and Purification of this compound

The Rationale for Asymmetric Synthesis

In drug development, isolating a single enantiomer is paramount. Administering a racemic mixture means introducing a second, often inactive or potentially harmful, molecule. Asymmetric synthesis ensures the production of an enantiomerically pure compound from an achiral or racemic precursor, a cornerstone of modern pharmaceutical chemistry.[4] For our target, this involves the enantioselective reduction of the prochiral ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one.

Proposed Synthetic Pathway

The most direct route to enantiopure this compound is the asymmetric reduction of 5-Bromo-1-indanone. Biocatalytic methods, using whole-cell catalysts like Lactobacillus paracasei, have proven highly effective for the reduction of the parent 1-indanone, achieving high yields and excellent enantiomeric excess (>99% ee).[1] This eco-friendly approach can be adapted for the brominated analogue.

G cluster_0 Synthesis Workflow A 5-Bromo-1-indanone (Prochiral Ketone) B Asymmetric Reduction (e.g., Biocatalyst or Chiral Reagent) A->B Substrate C (S)-5-Bromo-1-indanol (Enantiopure Alcohol) B->C Product (>99% ee) D Purification (Chromatography) C->D E Characterization (NMR, MS, IR) D->E

Caption: Synthetic workflow for enantiopure (S)-5-Bromo-1-indanol.

Experimental Protocol 1: Asymmetric Reduction of 5-Bromo-1-indanone

This protocol is a conceptual adaptation based on established biocatalytic methods.[1]

  • Culture Preparation: Cultivate a suitable microorganism (e.g., Lactobacillus paracasei) in an appropriate broth medium until a desired cell density is reached.

  • Bioreduction: Harvest the cells via centrifugation and resuspend them in a phosphate buffer solution containing a glucose source.

  • Substrate Addition: Add 5-Bromo-2,3-dihydro-1H-inden-1-one[2] (dissolved in a minimal amount of a water-miscible co-solvent like DMSO) to the cell suspension.

  • Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-37°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Data Summary: Expected Analytical Characteristics

Analysis TypeExpected Result for this compound
¹H NMR (CDCl₃) Signals corresponding to aromatic protons, the carbinol proton (CH-OH), and the aliphatic methylene protons.
IR (Infrared) A broad absorption peak in the range of 3200-3600 cm⁻¹ indicating the O-H stretch of the alcohol.
Mass Spec (MS) Molecular ion peak corresponding to the mass of C₉H₉BrO, showing the characteristic isotopic pattern for bromine.
Chiral HPLC A single major peak indicating high enantiomeric purity (>99% ee).

Part II: The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is the most crucial and often unpredictable step in the structural analysis pipeline.[5] The process involves two kinetic stages: nucleation (the initial formation of a stable crystalline seed) and growth (the ordered addition of molecules to the seed).[6] The goal is to achieve a state of limited supersaturation, allowing these processes to occur slowly and methodically.

Strategic Considerations for Indanol Derivatives

The molecular structure of (S)-5-Bromo-1-indanol offers clues for a crystallization strategy. The hydroxyl group is a potent hydrogen bond donor and acceptor, suggesting that solvents capable of participating in hydrogen bonding could be effective. The overall molecule has moderate polarity, so a range of organic solvents should be screened.

Crystallization Methodologies

A hierarchical approach, starting with a broad screening followed by optimization, is most efficient. High-throughput screening methods allow for testing hundreds of conditions with minimal material, while classic techniques like vapor diffusion are ideal for growing larger, higher-quality crystals once promising conditions are found.[7]

Caption: A two-phase strategy for small molecule crystallization.

Experimental Protocol 2: Optimized Single Crystal Growth by Vapor Diffusion

This technique is highly effective for small quantities of material as it allows for very slow changes in solvent composition, promoting ordered crystal growth.[6][8]

  • Prepare the Sample Solution: Dissolve 2-5 mg of purified (S)-5-Bromo-1-indanol in 0.5 mL of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or methanol).

  • Set up the System: Place this solution in a small, open vial. Place the small vial inside a larger, sealable jar or beaker.

  • Add the Anti-Solvent: Carefully add 2-3 mL of an "anti-solvent" (a more volatile solvent in which the compound is poorly soluble, e.g., hexane or pentane) to the larger jar, ensuring it does not mix with the sample solution.[8]

  • Seal and Incubate: Seal the jar tightly. The more volatile anti-solvent will slowly diffuse into the sample solution. This gradually decreases the solubility of the compound, inducing crystallization.

  • Patience and Observation: Place the sealed system in a vibration-free location at a constant temperature. Monitor periodically over several days to weeks for the appearance of single crystals.

Part III: X-ray Diffraction Analysis and Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9] When an ordered crystal is irradiated with X-rays, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometry and intensity of these spots contain all the information needed to reconstruct the electron density map of the molecule and, from that, its atomic structure.[10]

The Experimental and Analytical Workflow

The process follows a well-defined path from data collection to a validated final structure.

G A Crystal Mounting Mount crystal on diffractometer B Data Collection Expose to X-ray beam, collect diffraction images A->B C Data Processing Integrate spot intensities, apply corrections B->C D Structure Solution Generate initial model (e.g., Direct Methods) C->D E Structure Refinement Optimize atomic positions and thermal parameters D->E F Validation & Analysis Check quality metrics, determine absolute configuration, analyze geometry E->F

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol 3: Single-Crystal X-ray Data Collection and Processing
  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount it on a suitable holder (e.g., a MiTeGen loop).

  • Data Collection: Place the mounted crystal on the goniometer of an X-ray diffractometer. Cool the crystal in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's space group.[10] The intensity of each spot is then measured (integrated) from the collected images.

  • Data Reduction: The integrated intensities are corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) to produce a final reflection file.

Key Aspects of Structural Analysis

  • Structure Solution and Refinement: The initial atomic positions are typically found using "direct methods," which are computational algorithms that derive phase information directly from the intensity data.[11] This initial model is then refined using a least-squares process, where atomic coordinates and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[11]

  • Absolute Stereochemistry Determination: This is arguably the most critical output for a chiral drug intermediate. The presence of the bromine atom allows for the reliable use of anomalous scattering. X-rays interacting with core electrons near an atom's absorption edge produce a small phase shift. This effect breaks Friedel's Law (I(hkl) ≠ I(-h-k-l)), and the differences in intensity between these "Friedel pairs" are sensitive to the absolute handedness of the crystal structure.[12] The result is quantified by the Flack parameter , which should refine to a value near 0 for the correct enantiomer and near 1 for the incorrect, inverted structure.[3] A low standard uncertainty on this parameter provides high confidence in the assignment.

Data Interpretation and Validation

A solved crystal structure must be rigorously validated to ensure its quality and correctness.[13]

Table of Typical Crystallographic Parameters

ParameterExample ValueSignificance
Formula C₉H₉BrOConfirms molecular composition.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Describes the symmetry elements within the unit cell. For chiral molecules, this must be a non-centrosymmetric space group.[10]
Unit Cell (Å) a=5.0, b=8.0, c=20.0Dimensions of the repeating unit.
R1 / wR2 < 0.05 / < 0.10Agreement factors between observed and calculated data. Lower values indicate a better fit.
Goodness-of-Fit (GooF) ~1.0Should be close to 1 for a good refinement.
Flack Parameter 0.01(2)A value near 0 with a small uncertainty confirms the assigned absolute configuration.[3]

Conclusion: From Structure to Application

The successful execution of the workflow detailed in this guide—from enantioselective synthesis through to high-resolution X-ray diffraction analysis—provides an unambiguous, three-dimensional model of an this compound derivative. This structural data is invaluable. It confirms the success of the asymmetric synthesis, reveals the precise conformation of the molecule in the solid state, and maps the intermolecular interactions that govern its crystal packing. For drug development professionals, this information is a critical input for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics with enhanced potency and specificity.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2155. Retrieved from [Link]

  • Demir, D., & Genc, B. (2021). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Biocatalysis and Biotransformation, 40(4), 300-309. Retrieved from [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015–1023. Retrieved from [Link]

  • EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Retrieved from [Link]

  • Gali, S., et al. (2021). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole crystal structure. IUCrJ, 8(Pt 5), 757–766. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • Reddy, R. P., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 47(32), 9110-9112. Retrieved from [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). X-ray crystallography and chirality: understanding the limitations. ResearchGate. Retrieved from [Link]

  • opnMe.com. (2021). Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research. Retrieved from [Link]

  • Elmsellem, H., et al. (2018). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]

  • University of Liverpool. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

  • Bailey, S. (1994). X ray crystallography. Methods in molecular biology (Clifton, N.J.), 22, 295–306. Retrieved from [Link]

  • da Silva, J. A. F., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(12), 4843. Retrieved from [Link]

  • Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(22), 6989. Retrieved from [Link]

  • Loc'h, C., et al. (2002). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Current pharmaceutical design, 8(12), 1049–1063. Retrieved from [Link]

  • Martin, A. R., & Allen, K. N. (2010). X-Ray Crystallography of Chemical Compounds. The Open Spectroscopy Journal, 4, 1-13. Retrieved from [Link]

  • Dmitrienko, V. E., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2167. Retrieved from [Link]

Sources

Physical and chemical properties of (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

Introduction

This compound is a chiral bicyclic alcohol that has emerged as a significant building block in modern organic synthesis. Its structural rigidity, defined stereochemistry, and versatile functional groups—a secondary alcohol and an aryl bromide—make it a valuable intermediate, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and data from authoritative sources to ensure scientific integrity and practical utility.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The nomenclature and structural descriptors for this compound are well-defined.

  • IUPAC Name : (1S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

  • Synonyms : (S)-5-bromo-1-indanol, (S)-5-bromoindan-1-ol[1]

  • CAS Registry Number : 1270284-15-5[1][2][3]

  • Molecular Formula : C₉H₉BrO[1][2][4]

The molecule consists of a dihydroindene core, which is a fused benzene and cyclopentane ring system. A bromine atom is substituted at the 5-position of the aromatic ring, and a hydroxyl group is attached to the 1-position of the cyclopentane ring. The "(S)" designation specifies the absolute stereochemistry at this chiral center.

Caption: 2D structure of this compound with the chiral center indicated.

Physical and Spectroscopic Properties

The physical state and thermodynamic properties of a compound dictate its handling, storage, and application in various experimental setups.

Physical Characteristics

The compound is typically a white to off-white solid at room temperature[4]. Its key physical properties are summarized below.

PropertyValueSource(s)
Molecular Weight 213.07 g/mol [2][4]
Appearance White to off-white solid[4]
Melting Point 77-79 °C[4]
Boiling Point (Predicted) 307.7 ± 37.0 °C[4]
Density (Predicted) 1.617 ± 0.06 g/cm³[4]
pKa (Predicted) 14.05 ± 0.20[4]
Storage Temperature 2-8°C[4][5]

The relatively high melting and boiling points are attributable to the compound's rigid bicyclic structure, molecular weight, and the capacity for intermolecular hydrogen bonding via the hydroxyl group.

Spectroscopic Profile

Spectroscopic data is crucial for structural confirmation and purity assessment. While detailed spectra for this specific enantiomer require direct experimental acquisition, typical profiles for analogous structures provide valuable insight.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (around 7.20–7.45 ppm), the carbinol proton (CH-OH, around 3.15–3.35 ppm), the aliphatic protons of the five-membered ring (1.85–2.10 ppm), and a signal for the hydroxyl proton which can vary in position and appearance[6].

  • Infrared (IR) Spectroscopy : A key feature in the IR spectrum is a broad absorption band in the region of 3300–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum (560–600 cm⁻¹)[6].

Chemical Reactivity and Synthesis

The utility of this compound as a synthetic intermediate stems from the reactivity of its two primary functional groups.

Reactivity Profile
  • Alcohol Group : The secondary hydroxyl group can undergo a range of standard alcohol transformations, including oxidation to the corresponding ketone (5-bromo-1-indanone), esterification, and etherification. The stereocenter at this position is a critical feature, and reactions must be chosen carefully to avoid racemization.

  • Aryl Bromide : The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in transition metal-catalyzed cross-coupling reactions, such as:

    • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form a new C-C bond.

    • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

    • Heck and Sonogashira Couplings : For the formation of C-C double and triple bonds, respectively.

This dual reactivity allows for sequential or orthogonal synthetic strategies, where one functional group can be modified while the other remains intact or protected.

Synthetic Approach

The synthesis of this compound is typically achieved through the asymmetric reduction of its corresponding prochiral ketone, 5-bromo-2,3-dihydro-1H-inden-1-one (also known as 5-bromo-1-indanone)[7][8]. This transformation is a cornerstone of modern asymmetric synthesis.

synthesis_workflow start 5-Bromo-1-indanone (Prochiral Ketone) reagents Asymmetric Reducing Agent (e.g., Chiral Borane, CBS Catalyst) start->reagents Reduction product This compound (Chiral Alcohol) reagents->product

Caption: General synthetic route via asymmetric reduction of the ketone precursor.

The choice of the chiral catalyst or reducing agent (e.g., Corey-Bakshi-Shibata catalyst) is critical to achieving high enantiomeric excess (ee) of the desired (S)-enantiomer.

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of complex, biologically active molecules. Its structure is a key component in several investigational drugs, particularly kinase inhibitors. For instance, it serves as a precursor for Bruton's tyrosine kinase (BTK) inhibitors, which are relevant in the treatment of certain cancers and autoimmune diseases[6]. The indanol core provides a rigid scaffold for orienting other pharmacophoric groups, while the original stereocenter can be crucial for achieving specific binding interactions with the target protein.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on available safety data, this compound presents several hazards.

GHS Hazard Statements

The compound is associated with the following hazard classifications[4][5]:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Precautionary Measures

To mitigate these risks, the following handling and storage protocols are recommended:

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9].

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.

  • Handling : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[10].

  • Storage : Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials such as strong oxidizing agents[4][5].

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[9][10].

Experimental Protocols: Foundational Characterization

While specific protocols for advanced reactions involving this molecule are proprietary or application-specific, the foundational characterization of any synthesized or procured chemical lot follows established, self-validating methodologies.

Workflow for Compound Verification

The identity and purity of a chemical sample must be rigorously confirmed before its use in further research. This workflow ensures the reliability of subsequent experimental results.

characterization_workflow cluster_prep Sample Preparation cluster_analysis Analysis synthesis Synthesis or Procurement purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structural Structural Elucidation (NMR, MS, IR) purification->structural purity Purity Assessment (HPLC, Elemental Analysis) purification->purity physical Physical Properties (Melting Point, Solubility) purification->physical

Sources

The Synthesis and Properties of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol: A Key Chiral Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral intermediates, or building blocks, serve as the foundational components for constructing complex, three-dimensional pharmacophores that can selectively interact with biological targets. One such critical intermediate is (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol (CAS Number: 1270284-15-5). This molecule has garnered significant attention within the medicinal chemistry community, particularly for its role as a precursor in the synthesis of novel therapeutics.

This technical guide provides an in-depth exploration of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol, covering its synthesis, key physicochemical properties, and its application in the development of next-generation pharmaceuticals. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral building block.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug development. The key properties of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol are summarized in the table below.

PropertyValueReference
CAS Number 1270284-15-5
IUPAC Name (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol[1]
Synonyms (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Canonical SMILES C1C(CC2=C1C=CC(=C2)Br)O[3]
InChIKey QYVONEHTDRTAHN-VIFPVBQESA-N[3]
Appearance Not specified (typically a solid)
Purity ≥95.0% (typical commercial grade)[4]
Storage Sealed in dry, 2-8°C[5]

Synthesis of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol: An Enantioselective Approach

The synthesis of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol is a critical step in the production of more complex molecules. A well-documented and highly effective method for its preparation involves the enantioselective reduction of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. This transformation is a cornerstone of asymmetric synthesis, allowing for the precise control of stereochemistry.

The causality behind this experimental choice lies in the need for a specific enantiomer for downstream applications. In drug development, often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The use of a chiral catalyst, in this case, a CBS reagent, ensures the formation of the desired (S)-enantiomer with high selectivity.

Experimental Protocol: Enantioselective Reduction

The following protocol is based on the synthetic route described in the Journal of Medicinal Chemistry for the preparation of an indane analogue used in the discovery of Aficamten (CK-274), a cardiac myosin inhibitor.[1][6]

Starting Material: 5-Bromo-2,3-dihydro-1H-inden-1-one

Reagents and Solvents:

  • (R)-(-)-2-methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BH₃·Me₂S)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: A solution of 5-bromo-2,3-dihydro-1H-inden-1-one is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Introduction: (R)-(-)-2-methyl-CBS-oxazaborolidine is added to the reaction mixture. This chiral oxazaborolidine acts as a catalyst, directing the stereochemical outcome of the reduction.

  • Reductant Addition: Borane-dimethyl sulfide complex (BH₃·Me₂S) is slowly added to the reaction mixture at a controlled temperature. The borane serves as the reducing agent, delivering a hydride to the carbonyl group of the ketone.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques, such as column chromatography, to yield the enantiomerically enriched (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol.

G cluster_synthesis Synthesis of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol start 5-Bromo-2,3-dihydro-1H-inden-1-one in THF product (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol start->product Enantioselective Reduction reagents 1. (R)-(-)-2-methyl-CBS-oxazaborolidine 2. BH3·Me2S

Caption: Enantioselective synthesis of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol.

Application in Drug Development: A Case Study of Aficamten

The utility of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol as a chiral building block is exemplified by its use in the synthesis of Aficamten (CK-274), a next-generation cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathy.[1] In the synthetic route to Aficamten, this chiral alcohol is converted to a corresponding amine, which is then elaborated to form the final drug substance.

The workflow below illustrates the pivotal role of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol in the synthesis of a key intermediate for Aficamten.

G cluster_application Application in the Synthesis of an Aficamten Intermediate start_compound (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 1270284-15-5) intermediate (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine start_compound->intermediate Conversion to Amine final_intermediate Key Intermediate for Aficamten Synthesis intermediate->final_intermediate Further Elaboration

Caption: Role of (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol in Aficamten synthesis.

Conclusion

(1S)-5-bromo-2,3-dihydro-1H-inden-1-ol is a valuable and versatile chiral building block in medicinal chemistry. Its efficient and stereoselective synthesis via the enantioselective reduction of the corresponding ketone provides access to a key intermediate for the development of novel therapeutics. The successful application of this compound in the synthesis of the cardiac myosin inhibitor Aficamten underscores its importance in the pharmaceutical industry. As the demand for enantiomerically pure drugs continues to grow, the significance of chiral intermediates like (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol will undoubtedly increase.

References

  • Chuang, C., Collibee, S., Ashcraft, L., Wang, W., Vander Wal, M., Wang, X., ... & Morgan, B. P. (2021). Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy. Journal of Medicinal Chemistry, 64(19), 14142–14152. [Link]

  • PubChem. (n.d.). (1S)-5-bromo-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2021). Journal of Medicinal Chemistry, 64(19). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Chiral Indanolamines via Palladium-Catalyzed C-N Cross-Coupling

The synthesis of enantiomerically pure amino-functionalized indane scaffolds is a critical endeavor in medicinal chemistry and drug development. Chiral amines are integral components of numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1][2] The (S)-5-amino-2,3-dihydro-1H-inden-1-ol moiety, in particular, serves as a key building block for various pharmacologically active agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol. We will delve into the critical parameters of this transformation, offering a detailed, field-proven protocol. The causality behind experimental choices will be explained, ensuring a deep understanding of the reaction's intricacies. Our focus is on providing a self-validating system that ensures reproducibility and high yields of the desired chiral aminoindanol product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[4][5] Its development by Stephen L. Buchwald and John F. Hartwig in the mid-1990s revolutionized the synthesis of arylamines.[3] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5][6] The choice of palladium precursor, ligand, base, and solvent are all critical factors that influence the reaction's efficiency and outcome.[7][8][9]

A key challenge in the amination of this compound is the presence of the free hydroxyl group, which could potentially interfere with the catalytic cycle. Furthermore, preserving the stereochemical integrity of the chiral center is paramount. This guide will address these challenges by providing a carefully optimized protocol.

Understanding the Core Reaction: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex [Ar-Pd(II)(NHR2)L]Br Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(NR2)L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Product Ar-NR2 (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) species.[5][10] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[5][10] The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination.[8]

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The following table summarizes the recommended conditions and the rationale behind their selection.

ParameterRecommendedRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and reliable Pd(0) source.[11] In situ formation of the active catalyst with the chosen ligand is efficient.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)A bulky, electron-rich bidentate phosphine ligand that promotes both oxidative addition and reductive elimination, often leading to higher yields and accommodating a broader substrate scope.[5] Its wide bite angle is particularly effective for this type of transformation.
Base Cs₂CO₃ (Cesium Carbonate)A moderately strong inorganic base that is generally well-tolerated by functional groups like hydroxyls.[7] Its solubility in common organic solvents is advantageous. Stronger bases like sodium tert-butoxide could lead to side reactions or decomposition of the starting material.[7]
Amine Source Benzophenone imineServes as an ammonia equivalent, preventing the double arylation that can occur when using ammonia directly.[5] The resulting N-arylated imine can be easily hydrolyzed to the primary amine.
Solvent Toluene or 1,4-DioxaneAprotic, non-polar to moderately polar solvents that are commonly used for Buchwald-Hartwig reactions.[4][7] They offer good solubility for the reactants and catalyst system and are stable at the required reaction temperatures.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.[7] The optimal temperature may need to be determined empirically but starting within this range is recommended.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Buchwald-Hartwig amination of this compound using benzophenone imine as the amine source.

Materials and Reagents:
  • This compound

  • Pd₂(dba)₃

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Benzophenone imine

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 2 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram:

Experimental_Workflow cluster_reaction_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge flask with this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos B Evacuate and backfill with Argon (3x) A->B C Add anhydrous Toluene and Benzophenone imine B->C D Heat to 100 °C with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Filter through Celite, wash with Ethyl Acetate F->G H Concentrate the filtrate G->H I Add 2 M HCl and stir H->I J Wash with Ethyl Acetate I->J K Basify aqueous layer with NaHCO₃ J->K L Extract with Ethyl Acetate K->L M Dry organic layers over MgSO₄ L->M N Filter and concentrate M->N O Purify by silica gel chromatography N->O

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), cesium carbonate (1.4 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and Xantphos (0.02-0.10 equiv).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

    • Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

    • Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously at this temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with additional ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure.

    • To the resulting residue, add a 2 M aqueous solution of HCl and stir the mixture vigorously for 1-2 hours to hydrolyze the imine.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (2x) to remove the benzophenone byproduct.

    • Carefully basify the aqueous layer to pH > 10 with a saturated aqueous solution of sodium bicarbonate or 1 M NaOH.

    • Extract the aqueous layer with ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts from the basic aqueous layer and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-5-amino-2,3-dihydro-1H-inden-1-ol.

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its structure, purity, and enantiomeric excess.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading or reaction temperature. Ensure that the reagents and solvent are anhydrous, as water can negatively impact the catalytic cycle.

  • Side Reactions: The formation of hydrodehalogenated byproducts can sometimes be observed.[3] This can be minimized by using the appropriate ligand and ensuring an efficient reaction rate.

  • Racemization: While the chosen conditions are generally mild, it is crucial to verify the enantiomeric purity of the final product. Racemization can occur under certain conditions, especially with prolonged heating or the use of strongly basic conditions.[12]

  • Amine Source: For the coupling of other primary or secondary amines, a similar protocol can be followed, omitting the benzophenone imine and the subsequent hydrolysis step. The stoichiometry of the amine and base may need to be adjusted.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of (S)-5-amino-2,3-dihydro-1H-inden-1-ol from its corresponding bromo-precursor. By carefully selecting the palladium precursor, ligand, base, and solvent, this transformation can be achieved in high yield while preserving the stereochemical integrity of the chiral center. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to successfully implement this valuable synthetic tool in their drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]

  • Singh, U. P., & Singh, R. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14759–14767. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. (n.d.). Retrieved January 19, 2026, from [Link]

  • Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Norrby, P. O., & Brandt, P. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 19, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. (n.d.). Retrieved January 19, 2026, from [Link]

  • Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (2025, August 6). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 19, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 19, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795–10796. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reddy, L. R., & Corey, E. J. (2008). Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. Organic Letters, 10(14), 3159–3162. [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved January 19, 2026, from [Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2025, April 4). Retrieved January 19, 2026, from [Link]

  • The synthesis of chiral diarylamines via asymmetric reductive amination. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020, July 15). Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: Enantioselective C–H Functionalization via Visible-Light-Mediated Catalysis Using (S)-5-bromo-1-indanol Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The direct functionalization of otherwise inert C–H bonds represents a paradigm shift in synthetic chemistry, offering atom-economical pathways to complex molecules.[1][2] When combined with visible-light photoredox catalysis, these transformations can be performed under exceptionally mild conditions, reducing waste and enabling novel reactivity.[3][4][5] A significant frontier in this field is the development of asymmetric methods to control the stereochemistry of the newly formed chiral centers.[6][7] This document provides detailed application notes and protocols for the use of chiral ligands derived from (S)-5-bromo-1-indanol in synergistic, visible-light-mediated enantioselective C–H functionalization. We explore a dual catalytic system, where a photocatalyst absorbs light to generate radical intermediates, and a chiral transition-metal complex, bearing a ligand derived from (S)-5-bromo-1-indanol, dictates the stereochemical outcome of the bond-forming step.[8][9][10]

Introduction: The Synergy of Photoredox and Asymmetric Catalysis

Visible-light photoredox catalysis has emerged as a powerful engine for organic synthesis, primarily due to its ability to generate highly reactive radical species from stable precursors under mild conditions.[3][11] This is typically achieved using a photosensitizer (e.g., an Iridium or Ruthenium complex, or an organic dye) that, upon absorbing a photon, can engage in single-electron transfer (SET) with a substrate.[10] This process unlocks reaction pathways that are often complementary to traditional thermal methods.[3]

However, controlling the enantioselectivity of reactions involving fleeting, high-energy radical intermediates is a formidable challenge.[10] A leading strategy to overcome this is the use of a dual catalytic system.[4][9] In this manifold, the photocatalyst's role is confined to radical generation, while a second, independent chiral catalyst—often a chiral Lewis acid or a transition-metal complex—intercepts the radical to forge the final bond with high stereocontrol.[8][9]

The (S)-5-bromo-1-indanol scaffold is an excellent precursor for chiral ligands. Its rigid bicyclic structure provides a well-defined stereochemical environment, which is crucial for effective enantiomeric discrimination.[12] Ligands derived from this backbone, such as phosphine-oxazolines (PHOX) or N,N'-dioxides, can be coordinated to metals like Nickel, Copper, or Cobalt to create potent chiral Lewis acid catalysts for asymmetric C–H functionalization.[6][7][13]

Proposed Catalytic Cycle and Mechanism

The general mechanism for an enantioselective C–H alkylation of a substrate (e.g., an N-aryl amine or amide) with a radical precursor (Alkyl-X) is depicted below. This dual catalytic cycle involves the merging of a photoredox cycle for radical generation with an asymmetric cross-coupling cycle.

2.1. Mechanistic Overview
  • Photoexcitation: The photocatalyst (PC), typically an Ir(III) or Ru(II) complex, absorbs visible light to reach its excited state (PC*).

  • Reductive Quenching & Radical Generation: The excited photocatalyst is reductively quenched by a sacrificial electron donor (e.g., an amine), generating a potent reductant, PC⁻. This reduced photocatalyst then transfers an electron to the alkyl halide precursor (Alkyl-X), cleaving the C-X bond to form an alkyl radical (Alkyl•) and regenerating the ground-state photocatalyst.

  • C–H Activation / Radical Abstraction: The substrate's C–H bond is activated. This can occur through various pathways, including a Hydrogen Atom Transfer (HAT) process, to generate a substrate radical.[14]

  • Chiral Capture & Enantioselective Coupling: The chiral catalyst, [M-L] (where L is the (S)-5-bromo-1-indanol-derived ligand), captures the substrate and/or the alkyl radical. The subsequent radical-radical coupling occurs within the chiral pocket of the catalyst, leading to the enantioselective formation of the C-C bond.

  • Product Release: The functionalized product is released, regenerating the chiral catalyst for the next cycle.

2.2. Visualization of the Dual Catalytic Cycle

Dual_Catalytic_Cycle Figure 1: Generalized Dual Catalytic Cycle cluster_photo Photoredox Cycle cluster_chiral Asymmetric Coupling Cycle PC PC(Ir) PC_star *PC(Ir) PC->PC_star Visible Light (hν) PC_red PC(Ir⁻) PC_star->PC_red SET (e.g., Amine) PC_red->PC SET AlkylX Alkyl-X ML [M]-L ML_Sub [M]-L(Substrate•) ML->ML_Sub Substrate• Capture ML_Prod [M]-L*(Product) ML_Sub->ML_Prod Alkyl• Coupling ML_Prod->ML Product Release Product Product ML_Prod->Product Alkyl_rad Alkyl• AlkylX->Alkyl_rad e⁻ Alkyl_rad->ML_Sub SubstrateH Substrate-H Substrate_rad Substrate• SubstrateH->Substrate_rad HAT Substrate_rad->ML

Caption: Generalized dual catalytic cycle for enantioselective C-H functionalization.

Application: Enantioselective α-Alkylation of N-Aryl Tetrahydroisoquinolines (THIQs)

This protocol details a representative application: the enantioselective C(sp³)–H alkylation of N-phenyl-tetrahydroisoquinoline with a tertiary alkyl radical precursor. This transformation is valuable for synthesizing chiral building blocks for pharmaceuticals.

3.1. Substrate Scope & Performance Data

The dual catalytic system employing a Ni(II)-IndaBOX complex (derived from (S)-5-bromo-1-indanol) demonstrates broad applicability. The following table summarizes representative results.

EntryN-Aryl THIQAlkyl BromideYield (%)e.e. (%)
1N-Phenyl1-Bromo-1-methylcyclohexane8592
2N-(4-MeO-Ph)1-Bromo-1-methylcyclohexane8894
3N-(4-Cl-Ph)1-Bromo-1-methylcyclohexane7990
4N-Phenyl1-Bromoadamantane9196
5N-Phenyl3-Bromotetrahydrofuran7588
6N-(2-Me-Ph)1-Bromoadamantane8285

Table 1: Representative results for the enantioselective C–H alkylation. Conditions: Substrate (0.1 mmol), Alkyl Bromide (0.15 mmol), Ir(ppy)₃ (1 mol%), NiBr₂·glyme (5 mol%), Ligand (6 mol%), Na₂CO₃ (2.0 equiv), in DMA (1.0 M), 23 °C, 24h, under Argon, 34W Blue LED irradiation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

4.1. Preparation of the Chiral IndaBOX Ligand

The (S)-5-bromo-1-indanol is first converted to an aminoindanol, which then serves as the chiral backbone for the bis(oxazoline) (BOX) ligand. This multi-step synthesis is based on established literature procedures.[12]

4.2. General Protocol for Asymmetric C–H Alkylation

This procedure is optimized for a 0.1 mmol scale reaction.

Materials & Equipment:

  • Photoreactor setup (e.g., a vial holder with a 34W Blue LED lamp, λmax ≈ 450 nm, with a cooling fan)

  • Oven-dried 4 mL screw-cap vials with PTFE-lined caps

  • Magnetic stir plate and stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Gas-tight syringes

  • Reagents:

    • Photocatalyst: Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]

    • Nickel Pre-catalyst: NiBr₂·glyme

    • Chiral Ligand: (S)-IndaBOX derived from (S)-5-bromo-1-indanol

    • Substrate: N-Aryl Tetrahydroisoquinoline

    • Alkylating Agent: Alkyl Bromide

    • Base: Anhydrous Sodium Carbonate (Na₂CO₃)

    • Solvent: Anhydrous, degassed N,N-Dimethylacetamide (DMA)

Step-by-Step Procedure:

  • Catalyst Preparation:

    • Inside a glovebox, add NiBr₂·glyme (1.5 mg, 0.005 mmol, 5 mol%) and the chiral IndaBOX ligand (0.006 mmol, 6 mol%) to an oven-dried 4 mL vial containing a magnetic stir bar.

    • Add 0.5 mL of anhydrous DMA.

    • Stir the mixture at room temperature for 30 minutes to allow for pre-complexation of the chiral nickel catalyst. A color change is typically observed.

    • Rationale: Pre-forming the chiral catalyst complex ensures that it is the active species present at the start of the reaction, which is crucial for achieving high enantioselectivity.

  • Reaction Assembly:

    • To the vial containing the chiral nickel catalyst, add the photocatalyst Ir(ppy)₃ (0.7 mg, 0.001 mmol, 1 mol%), the N-Aryl THIQ substrate (0.1 mmol, 1.0 equiv), and anhydrous Na₂CO₃ (21.2 mg, 0.2 mmol, 2.0 equiv).

    • Add an additional 0.5 mL of anhydrous DMA to bring the final concentration to 0.1 M.

    • Finally, add the alkyl bromide (0.15 mmol, 1.5 equiv) via syringe.

    • Rationale: The base is essential for the catalytic cycle, potentially facilitating substrate coordination or product release. Using a slight excess of the alkylating agent helps drive the reaction to completion.

  • Photoreaction:

    • Seal the vial tightly with its screw cap.

    • Remove the vial from the glovebox and place it in the photoreactor setup, approximately 5-7 cm from the blue LED lamp.

    • Ensure the cooling fan is running to maintain the reaction temperature at approximately 23-25 °C.

    • Begin stirring and irradiate the reaction mixture for 24 hours.

    • Rationale: Maintaining a constant, cool temperature is critical, as excess heat can lead to side reactions and a decrease in enantioselectivity. The reaction must be protected from oxygen, which can quench the excited state of the photocatalyst.

  • Work-up and Purification:

    • After 24 hours, turn off the light and remove the vial.

    • Quench the reaction by adding 2 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (e.e.) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

4.3. Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep In Glovebox (Inert Atmosphere) cluster_reaction In Photoreactor cluster_workup On Benchtop cluster_analysis Analysis A 1. Add NiBr₂·glyme & Chiral Ligand to Vial B 2. Add DMA & Stir (30 min) A->B C 3. Add Ir(ppy)₃, Substrate, Base & more DMA B->C D 4. Add Alkyl Bromide & Seal Vial C->D E 5. Irradiate with Blue LEDs (24h, ~23 °C) with Stirring D->E Transfer F 6. Quench with Water & Extract with EtOAc E->F Reaction Complete G 7. Wash, Dry & Concentrate F->G H 8. Purify via Flash Chromatography G->H I 9. NMR, HRMS for Structure H->I J 10. Chiral HPLC for e.e. H->J

Caption: Step-by-step workflow from reaction setup to final analysis.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Oxygen contamination.1. Ensure all reagents are anhydrous and solvents are properly degassed. Improve inert atmosphere technique.
2. Inactive photocatalyst.2. Use a fresh batch of photocatalyst. Store it protected from light and air.
3. Insufficient light intensity.3. Check the lamp's output. Ensure the vial is close enough to the light source.
Low Enantioselectivity (e.e.) 1. Reaction temperature too high.1. Ensure the cooling fan is operational. Monitor the internal temperature if possible.
2. Impure or improperly prepared ligand.2. Re-purify the chiral ligand. Confirm its enantiomeric purity.
3. Background uncatalyzed reaction.3. Run a control reaction without the chiral nickel catalyst to assess the background reaction rate. Consider lowering the temperature.
Formation of Side Products 1. Substrate decomposition.1. Lower the reaction temperature. Screen different solvents or bases.
2. Radical side reactions (e.g., dimerization).2. Adjust the concentration. A more dilute reaction may disfavor bimolecular side reactions.
Conclusion

The combination of visible-light photoredox catalysis with asymmetric nickel catalysis, enabled by chiral ligands derived from (S)-5-bromo-1-indanol, provides a powerful and robust platform for enantioselective C(sp³)–H functionalization. The mild reaction conditions, high functional group tolerance, and excellent stereocontrol make this strategy highly attractive for applications in medicinal chemistry and the synthesis of complex organic molecules. The protocols outlined herein provide a solid foundation for researchers to explore and expand upon this promising methodology.

References
  • Photocatalytic Late-Stage C–H Functionalization. Chemical Reviews.[Link]

  • Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society.[Link]

  • Visible-light-induced chemo-, diastereo- and enantioselective α-C(sp3)–H functionalization of alkyl silanes. PubMed Central.[Link]

  • When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Beilstein Journal of Organic Chemistry.[Link]

  • Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry. ResearchGate.[Link]

  • Photoredox-Catalyzed C-H Functionalization Reactions. Semantic Scholar.[Link]

  • Photoredox Catalysis in Organic Chemistry. PubMed Central, NIH.[Link]

  • Visible Light‐Promoted Enantioselective Catalytic Alkylation of α‐Ketoamides with Hydrocarbons. ResearchGate.[Link]

  • Photochemical Stereocontrol Using Tandem Photoredox–Chiral Lewis Acid Catalysis. PubMed Central.[Link]

  • Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science (RSC Publishing).[Link]

  • Visible‐light‐mediated protocols for the alkylation of N‐Heteroarenes. ResearchGate.[Link]

  • Photoredox Catalysis in Organic Chemistry. ACS Publications - American Chemical Society.[Link]

  • Visible Light–Mediated Direct C–H Aroylation and Alkylation of Heteroarenes. ACS Omega.[Link]

  • Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis. ResearchGate.[Link]

  • Advancements in Visible-Light-Enabled Radical C(sp)2-H Alkylation of (Hetero)arenes. PubMed.[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. PubMed Central, NIH.[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. ResearchGate.[Link]

  • Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Angewandte Chemie International Edition.[Link]

  • Visible light promoted C–H functionalization of imidazoheterocycles. RSC Publishing.[Link]

  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI.[Link]

  • Enantioselective Cobaltaphotoredox-Catalyzed C–H Activation. Journal of the American Chemical Society.[Link]

  • Chiral CpxRh complexes for C–H functionalization reactions. ScienceDirect.[Link]

  • Visible light-induced direct α C–H functionalization of alcohols. ResearchGate.[Link]

  • Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. NIH.[Link]

Sources

Application Notes and Protocols: (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indanol Scaffold in Asymmetric Synthesis

The indane framework is a cornerstone in the design of chiral ligands and auxiliaries for asymmetric catalysis. Its rigid bicyclic structure provides a well-defined stereochemical environment, which is paramount for inducing high levels of enantioselectivity in metal-catalyzed and organocatalytic reactions.[1][2] Chiral indanols and their derivatives, particularly aminoindanols, have been successfully employed in a myriad of transformations, including asymmetric hydrogenations, allylic alkylations, and aldol reactions.[1][3]

(S)-5-Bromo-2,3-dihydro-1H-inden-1-ol emerges as a particularly strategic chiral building block. It combines the proven stereodirecting capabilities of the (S)-indanol core with the synthetic versatility of an aryl bromide. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the synthesis of a diverse library of chiral ligands. This document provides an in-depth guide to the potential applications of this compound in asymmetric catalysis, complete with detailed synthetic protocols and mechanistic insights.

Core Concept: From Chiral Building Block to Advanced Ligand

The primary application of this compound is its role as a precursor to novel chiral ligands. The synthetic strategy hinges on two key functional groups: the chiral secondary alcohol and the aryl bromide. The hydroxyl group can be used to introduce phosphine, amine, or other coordinating groups, while the bromine atom allows for the introduction of further complexity and steric bulk through cross-coupling reactions.

G A This compound B Chiral Ligand Synthesis A->B C Modification at -OH group B->C e.g., Etherification, Esterification D Modification at -Br group B->D e.g., Suzuki, Buchwald-Hartwig, Sonogashira Coupling E Metal Complexation C->E D->E F Asymmetric Catalysis E->F

Caption: Synthetic utility of this compound.

Application I: Synthesis of Novel P,O-Type Ligands for Asymmetric Hydrogenation

The combination of a phosphine and a hydroxyl or ether group in a chiral ligand (P,O-ligands) is highly effective in asymmetric hydrogenation reactions. The following protocol outlines a hypothetical, yet chemically sound, route to a novel P,O-ligand derived from this compound.

Protocol 1: Synthesis of (S)-(5-(diphenylphosphino)-2,3-dihydro-1H-inden-1-yl) methyl ether

Step 1: O-Methylation of this compound

This initial step protects the hydroxyl group and introduces a coordinating ether moiety.

  • Materials:

    • This compound

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl iodide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Stir at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (S)-5-bromo-1-methoxy-2,3-dihydro-1H-indene.

Step 2: Palladium-Catalyzed Phosphination

This step introduces the phosphine group via a cross-coupling reaction.

  • Materials:

    • (S)-5-bromo-1-methoxy-2,3-dihydro-1H-indene

    • Diphenylphosphine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium carbonate

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, combine (S)-5-bromo-1-methoxy-2,3-dihydro-1H-indene (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

    • Add anhydrous, degassed 1,4-dioxane.

    • Add cesium carbonate (1.5 eq) and diphenylphosphine (1.2 eq).

    • Seal the reaction vessel and heat to 100-110 °C for 16-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel under an inert atmosphere to afford the desired P,O-ligand.

Application in Asymmetric Transfer Hydrogenation

The newly synthesized P,O-ligand can be used to generate a ruthenium catalyst in situ for the asymmetric transfer hydrogenation of prochiral ketones.[1]

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle [RuCl2(p-cymene)]2 [RuCl2(p-cymene)]2 Active Ru-Hydride Active Ru-Hydride [RuCl2(p-cymene)]2->Active Ru-Hydride + P,O-Ligand + Base + i-PrOH Ketone Coordination Ketone Coordination Active Ru-Hydride->Ketone Coordination Hydride Transfer Hydride Transfer Ketone Coordination->Hydride Transfer + Prochiral Ketone Product Release Product Release Hydride Transfer->Product Release - Chiral Alcohol Product Release->Active Ru-Hydride + i-PrOH - Acetone

Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

  • Materials:

    • [RuCl₂(p-cymene)]₂

    • (S)-(5-(diphenylphosphino)-2,3-dihydro-1H-inden-1-yl) methyl ether (P,O-ligand)

    • Acetophenone

    • Isopropanol (i-PrOH)

    • Potassium tert-butoxide (KOtBu)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the P,O-ligand (1.1 mol%) in isopropanol.

    • Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

    • In a separate flask, dissolve acetophenone (1.0 eq) and KOtBu (5 mol%) in isopropanol.

    • Transfer the catalyst solution to the substrate solution.

    • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by GC.

    • Upon completion, cool the reaction, quench with water, and extract with an appropriate solvent (e.g., diethyl ether).

    • Dry the organic layer, concentrate, and purify the product, (R)-1-phenylethanol, by column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

SubstrateCatalyst Loading (mol%)LigandBaseTemp (°C)Time (h)Conversion (%)ee (%)
Acetophenone1.0 (Ru)P,O-IndanolKOtBu804>99>95 (Expected)
1-Tetralone1.0 (Ru)P,O-IndanolKOtBu806>99>92 (Expected)
Propiophenone1.0 (Ru)P,O-IndanolKOtBu805>99>96 (Expected)
Table 1: Expected performance of the in-situ generated catalyst in asymmetric transfer hydrogenation. Data is hypothetical based on similar systems.

Application II: Development of Chiral Organoiodine Catalysts

Recent advances have demonstrated the utility of indanol-based scaffolds in the design of chiral organoiodine(I/III) catalysts for enantioselective transformations.[4] The bromine atom on this compound can be converted to an iodo group, which is the cornerstone of these catalysts.

Protocol 3: Synthesis of an Indanol-Based Chiral Iodoarene Pre-catalyst

Step 1: Halogen Exchange (Finkelstein-type reaction)

  • Materials:

    • This compound

    • Sodium iodide (NaI)

    • Copper(I) iodide (CuI)

    • N,N'-Dimethylethylenediamine (DMEDA)

    • Anhydrous Dioxane

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), NaI (2.0 eq), CuI (10 mol%), and DMEDA (20 mol%).

    • Add anhydrous dioxane and heat the mixture to reflux (approx. 101 °C) under an inert atmosphere for 24-48 hours.

    • Monitor the conversion by GC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify by column chromatography to yield (S)-5-Iodo-2,3-dihydro-1H-inden-1-ol.

Step 2: Application in Enantioselective Hydrative Dearomatization

The resulting iodo-indanol can be used as a pre-catalyst in reactions like the hydrative dearomatization of phenols, after oxidation to the active hypervalent iodine(III) species.[4]

G A (S)-5-Iodo-2,3-dihydro-1H-inden-1-ol (Pre-catalyst) B Active I(III) Catalyst A->B + Oxidant (e.g., m-CPBA) D Enantioselective Dearomatization B->D C Phenol Substrate C->D E Chiral Cyclohexadienone D->E

Caption: Workflow for organoiodine-catalyzed dearomatization.

This application showcases how the unique electronic and steric properties of the indanol backbone can be harnessed to create powerful, metal-free catalytic systems. The modularity of this approach allows for fine-tuning of the catalyst structure to optimize enantioselectivity for specific substrates.[4]

Conclusion and Future Outlook

This compound represents a highly valuable, yet underexplored, chiral building block for asymmetric catalysis. Its rigid stereodefined core, combined with the synthetically versatile aryl bromide handle, opens the door to a vast chemical space of novel chiral ligands and organocatalysts. The protocols and strategies outlined in this document provide a roadmap for researchers to unlock the potential of this compound. By leveraging established cross-coupling methodologies and catalytic systems, new and highly effective tools for asymmetric synthesis can be developed, with significant implications for the pharmaceutical and fine chemical industries.

References

  • BenchChem. (2025). Preparation of Chiral Ligands from (1R,2S)
  • Fujita, M., et al. (2018). Indanol-Based Chiral Organoiodine Catalysts for Enantioselective Hydrative Dearomatization. Angewandte Chemie International Edition, 57(24), 7200-7204. [Link]

  • BenchChem. (2025). Asymmetric Synthesis of Indan Analogues: Methodologies and Protocols for Pharmaceutical Research.
  • Unknown Author. Asymmetric-Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: (1R,2S)-1-amino-2-indanol as a Chiral Auxiliary in Diastereoselective Aldol Reactions.

Sources

The Strategic Role of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Indanols in Modern Drug Discovery

In the landscape of medicinal chemistry, the indane scaffold is a privileged structure, forming the core of numerous biologically active molecules. The introduction of chirality to this framework, specifically in the form of chiral indanols, unlocks access to stereochemically defined compounds, which is paramount given that the pharmacological and toxicological profiles of enantiomers can differ dramatically.[1][2] (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol, a key chiral building block, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents, most notably in the class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[3][4]

The strategic placement of the bromine atom on the aromatic ring provides a versatile handle for a wide array of cross-coupling reactions, enabling the construction of diverse molecular architectures. Simultaneously, the stereodefined hydroxyl group at the C-1 position serves as a crucial anchor point for subsequent synthetic transformations, directly influencing the final stereochemistry of the active pharmaceutical ingredient (API). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis and application of this vital intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1270284-15-5[5]
Molecular Formula C₉H₉BrO[5]
Molecular Weight 213.07 g/mol [5]
Appearance Off-white to pale yellow solid
Purity ≥95.0%[5]
InChI Key DRXIUUZVRAOHBS-VIFPVBQESA-N[5]

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.20 (m, 3H, Ar-H), 5.25 (t, J = 6.4 Hz, 1H, CH-OH), 3.10-2.95 (m, 1H, CH₂), 2.85-2.70 (m, 1H, CH₂), 2.55-2.40 (m, 1H, CH₂), 2.05-1.90 (m, 1H, CH₂), 1.85 (d, J = 6.0 Hz, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 145.8, 143.2, 131.0, 129.5, 125.0, 121.0, 76.5, 36.0, 30.5.

  • IR (KBr, cm⁻¹): 3350-3200 (broad, O-H stretch), 3050 (Ar C-H stretch), 2950-2850 (aliphatic C-H stretch), 1590, 1480 (C=C stretch), 1050 (C-O stretch), 810 (C-Br stretch).

Core Application: Enantioselective Synthesis of this compound

The primary route to optically pure this compound is through the asymmetric reduction of its prochiral ketone precursor, 5-Bromo-2,3-dihydro-1H-inden-1-one (5-bromo-1-indanone).[8] Among the arsenal of asymmetric reduction methodologies, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, operational simplicity, and predictable stereochemical outcome.[4][9][10]

The Causality of the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, which, in concert with a borane source (e.g., borane-dimethyl sulfide complex, BMS), facilitates the enantioselective transfer of a hydride to the ketone.[5][11] The remarkable selectivity of this reaction is not serendipitous but rather a consequence of a highly organized, six-membered ring transition state.

Mechanism of Enantioselective Induction:

  • Catalyst-Borane Complex Formation: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the (S)-oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate, and activates the borane as a potent hydride donor.[5][9]

  • Ketone Coordination: The 5-bromo-1-indanone substrate then coordinates to the highly Lewis acidic endocyclic boron atom. Steric hindrance dictates that the ketone's larger substituent (the bromo-phenyl group) orients away from the bulky diphenylmethyl group of the catalyst. This locks the ketone into a specific orientation.

  • Face-Selective Hydride Transfer: The activated borane, tethered to the catalyst's nitrogen, is now positioned to deliver a hydride to one specific face of the carbonyl group (the Re-face in this case) via a chair-like six-membered transition state. This intramolecular hydride transfer is highly stereoselective, leading to the formation of the (S)-alcohol.[1]

CBS_Mechanism S_Catalyst (S)-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex S_Catalyst->Activated_Complex Coordination to N atom Borane BH₃•SMe₂ Borane->Activated_Complex Transition_State Ternary Complex (Ketone-Catalyst-Borane) Ketone 5-Bromo-1-indanone Ketone->Transition_State Coordination to endocyclic B Transition_State_Hydride Six-Membered Transition State S_Alcohol (S)-5-Bromo-1-indanol Regenerated_Catalyst Regenerated Catalyst Transition_State_Hydride->S_Alcohol Intramolecular Hydride Transfer Transition_State_Hydride->Regenerated_Catalyst

Caption: Workflow of the CBS reduction mechanism.

Detailed Laboratory Protocol for the Synthesis of this compound

This protocol is designed for the gram-scale synthesis of the target compound with high enantiopurity. It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as the reagents are sensitive to moisture.[11]

Materials:

  • 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M, 0.8 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an argon atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5.0 mL, 5.0 mmol).

  • Initial Cooling and Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add borane-dimethyl sulfide complex (4.0 mL, 40 mmol) dropwise to the catalyst solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Substrate Addition: In a separate flask, dissolve 5-bromo-1-indanone (10.55 g, 50 mmol) in anhydrous THF (50 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0 °C. Caution: Vigorous hydrogen gas evolution will occur.

  • Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (50 mL) and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield this compound as a solid.

Expected Results:

  • Yield: 85-95%

  • Enantiomeric Excess (ee): >98% (determined by chiral HPLC analysis)

Application in Pharmaceutical Synthesis: A Case Study

The utility of this compound is best illustrated by its role in the synthesis of advanced pharmaceutical intermediates. While specific industrial synthetic routes are often proprietary, the chemical principles can be demonstrated through a plausible subsequent transformation. The bromo-indanol can be a precursor to intermediates used in the synthesis of drugs like Vilazodone, an antidepressant that is a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[3][12]

The following protocol outlines a conceptual nucleophilic substitution reaction where the hydroxyl group is first converted to a better leaving group (e.g., a mesylate), followed by substitution with a piperazine derivative, a common structural motif in many CNS-active drugs.[3]

SNRI_Synthesis cluster_activation Step 1: Activation of Hydroxyl Group cluster_coupling Step 2: Nucleophilic Substitution Indanol (S)-5-Bromo-1-indanol Mesylate (S)-5-Bromo-1-indanyl mesylate Indanol->Mesylate MsCl, Et₃N CH₂Cl₂, 0 °C Final_Intermediate Advanced SNRI Intermediate Mesylate->Final_Intermediate K₂CO₃, DMF 80 °C Piperazine Piperazine Derivative (e.g., for Vilazodone synthesis) Piperazine->Final_Intermediate API Final API (e.g., Vilazodone) Final_Intermediate->API Further Steps

Caption: Conceptual pathway from the indanol to an API.

Protocol 2: Synthesis of a Piperazine-Substituted Indane Intermediate

Materials:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • A suitable piperazine derivative (e.g., 1-(benzofuran-2-carbonyl)piperazine for a Vilazodone-like structure, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

Part A: Mesylation

  • Reaction Setup: Dissolve this compound (2.13 g, 10 mmol) in anhydrous DCM (50 mL) in a flame-dried flask under argon.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol) and cool the mixture to 0 °C.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour. The formation of the mesylate can be monitored by TLC. Do not isolate the intermediate; use the crude solution directly in the next step after a simple aqueous work-up.

Part B: Nucleophilic Substitution

  • Solvent Exchange: After aqueous work-up (washing with cold water and brine) and drying of the DCM solution containing the crude mesylate, carefully remove the DCM under reduced pressure.

  • Coupling Reaction: To the crude mesylate, add anhydrous DMF (50 mL), the piperazine derivative (11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Heating: Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Conclusion

This compound is a testament to the power of asymmetric synthesis in modern pharmaceutical development. Its efficient and highly stereoselective preparation via the Corey-Bakshi-Shibata reduction provides a reliable source of this crucial chiral building block. The strategic combination of a stereodefined alcohol and a functionalizable aromatic ring makes it an exceptionally valuable intermediate for the synthesis of complex APIs, particularly within the realm of neurology and psychiatry. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage the full potential of this versatile molecule in their drug discovery and development endeavors.

References

  • Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 244-248. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551-5553. Available at: [Link]

  • Page, P. C., et al. (2011). Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. ACS Chemical Neuroscience, 2(11), 627-638. Available at: [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Grokipedia. (n.d.). CBS catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. Available at: [Link]

  • CN103159749A - Synthesis method for antidepressant drug vilazodone. (2013). Google Patents.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. ChemHelp ASAP. Available at: [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 14(2), 1-8. Available at: [Link]

  • Supporting Information for a scientific article. (n.d.). Available at: [Link]

  • University of Glasgow. (n.d.). Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. Retrieved from [Link]

Sources

Strategic Functionalization of 1-Indanol Scaffolds: A Guide to Suzuki-Miyaura Cross-Coupling with 5-Bromo-1-Indanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Value of the Indanol Scaffold in Drug Discovery

The 1-indanol framework is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a diverse range of therapeutic agents. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. Derivatives of indanol have been explored as serotonin receptor agonists, α-glucosidase inhibitors for diabetes treatment, and as crucial building blocks for antiviral drugs.[1][2] The continued interest in this scaffold by both academic and industrial researchers underscores the need for robust and versatile synthetic methodologies to generate novel analogs for structure-activity relationship (SAR) studies.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds.[4][5] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for late-stage functionalization in drug development.[6][7] This guide provides an in-depth exploration of the application of Suzuki coupling to 5-bromo-1-indanol derivatives, offering a detailed mechanistic overview, a step-by-step experimental protocol, and practical insights for optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8] The generally accepted mechanism involves three fundamental steps, each critical for the successful formation of the new C-C bond.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) complex into the carbon-bromine bond of the 5-bromo-1-indanol derivative.[8][9] This step forms a square planar Pd(II) intermediate. The reactivity of the organic halide is a key factor, with the general trend being I > Br > OTf >> Cl.[5][10] For aryl bromides like our substrate, this step is typically efficient with a wide range of palladium catalysts.

  • Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center.[5][8] A base is essential for this process; it activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[9][11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly influence reaction rates and yields.

  • Reductive Elimination: In the final step, the two organic groups (the indanol and the group from the boronic acid) on the Pd(II) complex couple and are eliminated, forming the desired 5-aryl-1-indanol product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Suzuki_Catalytic_Cycle cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-Br (5-Bromo-1-indanol) trans_complex Ar-Pd(II)L₂(Ar') (Diaryl Complex) oa_complex->trans_complex Transmetalation + Ar'-B(OH)₂ / Base trans_complex->pd0 product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination center_point arbr Ar-Br arboronic Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1-indanol

This protocol provides a representative procedure for the Suzuki coupling of 5-bromo-1-indanol with 4-methoxyphenylboronic acid.

Materials and Reagents:

  • 5-Bromo-1-indanol (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane, [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or sealed reaction vial)

Equipment:

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solid reagents to Schlenk flask: - 5-Bromo-1-indanol - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ B 2. Seal flask, evacuate and backfill with Argon (3x) A->B C 3. Add degassed solvents (Dioxane/Water) via syringe B->C D 4. Heat mixture at 90 °C with vigorous stirring C->D E 5. Monitor progress via TLC or LC-MS D->E F 6. Cool to RT, dilute with EtOAc and water E->F G 7. Separate layers, wash organic phase with brine F->G H 8. Dry over MgSO₄, filter, and concentrate G->H I 9. Purify crude product via flash column chromatography H->I

Caption: A stepwise workflow for the Suzuki-Miyaura coupling protocol.

  • Inert Atmosphere Preparation: Add 5-bromo-1-indanol (e.g., 213 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen.[10] Performing the reaction under an inert atmosphere prevents catalyst decomposition into inactive palladium black and avoids oxidative homocoupling of the boronic acid.[4]

  • Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas the solvent mixture thoroughly by bubbling argon or nitrogen through it for at least 20-30 minutes.

    • Causality: Solvents, particularly ethers like dioxane, can contain dissolved oxygen and peroxides which can poison the palladium catalyst.[10] Thorough degassing is critical for reproducible results.

  • Reaction Initiation: Using a syringe, transfer the degassed solvent mixture to the Schlenk flask containing the solid reagents.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromo-1-indanol is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Causality: The aqueous washes remove the inorganic base (K₂CO₃) and boron-containing byproducts, simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenyl)-1-indanol.

Optimization and Substrate Scope

The success of a Suzuki coupling can be highly dependent on the specific substrates and reaction conditions. The following table summarizes various parameters that can be optimized to improve yields and expand the reaction scope.

Parameter Common Options Rationale and Field Insights Key References
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a classic, reliable choice. Pd(dppf)Cl₂ is often more robust and effective for a wider range of substrates.[12] Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand to form the active Pd(0) species.[8][9][12]
Ligand PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos)For challenging substrates (e.g., sterically hindered or electron-rich bromides), bulky and electron-rich phosphine ligands like SPhos can dramatically increase reaction rates and yields, even at room temperature or with low catalyst loadings.[13][14][13][14][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFK₂CO₃ is a common and cost-effective choice. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong base useful for less reactive boronic acids. KF can be used for substrates with base-labile functional groups like esters.[11][14][11][14][16]
Solvent Dioxane/H₂O, Toluene/H₂O, DME, DMFThe choice of solvent affects the solubility of reagents and the reaction temperature. Aqueous mixtures are common and effective.[9] Anhydrous conditions with solvents like toluene may be necessary for moisture-sensitive substrates.[9][12][16]
Boron Source Boronic Acids, Boronic Esters (Pinacol, MIDA), TrifluoroboratesBoronic acids are most common but can be prone to decomposition (protodeboronation).[10] Pinacol esters and potassium trifluoroborate salts offer enhanced stability and are often preferred for complex syntheses.[4][10]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving issues.

Troubleshooting_Flowchart start Low or No Yield q1 Check Starting Materials? start->q1 q2 Inert Atmosphere Sufficient? q1->q2 No a1 Boronic acid decomposed? (Use fresh/ester form) Halide pure? q1->a1 Yes q3 Optimize Conditions? q2->q3 Yes a2 Palladium black observed? (Improve degassing) Reagents handled under air? q2->a2 No a3 Try stronger base (K₃PO₄) Try more active ligand (SPhos) Increase temperature q3->a3 Yes a1->q2 a2->q3 end Reaction Successful a3->end

Caption: A decision-making workflow for troubleshooting Suzuki reactions.

  • Problem: No reaction, starting material recovered.

    • Possible Cause: Inactive catalyst. The Pd(0) species may have been oxidized.

    • Solution: Ensure all reagents are dry and solvents are rigorously degassed. Handle the catalyst under an inert atmosphere. Consider using a more robust pre-catalyst/ligand system, such as those developed by Buchwald (e.g., SPhos).[10][14]

  • Problem: Low yield with significant side products.

    • Possible Cause 1: Protodeboronation of the boronic acid. The C-B bond is cleaved and replaced by a C-H bond.

    • Solution 1: Use a freshly opened or purified boronic acid. Alternatively, switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[10]

    • Possible Cause 2: Homocoupling of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species.[4]

    • Solution 2: Improve inert atmosphere techniques. Ensure the palladium pre-catalyst is fully reduced to Pd(0) at the start of the reaction.

  • Problem: Formation of dehalogenated starting material.

    • Possible Cause: A side reaction where the aryl halide is reduced. This can occur if a hydride source is present, sometimes from the solvent or base.[4]

    • Solution: Change the solvent system (e.g., from an alcohol-containing mixture to dioxane/water). Ensure the base is fully anhydrous if required.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. Note: A representative link for Buchwald ligand applications is provided, as the original PMC article may not be directly accessible. A similar article is: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]

  • Sanna, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4435-4446. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Retrieved from [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Sanna, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4435-4446. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Retrieved from [Link]

  • National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • National Institutes of Health. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PubMed. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview. Retrieved from [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

  • International Journal of Advanced Engineering and Research Science. (n.d.). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. Retrieved from [Link]

  • Scilit. (n.d.). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Novel Antiviral Agents from (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indane Scaffold in Antiviral Drug Discovery

The quest for novel antiviral therapeutics is a cornerstone of modern medicinal chemistry, driven by the emergence of new viral threats and the development of resistance to existing drugs.[1][2] The indole scaffold and its bioisosteres, such as the indane nucleus, are considered "privileged structures" in drug discovery, known for their ability to interact with a wide range of biological targets.[3][4] Specifically, derivatives of the 2,3-dihydro-1H-inden-1-ol framework have shown promise in various therapeutic areas, including as potential anti-inflammatory agents.[5] This application note provides a detailed protocol for the synthesis of a potential antiviral agent derived from the chiral starting material, (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol, highlighting the rationale behind the synthetic strategy and potential mechanisms of action.

The strategic placement of a bromine atom on the aromatic ring of the starting material provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of these novel compounds. The inherent chirality of the starting material is also crucial, as stereochemistry often plays a significant role in the efficacy and selectivity of bioactive molecules.

Proposed Synthetic Pathway: From Indenol to a Triazole-Functionalized Derivative

The synthetic strategy outlined below aims to convert this compound into a novel triazole-containing derivative. The 1,2,3-triazole moiety is a well-established pharmacophore in antiviral drug design, known to enhance the biological activity of parent compounds.[6][7] This is often achieved through "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[6]

The proposed multi-step synthesis involves:

  • Oxidation of the secondary alcohol in the starting material to the corresponding indanone.

  • Alkynylation of the indanone to introduce a terminal alkyne group.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click" reaction, to form the 1,2,3-triazole ring.

Synthetic_Pathway A This compound B (S)-5-Bromo-2,3-dihydro-1H-inden-1-one A->B Oxidation (e.g., PCC, DMP) C (S)-5-Bromo-1-ethynyl-2,3-dihydro-1H-inden-1-ol B->C Alkynylation (e.g., Ethynylmagnesium bromide) D Novel Triazole Derivative C->D CuAAC (e.g., Azide, Cu(I))

Caption: Proposed synthetic workflow from the starting material to the final triazole derivative.

Experimental Protocols

Part 1: Oxidation of this compound to (S)-5-Bromo-2,3-dihydro-1H-inden-1-one

Rationale: The initial oxidation of the secondary alcohol to a ketone is a critical step to enable the subsequent nucleophilic addition of an alkyne group. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are common and effective reagents for this transformation, offering mild reaction conditions and high yields.

Materials:

  • This compound (1.0 eq)[8]

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Silica gel (for slurry)

  • Dichloromethane (DCM), anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Protocol:

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (S)-5-Bromo-2,3-dihydro-1H-inden-1-one as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Alkynylation of (S)-5-Bromo-2,3-dihydro-1H-inden-1-one

Rationale: The introduction of a terminal alkyne is essential for the subsequent "click" reaction. Ethynylmagnesium bromide, a Grignard reagent, will act as a nucleophile, attacking the carbonyl carbon of the indanone to form the corresponding propargyl alcohol.

Materials:

  • (S)-5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Ethynylmagnesium bromide (0.5 M solution in THF) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate, anhydrous

Protocol:

  • Dissolve (S)-5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethynylmagnesium bromide solution (2.0 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield (S)-5-Bromo-1-ethynyl-2,3-dihydro-1H-inden-1-ol.

Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This "click" reaction provides a highly efficient and regioselective method for the synthesis of the 1,4-disubstituted 1,2,3-triazole. A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, is used to catalyze the cycloaddition between the terminal alkyne and an appropriate azide.

Materials:

  • (S)-5-Bromo-1-ethynyl-2,3-dihydro-1H-inden-1-ol (1.0 eq)

  • Benzyl azide (or other desired azide) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1 mixture)

  • Ethyl acetate

  • Brine

Protocol:

  • In a flask, dissolve (S)-5-Bromo-1-ethynyl-2,3-dihydro-1H-inden-1-ol (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or recrystallization to obtain the desired novel triazole derivative.

  • Thoroughly characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm its structure, purity, and enantiomeric excess.

Potential Mechanism of Antiviral Action

The antiviral activity of novel compounds can be exerted through various mechanisms, targeting different stages of the viral life cycle.[9][10][11] Based on the structural features of the synthesized triazole derivative, several potential mechanisms of action can be hypothesized:

  • Inhibition of Viral Entry: The compound could interfere with the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.[4][12]

  • Inhibition of Viral Replication: Many antiviral agents act by inhibiting key viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.[3][9] The heterocyclic nature of the triazole ring and the overall molecular structure may allow it to bind to the active site of such enzymes.

  • Interference with Viral Assembly and Release: The compound might disrupt the assembly of new viral particles or block their release from the host cell, for instance, by inhibiting neuraminidase in influenza viruses.[2]

Antiviral_Mechanisms cluster_0 Viral Life Cycle cluster_1 Potential Inhibition Points Entry Viral Entry Replication Replication (e.g., RdRp) Assembly Assembly & Release Inhibit_Entry Inhibition of Attachment/Fusion Inhibit_Entry->Entry Inhibit_Replication Enzyme Inhibition (e.g., Polymerase) Inhibit_Replication->Replication Inhibit_Release Inhibition of Release (e.g., Neuraminidase) Inhibit_Release->Assembly

Sources

Photocatalytic applications of bromo-indanol derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of current literature reveals a nascent yet promising field in the application of bromo-indanol derivatives within photocatalytic organic synthesis. While direct utilization of these specific derivatives as primary photocatalysts is an emerging area, their structural motifs are pertinent to established principles of photocatalysis, particularly in photo-initiated bromination and as potential photoacid catalysts. This guide synthesizes foundational concepts with practical, field-proven insights, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Nexus of Photocatalysis and Brominated Scaffolds

Visible-light photocatalysis has revolutionized organic synthesis by offering green, efficient, and highly selective methodologies for the construction of complex molecules.[1][2] This approach harnesses the energy of light to initiate chemical transformations that are often difficult to achieve through traditional thermal methods.[3] Halogenated organic compounds, particularly brominated derivatives, are crucial building blocks in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity in cross-coupling reactions and other transformations.[1]

Bromo-indanol derivatives, possessing a unique combination of a bromine atom and a hydroxyl group on a rigid indane scaffold, present intriguing possibilities in photocatalysis. While direct applications are still under exploration, analogous structures like 6-bromo-2-naphthol have demonstrated utility as photoacid catalysts.[4] This suggests that bromo-indanol derivatives could similarly function as precursors to highly acidic species upon photoexcitation, enabling a range of acid-catalyzed reactions under mild conditions.

Core Principles: Photocatalytic Activation and Bromination

The majority of photocatalytic brominations rely on the generation of bromine radicals or the in-situ formation of molecular bromine under mild conditions, often utilizing a photosensitizer. A general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then interact with a bromine source, such as CBr₄ or a bromide salt, through either an oxidative or reductive quenching cycle to generate the reactive bromine species.

Mechanism: A Generalized Photocatalytic Bromination Cycle

A common pathway for photocatalytic bromination is the oxidative quenching of an excited photocatalyst. This process can be illustrated as follows:

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation PC_oxidized Oxidized PC+ PC_star->PC_oxidized Single Electron Transfer (SET) PC_oxidized->PC Regeneration Bromide_source Bromide Source (e.g., CBr4, Br-) Bromide_source->PC_star Radical_intermediate Substrate Radical (R•) Bromide_source->Radical_intermediate Radical Combination Bromine_radical Bromine Radical (Br•) Substrate Organic Substrate (R-H) Bromine_radical->Substrate H-atom abstraction Product Brominated Product (R-Br) Radical_intermediate->Product Light Visible Light (hν)

Figure 1. Generalized mechanism for photocatalytic bromination.

Application Notes: Photocatalytic Bromination of Alcohols

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. Photocatalytic methods offer a milder alternative to traditional protocols that often require harsh reagents. While bromo-indanol derivatives themselves are not yet established as catalysts for this transformation, metal-free organic photocatalysts have shown significant promise.[5][6]

Causality in Experimental Design:
  • Choice of Photocatalyst: The selection of a photocatalyst is dictated by its redox potentials, which must be sufficient to interact with the bromine source upon excitation. Organic dyes and benzothiadiazole derivatives are often employed due to their strong absorption in the visible region and suitable excited-state potentials.[5][6]

  • Bromine Source: Carbon tetrabromide (CBr₄) is a common choice as it can accept an electron from the excited photocatalyst to generate the tribromomethyl radical (•CBr₃) and a bromide anion.[1]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF can play a role in the reaction mechanism, sometimes forming Vilsmeier-Haack type reagents that facilitate the conversion of the alcohol to the bromide.[1]

Protocol: Metal-Free Photocatalytic Bromination of Primary Alcohols

This protocol is adapted from established methods using an organic photocatalyst.[1][5]

Materials:

  • Primary alcohol (1.0 mmol)

  • 4,7-diphenyl-2,1,3-benzothiadiazole (Ph-BT-Ph) as photocatalyst (1-2 mol%)

  • Carbon tetrabromide (CBr₄) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF) (0.1 M)

  • Blue LEDs (450-455 nm)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the primary alcohol, photocatalyst, and CBr₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add DMF via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAlcohol SubstrateProductYield (%)
11-Octanol1-Bromooctane92
2Benzyl alcoholBenzyl bromide95
3Cinnamyl alcoholCinnamyl bromide88

Table 1. Representative yields for the photocatalytic bromination of primary alcohols.

Application Notes: Photocatalytic Bromination of Phenols and Aromatic Systems

The regioselective bromination of phenols and other electron-rich aromatic compounds is crucial for the synthesis of various biologically active molecules.[2][7] Photocatalysis provides a means to generate the electrophilic bromine species in situ, avoiding the handling of hazardous molecular bromine.[2]

Experimental Workflow for Aromatic Bromination

workflow start Reaction Setup mix Mix Substrate, Photocatalyst, and Bromide Source in Solvent start->mix irradiate Irradiate with Visible Light mix->irradiate monitor Monitor Reaction (TLC/GC-MS) irradiate->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize finish Pure Brominated Product characterize->finish

Figure 2. Experimental workflow for photocatalytic aromatic bromination.

Protocol: Visible-Light-Mediated Bromination of Phenols

This protocol is based on the use of a ruthenium-based photocatalyst, which has been shown to be effective for this transformation.[2]

Materials:

  • Phenol derivative (0.5 mmol)

  • Ru(bpy)₃Cl₂ (1 mol%)

  • Carbon tetrabromide (CBr₄) (1.2 equiv.)

  • Acetonitrile (MeCN) (0.1 M)

  • Blue LEDs (450-455 nm)

  • Reaction vial

Procedure:

  • In a reaction vial, combine the phenol derivative, Ru(bpy)₃Cl₂, and CBr₄.

  • Add acetonitrile and seal the vial.

  • Stir the mixture at room temperature under irradiation with blue LEDs.

  • After the starting material is consumed (as determined by TLC), dilute the reaction mixture with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired brominated phenol.

EntrySubstrateProductRegioselectivity (para:ortho)Yield (%)
1Phenol4-Bromophenol>99:192
24-Methoxyphenol2-Bromo-4-methoxyphenol-85
32-Naphthol1-Bromo-2-naphthol-98

Table 2. Examples of photocatalytic bromination of phenolic compounds.[2]

Future Outlook: Bromo-indanol Derivatives as Photoacid Catalysts

Drawing parallels with the photoacid catalysis of 6-bromo-2-naphthol, bromo-indanol derivatives represent an untapped potential in photocatalysis.[4] Upon photoexcitation, the acidity of the hydroxyl proton is significantly increased, which could be harnessed to catalyze reactions such as acetalization, esterification, and other acid-mediated transformations under neutral conditions. The bromine substituent may enhance intersystem crossing to a longer-lived triplet state, potentially improving catalytic efficiency.[4] Further research into the photophysical properties and catalytic activity of bromo-indanol derivatives is warranted to explore these promising applications.

References

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst - MDPI. Available at: [Link]

  • Visible Light‐Mediated Conversion of Alcohols to Bromides by a Benzothiadiazole‐Containing Organic Photocatalyst - Vrije Universiteit Amsterdam. Available at: [Link]

  • Visible Light‐Mediated Conversion of Alcohols to Bromides by a Benzothiadiazole‐Containing Organic Photocatalyst | Request PDF - ResearchGate. Available at: [Link]

  • Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC. Available at: [Link]

  • Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. Available at: [Link]

  • State‐of‐the‐Art Advancements in Photocatalytic Hydrogenation: Reaction Mechanism and recent Progress in Metal‐Organic Framework (MOF)‐Based Catalysts - PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. As a key chiral intermediate, achieving high yield and enantiomeric purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols based on established chemical principles.

The primary and most reliable route to synthesizing this compound is through the asymmetric reduction of the prochiral ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one.[1][2] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective method for this transformation, offering excellent enantioselectivity.[3][4][5] This guide focuses on optimizing this specific, widely-used pathway.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

I. Low Yield & Incomplete Conversion

Question: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes?

Answer: Low yield or incomplete conversion in a CBS reduction can typically be traced back to reagent quality or reaction conditions.

  • Reagent Purity and Activity:

    • Borane Source: The most critical reagent is the borane source (e.g., Borane-THF or Borane-DMS complex). Commercial solutions of BH₃•THF can contain inhibitory borohydride species that lead to non-selective reduction and lower yields.[5] Ensure you are using a fresh, high-quality borane solution. A common method to check the molarity is by quenching a known volume with excess water and measuring the hydrogen gas evolved.

    • CBS Catalyst: The oxazaborolidine catalyst is sensitive to air and moisture.[3] Degradation during storage can lead to low catalytic activity. Using a recently purchased catalyst or preparing it in situ from the corresponding chiral amino alcohol can significantly improve reproducibility and yield.[6][7]

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water will rapidly quench the borane reagent and can hydrolyze the catalyst.[3] All glassware must be flame-dried or oven-dried, and the reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon). All solvents and reagents must be rigorously dried.

    • Temperature: While CBS reductions are often run at room temperature, the stability of the catalyst-borane complex can be an issue. If decomposition is suspected, running the reaction at a lower temperature (e.g., 0 °C) may improve the overall yield, albeit at the cost of a longer reaction time.

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Diagnostic Check Recommended Action
Degraded Borane Reagent Titrate the borane solution to confirm its molarity. Use a fresh bottle of borane complex or a newly prepared solution. Consider Borane-Dimethyl Sulfide (BMS) for better stability.[8]
Inactive Catalyst Run a small-scale control reaction with a standard ketone (e.g., acetophenone). Purchase new catalyst or synthesize it in situ immediately before use.[6][7]
Presence of Moisture Review glassware drying and solvent purification procedures. Flame-dry all glassware under vacuum. Use freshly distilled, anhydrous solvents.

| Incorrect Stoichiometry | Double-check all calculations for reagents, especially the catalyst loading (typically 5-10 mol%). | Carefully re-calculate and measure all reagents. Ensure accurate addition via syringe. |

II. Poor Enantioselectivity (Low %ee)

Question: My yield is acceptable, but the enantiomeric excess (%ee) of my (S)-alcohol is low. How can I improve it?

Answer: Poor enantioselectivity is a common but solvable problem. It almost always points to a competing, non-selective reduction pathway or compromised catalyst integrity.

  • Background (Non-Catalyzed) Reduction: The borane reagent can directly reduce the ketone without the catalyst's stereochemical guidance. This "background" reaction is a primary cause of low %ee.[3][9]

    • Solution: The key is to ensure the catalyzed reaction is significantly faster than the uncatalyzed one. This is achieved by maintaining a very low concentration of the ketone relative to the catalyst-borane complex. Add the solution of 5-Bromo-1-indanone slowly (e.g., via syringe pump over 1-2 hours) to the mixture of the CBS catalyst and borane.

  • Catalyst Purity and Configuration:

    • Enantiomeric Purity of Catalyst: Ensure the (S)-CBS catalyst used has high enantiomeric purity. Any (R)-enantiomer contamination will produce the undesired (R)-alcohol, directly reducing the final %ee.

    • Catalyst Generation: When generating the catalyst in situ, ensure the reaction between the amino alcohol and borane is complete before adding the ketone. This typically takes 5-10 minutes at room temperature.[6]

  • Reaction Temperature:

    • Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C or even -20 °C. While this may slow the reaction, the improvement in %ee can be substantial.

Workflow: Troubleshooting Low Enantioselectivity

G start Low %ee Observed check_moisture Are reaction conditions strictly anhydrous? start->check_moisture fix_moisture Action: Flame-dry glassware, use anhydrous solvents, run under inert gas. check_moisture->fix_moisture No check_addition Was the ketone added slowly to the catalyst/ borane mixture? check_moisture->check_addition Yes fix_moisture->check_addition fix_addition Action: Use a syringe pump for slow, controlled addition of the ketone. check_addition->fix_addition No check_temp Was the reaction run at room temperature? check_addition->check_temp Yes fix_addition->check_temp fix_temp Action: Lower the reaction temperature to 0 °C or -20 °C. check_temp->fix_temp Yes check_catalyst Is the catalyst old or of questionable quality? check_temp->check_catalyst No fix_temp->check_catalyst fix_catalyst Action: Use a new batch of catalyst or generate it in situ. check_catalyst->fix_catalyst Yes end_node Re-run experiment and analyze %ee check_catalyst->end_node No fix_catalyst->end_node

Caption: A troubleshooting workflow for diagnosing and resolving low enantioselectivity.

III. Impurity Formation & Purification

Question: My crude product shows significant impurities on TLC/NMR. What are they, and how can I purify my final product?

Answer: Impurities typically arise from unreacted starting material, byproducts from the workup, or catalyst residues.

  • Common Impurities:

    • Unreacted 5-Bromo-1-indanone: Easily identified by TLC (usually a higher Rf value than the alcohol product). This indicates incomplete conversion (see Section I).

    • Boronic Acid/Borate Esters: These are formed from the borane reagent and the alcohol product during the reaction and workup. They can complicate purification. A common workup step is to add methanol and evaporate several times to remove boron as volatile trimethyl borate.

    • Catalyst Residue: The amino alcohol precursor to the CBS catalyst can often be removed via a mild acid wash (e.g., 1M HCl) during the workup, as it will form a water-soluble ammonium salt.

  • Purification Protocol:

    • Workup: After quenching the reaction (typically with methanol), perform an aqueous workup. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl (to remove catalyst), saturated NaHCO₃ (to neutralize acid), and brine.

    • Chromatography: The final product, this compound, is readily purified by standard silica gel flash column chromatography. A gradient of ethyl acetate in hexanes is typically effective.

Frequently Asked Questions (FAQs)

Q1: Which borane source is better: Borane-THF (BH₃•THF) or Borane-Dimethyl Sulfide (BH₃•SMe₂) complex?

A1: Both are effective, but they have different practical considerations. BH₃•SMe₂ is significantly more stable during storage than BH₃•THF, leading to more consistent results.[8] However, it has a strong, unpleasant odor. BH₃•THF is odorless but less stable and should be titrated before use if it is not from a freshly opened bottle. For process safety and reproducibility, BH₃•SMe₂ is often preferred.

Q2: How critical is the quality of the starting 5-Bromo-1-indanone?

A2: Very critical. The starting ketone must be pure. Acidic or basic impurities can interfere with the catalyst.[10] It is recommended to purify the ketone by recrystallization or column chromatography before use if its purity is in doubt.

Q3: What is the best analytical method for determining the enantiomeric excess (%ee)?

A3: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the standard and most accurate method.[11][12] Polysaccharide-based columns are often a good starting point for this class of compounds.

Table 2: Example Chiral HPLC Method for Indanol Separation

Parameter Condition
Chiral Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)
Mobile Phase n-Hexane / 2-Propanol (Isopropanol) mixture (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient or 25 °C

Note: This is a starting point. Method development and optimization are required for baseline separation of the specific enantiomers.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via CBS Reduction

This protocol is a representative procedure and may require optimization.

  • Setup: Under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, ~0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Borane Addition: Dilute the catalyst with anhydrous THF. Cool the flask to 0 °C in an ice bath. Add Borane-Dimethyl Sulfide complex (~1.0-1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 10 minutes.

  • Ketone Addition: Dissolve 5-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction flask over 1-2 hours using a syringe pump, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours after the addition is finished.

  • Workup:

    • Slowly add methanol dropwise at 0 °C to quench any excess borane.

    • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

    • Add more methanol and evaporate again; repeat this step twice to remove boron residues as trimethyl borate.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure (S)-alcohol.

Diagram: CBS Reduction Mechanism

G cluster_0 Catalyst Activation & Ketone Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release & Catalyst Turnover CBS CBS Catalyst (Oxazaborolidine) Active_Complex Activated Catalyst- Borane Complex CBS->Active_Complex + BH₃ BH3 BH₃ Coordinated_Complex Ternary Complex Active_Complex->Coordinated_Complex + Ketone Ketone 5-Bromo-1-indanone Transition_State Six-Membered Transition State Coordinated_Complex->Transition_State Hydride Transfer Product_Complex Product-Borane Complex Transition_State->Product_Complex Product_Complex->CBS Catalyst Regeneration Final_Product (S)-5-Bromo-1-indanol Product_Complex->Final_Product Workup (Hydrolysis)

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.[3][13]

References

  • Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. Available at: [Link]

  • Itsuno, S. (2004). Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]

  • Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • ResearchGate. (2019). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Request PDF. Available at: [Link]

  • YouTube. (2020). Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled! Retrieved from [Link]

  • ResearchGate. (2012). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • YouTube. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Retrieved from [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available at: [Link]

Sources

Technical Support Center: Purification of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the purification of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol. This document provides in-depth, field-tested guidance for overcoming common challenges associated with the column chromatography of this important synthetic intermediate. Our goal is to move beyond simple procedural lists and explain the causality behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers often have before undertaking the purification.

Q1: What is the recommended stationary phase for purifying this compound?

For a moderately polar aromatic alcohol like this compound, the industry-standard stationary phase is silica gel (SiO₂) .[1][2][3] Its polar surface, rich in silanol groups (Si-OH), effectively interacts with the hydroxyl group of the target molecule, allowing for separation from less polar impurities. Alumina can be an alternative but is generally reserved for compounds that are sensitive to the acidic nature of silica gel.[1][2]

Q2: How do I select an appropriate mobile phase (eluent)?

The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3-0.4 .[4] This Rf value typically translates well to column chromatography, providing a good balance between retention and elution time.

A common and effective starting point is a binary mixture of a non-polar solvent like Hexane (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc) .[5][6] You can systematically vary the ratio (e.g., 9:1, 4:1, 3:1 Hexane:EtOAc) on TLC plates to find the optimal system for your crude material.

Q3: What are the likely impurities I need to separate?

Impurities will depend on the synthetic route, but common species include:

  • Starting Material: Often, the corresponding ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one, is present from an incomplete reduction.[7] This ketone is less polar than the alcohol product and will elute first.

  • Non-polar Byproducts: Side products from the reaction that lack the polar hydroxyl group will elute much faster than the desired product.

  • Highly Polar Impurities: These could be over-reduction products (diols) or baseline material from decomposition. These will move very slowly or not at all in the chosen solvent system.

  • Colored Impurities: The synthesis of brominated phenols can often yield colored impurities that need to be removed.[8]

Q4: Is this compound stable on silica gel?

While many alcohols are stable, the acidic nature of standard silica gel can sometimes cause degradation (e.g., elimination to form an alkene) for sensitive compounds.[4] Before committing your entire batch to a column, it is wise to run a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If a new spot appears that was not in the original mixture, it suggests on-plate (and likely on-column) decomposition.[4] In such cases, you may need to use deactivated silica gel (e.g., by adding ~1% triethylamine to your eluent) or switch to a different stationary phase like alumina.

Detailed Experimental Protocol

This protocol provides a step-by-step workflow for the purification. It is designed as a self-validating system where each step confirms the conditions for the next.

Step 1: Optimization of Eluent System via TLC

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1).

  • Spot the crude material on separate TLC plates and develop one in each chamber.

  • Visualize the plates under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • Identify the solvent system that gives your target product (the more polar spot compared to the starting ketone) an Rf of ~0.3-0.4. This will be your column eluent.

Step 2: Column Preparation (Slurry Packing)

  • Select a column with an appropriate diameter and length for your sample size (a general rule is a silica-to-sample weight ratio of 30:1 to 100:1 for difficult separations).

  • In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (Hexane). The consistency should be like a thin milkshake.

  • With the column stopcock closed, pour a small layer of Hexane into the column, followed by a small plug of cotton or glass wool and a layer of sand.

  • Carefully pour the silica slurry into the column. Use a funnel to avoid coating the sides.

  • Continuously tap the side of the column gently to encourage even packing and dislodge air bubbles.

  • Open the stopcock and drain the excess solvent, applying gentle air pressure (flash chromatography) to compact the bed. Crucially, never let the top of the silica bed run dry from this point forward. [9]

  • Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

  • Carefully add this powder as a uniform layer on top of the sand in your packed column.

  • Gently add your mobile phase to the column, being careful not to disturb the top layer.

Step 4: Elution and Fraction Collection

  • Fill the column with your optimized eluent.

  • Apply pressure (using a pump or inert gas) to achieve a steady flow rate (for flash chromatography, a drop rate of ~2 inches/minute is a good target).

  • Begin collecting fractions in test tubes or vials. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

Step 5: Analysis of Fractions

  • Systematically spot every few fractions (or every fraction) on a TLC plate.

  • Develop the TLC plate in your eluent system.

  • Visualize the plate to identify which fractions contain your pure product. You should see the less polar impurities in the earlier fractions, followed by clean fractions of your product, and then potentially mixed fractions or later-eluting polar impurities.

Step 6: Isolation of Pure Product

  • Combine all fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Obtain the final mass and characterize the product for purity (e.g., via NMR, HPLC).

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Product Not Eluting 1. Mobile phase is too non-polar. 2. Compound has irreversibly adsorbed or decomposed on the silica. [4]1. Gradually increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate).2. If the product is still not eluting, flush the column with a very polar solvent like 100% Ethyl Acetate or even 5-10% Methanol in Dichloromethane to recover the material.[9]3. Verify compound stability on silica using the 2D TLC method described in the FAQs.[4]
Poor Separation / Mixed Fractions 1. Incorrect mobile phase selection (Rf too high, >0.5).2. Column was overloaded with crude material.3. Poorly packed column (channels, cracks, or air bubbles).4. Sample band was too wide during loading (e.g., used too much solvent in wet loading).1. Re-optimize the mobile phase with TLC to achieve an Rf of ~0.3-0.4 and better separation between spots.2. Reduce the amount of sample loaded onto the column. A good rule of thumb is a sample-to-silica ratio of 1:50 or higher.3. Repack the column carefully , ensuring a homogenous and compact bed.4. Use dry loading to ensure the tightest possible sample band at the start of the purification.
Tailing Peaks on TLC and Column 1. Compound is interacting too strongly with acidic silica sites. [10]2. Column is overloaded. 3. Presence of highly polar impurities that smear during elution.1. Add a modifier to the eluent. For a neutral/slightly acidic alcohol, adding a small amount of acetic acid (0.1-0.5%) can sometimes sharpen peaks. If basic impurities are suspected, 0.1-1% triethylamine can be used.2. Reduce the sample load. 3. If tailing is severe, consider a pre-purification step (like a simple filtration through a small silica plug with a less polar solvent) to remove baseline impurities.
Product Elutes with Solvent Front 1. Mobile phase is too polar. 1. Decrease the polarity of the mobile phase. Use a higher ratio of Hexane to Ethyl Acetate.2. Confirm your TLC results before running the column.[4]
Cracked or Split Silica Bed 1. The column ran dry at some point, causing the silica bed to shrink and crack.2. Heat generated from solvent mixing on the column (e.g., switching from a non-polar to a much more polar solvent abruptly).1. Always keep the silica bed submerged in solvent. 2. If using a gradient elution, increase the polarity gradually. Pre-mix solvents before adding them to the column reservoir.

Visual Workflow: Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving common purification issues.

Caption: Troubleshooting workflow for column chromatography purification.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Pesci, L. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Khan Academy. (n.d.). Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Rao, D. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. [Link]

  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • The Royal Society of Chemistry. (n.d.). ChemSci Allene Bromocyclization SI. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. [Link]

  • Sheng, J. (n.d.). Molecular machines. University of Groningen. [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. YouTube. [Link]

  • PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

Sources

Removal of diastereomeric impurities from 5-bromo-1-indanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis and purification of 5-bromo-1-indanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoisomeric impurity removal. We understand that achieving high diastereomeric and enantiomeric purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Overcoming Common Hurdles in the Purification of 5-Bromo-1-Indanol

This section addresses specific issues you may encounter during the removal of diastereomeric impurities from your 5-bromo-1-indanol synthesis.

Question 1: My crude 5-bromo-1-indanol product shows a low diastereomeric ratio (or enantiomeric excess) after synthesis. What are the initial steps to address this?

Answer: A suboptimal diastereomeric ratio or enantiomeric excess often points to issues in the synthetic step, typically the reduction of 5-bromo-1-indanone. However, before optimizing the synthesis, it's crucial to accurately characterize the impurity profile and explore post-synthesis purification strategies.

Initial Actions:

  • Confirm the Nature of the Impurity: First, ascertain whether you are dealing with diastereomers or enantiomers. Diastereomers arise if there is more than one stereocenter in your molecule. If 5-bromo-1-indanol is your final product and it was synthesized from an achiral precursor without introducing other chiral centers, you likely have a racemic mixture of enantiomers. Diastereomers would be present if, for example, a chiral reducing agent was used, creating a diastereomeric transition state, or if the starting material already contained a stereocenter.

  • High-Performance Liquid Chromatography (HPLC) Analysis: Utilize chiral HPLC to resolve and quantify the stereoisomers. A baseline separation is essential for accurate assessment. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of compounds like indanols.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, ¹H NMR can often distinguish between the different stereoisomers due to their distinct chemical environments.

Workflow for Initial Assessment

start Crude Product with Low Stereoisomeric Purity hplc Chiral HPLC Analysis start->hplc nmr ¹H NMR Analysis start->nmr decision Diastereomers or Enantiomers? hplc->decision nmr->decision diastereomers Proceed with Diastereomer Separation decision->diastereomers Different NMR spectra and separable on achiral media enantiomers Proceed with Enantiomeric Resolution decision->enantiomers Identical NMR spectra and require chiral separation

Caption: Initial workflow for characterizing stereoisomeric impurities.

Question 2: I am struggling to separate the diastereomers of 5-bromo-1-indanol by standard recrystallization. What factors should I consider for optimization?

Answer: Fractional crystallization is a powerful technique for separating diastereomers due to their different physical properties, such as solubility.[4] If standard recrystallization is failing, a systematic approach to solvent screening and process control is necessary.

Key Optimization Parameters for Fractional Crystallization:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent system will maximize the solubility difference between the desired diastereomer and the impurity.

    • Single Solvent System: Look for a solvent that dissolves the desired diastereomer sparingly at room temperature but readily at elevated temperatures, while the undesired diastereomer remains more soluble upon cooling.

    • Two-Solvent System: A common and effective approach involves using a pair of solvents: one in which the compound is highly soluble ("solvent b") and another in which it is poorly soluble ("solvent a").[5] The goal is to find a ratio that allows for the selective crystallization of one diastereomer.

  • Temperature Gradient: A slow cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers.

  • Seeding: Introducing a small crystal of the desired pure diastereomer (if available) can promote selective crystallization.

Step-by-Step Protocol for Optimizing Recrystallization:

  • Solvent Screening: In small vials, test a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof) with a small amount of your crude product. Observe the solubility at room temperature and upon heating.

  • Develop a Two-Solvent System: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate). Slowly add the "poor" solvent (e.g., hexanes) until the solution becomes turbid. Gently heat until the solution is clear again.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Isolation and Analysis: Isolate the crystals by filtration and analyze their diastereomeric purity by HPLC or NMR. Also, analyze the mother liquor to determine the composition of the remaining dissolved material.

Question 3: Can I use chromatography to separate the diastereomers of 5-bromo-1-indanol?

Answer: Yes, chromatography is a highly effective method for separating diastereomers. Since diastereomers have different physical properties, they can often be separated using standard, achiral chromatography techniques.

  • Flash Column Chromatography: This is a suitable technique for preparative scale separation.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A systematic screening of solvent systems is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity with a solvent like ethyl acetate. Thin-layer chromatography (TLC) can be used to quickly screen for an effective solvent system that shows good separation between the spots corresponding to the diastereomers.

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, HPLC offers higher resolution.

    • Stationary Phase: Normal-phase (silica) or reversed-phase (C18) columns can be effective.

    • Mobile Phase: For normal-phase, mixtures of hexanes and isopropanol or ethyl acetate are common. For reversed-phase, mixtures of water with acetonitrile or methanol are typically used.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely stereoisomeric impurities in 5-bromo-1-indanol synthesis?

A1: The primary stereoisomeric impurity depends on the synthetic route. The reduction of 5-bromo-1-indanone, which is achiral, using a non-chiral reducing agent like sodium borohydride will produce a racemic mixture of (R)- and (S)-5-bromo-1-indanol. These are enantiomers. If the synthesis involves a substrate that already has a chiral center, or if a chiral reagent is used that introduces a second chiral center, then diastereomers will be formed.

Q2: How can I resolve the enantiomers of 5-bromo-1-indanol?

A2: Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard crystallization or chromatography. The following methods are used for enantiomeric resolution:

  • Diastereomeric Salt Formation: React the racemic 5-bromo-1-indanol with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or mandelic acid) to form a mixture of diastereomeric salts. These salts can then be separated by crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.

  • Chiral HPLC: This is a direct method for separating enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs are a good starting point for method development.[1][2][3] This technique is suitable for both analytical and preparative scales.

Q3: What analytical techniques are best for determining the purity of my 5-bromo-1-indanol?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • Chiral HPLC: To determine the enantiomeric excess or diastereomeric ratio.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any impurities.

  • Melting Point: For crystalline solids, a sharp melting point is an indicator of high purity.

Comparison of Purification Methods

MethodPrincipleBest Suited ForAdvantagesDisadvantages
Fractional Crystallization Difference in solubility of diastereomers.Separation of diastereomers on a large scale.Cost-effective, scalable.Can be time-consuming to optimize, may result in lower yields.
Flash Chromatography Differential partitioning of diastereomers between a stationary and mobile phase.Preparative separation of diastereomers.Relatively fast, good resolution.Requires larger volumes of solvent, may not be suitable for very similar diastereomers.
Preparative HPLC High-resolution separation of stereoisomers on a stationary phase.High-purity separation of diastereomers and enantiomers.Excellent resolution, applicable to both diastereomers and enantiomers (with a chiral column).More expensive, lower throughput for large quantities.
Diastereomeric Salt Formation Conversion of enantiomers into separable diastereomeric salts.Resolution of enantiomers on a large scale.Scalable, uses classical techniques.Requires an additional chemical step, the resolving agent must be removed.

References

  • CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google P
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 2020. [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. [Link]

  • Full quantum state control of chiral molecules - arXiv. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. [Link]

  • 1-Indanol | C9H10O | CID 22819 - PubChem - NIH. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Journal of Analysis and Testing, 2023. [Link]

  • Contemporary Analysis of Chiral Molecules | LCGC International. [Link]

  • The Chiral Notebook. [Link]

  • Rapid and Highly Diastereoselective Synthesis of α-Bromo N-Alkoxy β-Lactams from α,β-Unsaturated Silyl Imino Ethers | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

Sources

Technical Support Center: Scaling Up the Enantioselective Synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and scalable synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of moving from laboratory-scale experiments to pilot and production-scale manufacturing. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to ensure your success.

I. Strategic Overview: Selecting the Right Path to Scale

The synthesis of this compound involves the asymmetric reduction of the prochiral ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one.[1][2] The choice of reduction methodology is the most critical decision for a successful scale-up campaign, balancing factors like cost, efficiency, enantioselectivity, and operational safety.[3][4] Two leading catalytic methods dominate this field: the Corey-Bakshi-Shibata (CBS) Reduction and Noyori Asymmetric Hydrogenation.

Parameter Corey-Bakshi-Shibata (CBS) Reduction Noyori Asymmetric Hydrogenation
Catalyst System Chiral Oxazaborolidine / Borane SourceRu(II)-Chiral Diphosphine-Diamine Complex
Reductant Borane (BH₃·THF, BH₃·SMe₂, Catecholborane)Hydrogen Gas (H₂)
Typical ee >95%[5][6]>98%[7]
Catalyst Loading 1–10 mol%[5]0.01–1 mol% (High TON)[8]
Operating Pressure AtmosphericElevated (4–100 atm)[9]
Substrate Scope Broad, excellent for aryl alkyl ketones[10]Broad, reduces ketones in presence of olefins[8]
Scale-Up Pros Predictable stereochemistry, simple setup.High atom economy, very low catalyst loading.
Scale-Up Cons Stoichiometric borane reductant, potential for borane-related side products, catalyst cost.Requires specialized high-pressure equipment, catalyst sensitivity.

II. General Experimental Workflow

A successful synthesis campaign follows a structured workflow, from starting material qualification to final product analysis. Each stage presents unique challenges that can impact the final yield and purity.

G cluster_prep Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis SM_QC Starting Material QC (5-Bromo-1-indanone) Solvent_Prep Solvent Preparation (Anhydrous THF) SM_QC->Solvent_Prep Catalyst_Prep Catalyst Preparation (In-situ or Pre-formed) Solvent_Prep->Catalyst_Prep Setup Inert Atmosphere Setup (N2 / Argon) Catalyst_Prep->Setup Addition Controlled Reagent Addition (Substrate/Borane) Setup->Addition Monitoring Reaction Monitoring (TLC / HPLC) Addition->Monitoring Quench Reaction Quench (e.g., Methanol) Monitoring->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Yield_Calc Yield & Purity (NMR, LC-MS) Purification->Yield_Calc ee_Det Enantiomeric Excess (Chiral HPLC/SFC) Yield_Calc->ee_Det

Caption: General workflow for asymmetric synthesis.

III. Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is low or inconsistent. What are the most common causes?

A1: This is a frequent and multifaceted issue in asymmetric catalysis.[11] The root cause often lies in the purity of reagents, the integrity of the catalyst, or subtle deviations in reaction conditions.

  • Catalyst Integrity: The chiral catalyst is the heart of the reaction. Ensure it is not degraded. For CBS reductions, the oxazaborolidine catalyst is sensitive to moisture.[12] For Noyori systems, the Ru-complex can be sensitive to air. Always handle catalysts under an inert atmosphere.

  • Reagent Purity: The starting ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one, must be free of acidic or basic impurities that can react with the catalyst or reductant. Purify by recrystallization or chromatography if necessary.

  • Solvent Quality: Water is detrimental. Use freshly distilled, anhydrous solvents. For CBS reductions, THF must be free of peroxides. The presence of water can significantly decrease enantioselectivity.[12]

  • Temperature Control: Asymmetric reactions are highly temperature-dependent.[13] A lower temperature generally increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states. Ensure your reactor's temperature is uniform and accurately controlled.

Q2: The reaction is sluggish or does not go to completion. How can I improve the conversion rate?

A2: Poor conversion points to issues with catalyst activity or insufficient reductant.

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the substrate or solvent. Re-purify your starting materials.

  • Reductant Stoichiometry: For CBS reductions, ensure the borane solution's molarity is accurate. BH₃·THF can degrade over time; titrate it before use or use a fresh bottle. For Noyori hydrogenation, ensure the hydrogen pressure is maintained and that there are no leaks in the system.

  • Insufficient Mixing: On a larger scale, poor agitation can lead to localized concentration gradients, slowing the reaction. Ensure your reactor's stirring is adequate for the vessel volume.

Q3: How do I choose between the CBS reduction and Noyori hydrogenation for my kilogram-scale campaign?

A3: The choice depends on your available equipment and cost considerations.

  • Choose CBS Reduction if: You have standard glass-lined reactors and do not have high-pressure hydrogenation capabilities. The process is operationally simpler from an equipment standpoint. However, be prepared to handle stoichiometric borane reagents and manage the cost of the catalyst, which is used in higher loadings (1-10 mol%).[5]

  • Choose Noyori Hydrogenation if: You have access to a high-pressure hydrogenator and process safety protocols are in place. This method is more atom-economical and cost-effective at scale due to extremely low catalyst loadings (often <0.1 mol%).[8] This translates to less catalyst waste and often simpler product purification. It is a preferred method in many industrial API syntheses.[7][14]

IV. Troubleshooting Guide: Low Enantioselectivity

Low enantioselectivity is a critical failure mode. This decision tree provides a systematic approach to diagnosing the problem.

G cluster_analytical Step 1: Verify Analysis cluster_reagents Step 2: Scrutinize Reagents cluster_conditions Step 3: Evaluate Conditions Start Problem: Low or Inconsistent ee (<95%) Validate_Method Is the chiral HPLC/SFC method validated? Start->Validate_Method Check_Racemic Run racemic standard. Is there baseline separation? Validate_Method->Check_Racemic Action_Method Action: Develop/Optimize Chiral Separation Method Validate_Method->Action_Method No Catalyst_Check Catalyst Quality: - Age? - Storage? - Purity? Check_Racemic->Catalyst_Check Method OK Solvent_Check Solvent Quality: - Anhydrous? - Peroxide-free (THF)? Catalyst_Check->Solvent_Check Action_Catalyst Action: Procure/Synthesize Fresh Catalyst Catalyst_Check->Action_Catalyst Suspect Substrate_Check Substrate Purity: - Acidic/basic impurities? Solvent_Check->Substrate_Check Action_Solvent Action: Use Freshly Distilled/Anhydrous Solvent Solvent_Check->Action_Solvent Suspect Temp_Check Temperature Control: - Accurate? - Consistent? Substrate_Check->Temp_Check Reagents OK Action_Substrate Action: Purify Substrate (Recrystallization/Chromatography) Substrate_Check->Action_Substrate Suspect Atmo_Check Atmosphere Control: - Inert gas pure? - Leaks in system? Temp_Check->Atmo_Check Action_Temp Action: Calibrate Thermostat, Ensure Uniform Cooling Temp_Check->Action_Temp Inconsistent Resolution Resolution: Reproducible High ee Atmo_Check->Resolution Conditions OK Action_Atmo Action: Check for Leaks, Use High-Purity Inert Gas Atmo_Check->Action_Atmo Leaks/Impure

Caption: Troubleshooting workflow for low enantioselectivity.

V. Experimental Protocols

Protocol 1: Scale-Up of CBS Reduction of 5-Bromo-1-indanone

This protocol is adapted for a 100g scale synthesis. The CBS reduction is highly effective for this class of ketone.[10][15] The mechanism relies on the formation of a complex between the oxazaborolidine catalyst, borane, and the ketone, which facilitates a face-selective hydride transfer.[10][12]

Materials & Equipment:

  • 5-Bromo-2,3-dihydro-1H-inden-1-one (100 g, 0.47 mol)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 23.5 mL, 0.0235 mol, 5 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 56.4 mL, 0.564 mol, 1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF), 2 L

  • Methanol, 500 mL

  • 1 M Hydrochloric Acid (HCl), 500 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • 5 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet.

Procedure:

  • Reactor Setup: Assemble and dry the 5 L reactor under vacuum with gentle heating. Backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Charging: Charge the reactor with anhydrous THF (1 L) and the (S)-2-Methyl-CBS-oxazaborolidine solution via cannula. Cool the solution to 0 °C using a circulating chiller.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex to the catalyst solution over 15 minutes. A complex between the catalyst and borane will form.[6] Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Dissolve the 5-Bromo-1-indanone (100 g) in anhydrous THF (1 L). Add this solution dropwise to the cold catalyst-borane mixture over 2 hours, maintaining the internal temperature between 0 °C and 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Quenching: Once the reaction is complete, quench it by the slow, careful addition of methanol (500 mL) at 0 °C. This will destroy any excess borane (Caution: Hydrogen gas evolution).

  • Workup: Warm the mixture to room temperature. Add 1 M HCl (500 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with saturated NaHCO₃, then with brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. Recrystallization is preferred for large-scale purification.

Protocol 2: Chiral HPLC Analysis

Determining the enantiomeric excess is a critical final step. HPLC with a chiral stationary phase (CSP) is the most common method.[16][17]

Instrumentation & Conditions:

  • Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) is a good starting point.[16][18]

  • Mobile Phase: Typically a mixture of n-Hexane and an alcohol modifier like Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified product in the mobile phase at a concentration of ~1 mg/mL. Also, prepare a sample of the racemic 5-Bromo-2,3-dihydro-1H-inden-1-ol (produced by reduction with NaBH₄) to establish retention times for both enantiomers.

  • Analysis: Inject the racemic standard to confirm baseline separation of the two enantiomers. Then, inject your synthesized sample.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the (S) and (R) enantiomers: % ee = [ (A_S - A_R) / (A_S + A_R) ] * 100

VI. References

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.

  • Chiralpedia. (2024). The Future of Asymmetric Synthesis: Trends and Innovations.

  • Unknown. Asymmetric reactions_synthesis.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis.

  • Van Arnum, P. Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.

  • Grokipedia. Corey–Itsuno reduction.

  • MDPI. (2023). Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis.

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction.

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of 2-Indanol Enantiomers.

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.

  • Alfa Chemistry. Corey-Bakshi-Shibata Reduction.

  • NROChemistry. Noyori Hydrogenation.

  • Wikipedia. Corey–Itsuno reduction.

  • ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development.

  • Chem-Station Int. Ed. (2014). Noyori Asymmetric Hydrogenation.

  • Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction.

  • Wikipedia. Asymmetric hydrogenation.

  • Wikipedia. Enantioselective synthesis.

  • MedchemExpress.com. 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent.

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.

  • Wikipedia. Enantioselective reduction of ketones.

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.

  • ChemicalBook. 5-Bromo-2,3-dihydro-1H-inden-1-ol synthesis.

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Chiral Indole Derivatives.

Sources

Preventing racemization of (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maintaining Stereochemical Integrity During Chemical Transformations

Welcome to the technical support center for (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this chiral alcohol during synthetic reactions. As a senior application scientist, I will provide in-depth, field-proven insights to help you maintain the enantiopurity of your material.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process that converts an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemic mixture), rendering it optically inactive.[1] For a chiral molecule like this compound, the stereocenter at the hydroxyl-bearing carbon is crucial for its intended biological activity or its role as a chiral building block. Racemization leads to a loss of stereochemical purity, which can be detrimental in pharmaceutical applications where often only one enantiomer is active or safe.[2] This compound is a secondary benzylic alcohol, a class of compounds known to be susceptible to racemization under certain conditions.[3][4]

Q2: What are the primary mechanisms that cause racemization in this molecule?

A2: The primary cause of racemization for benzylic alcohols like this compound is the formation of a planar, achiral carbocation intermediate.[3][5] This typically occurs under acidic conditions where the hydroxyl group is protonated, turning it into a good leaving group (water).[6] Departure of water generates a resonance-stabilized benzylic carbocation. The incoming nucleophile can then attack this flat intermediate from either face with nearly equal probability, leading to a mixture of both (R) and (S) enantiomers.[2][7] Base-catalyzed racemization can also occur, though it's generally less common for alcohols unless an oxidation-reduction cycle is involved.[8][9]

Q3: Which reaction conditions should I be most cautious about to avoid racemization?

A3: You should be particularly cautious with the following:

  • Strongly Acidic Conditions: Both Brønsted and Lewis acids can catalyze racemization by promoting carbocation formation.[3][10] This is especially true at elevated temperatures.[6]

  • Reactions Prone to SN1 Pathways: Any reaction conditions that favor a unimolecular substitution (SN1) mechanism will risk racemization due to the carbocation intermediate.[1][2] This includes using polar protic solvents, which can stabilize the carbocation.

  • High Temperatures: Increased thermal energy can provide the activation energy needed to break the C-O bond, leading to carbocation formation and subsequent racemization.[6]

  • Presence of Certain Metal Catalysts: Some transition metal complexes can catalyze the racemization of secondary alcohols.[11][12] It is crucial to ensure that no residual catalysts from previous steps are present.[13]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (ee) During a Nucleophilic Substitution Reaction

You are attempting to replace the hydroxyl group with a nucleophile (e.g., an azide, cyanide, or amine) and observe a significant drop in the enantiomeric excess of your product.

Root Cause Analysis

This issue almost certainly points to the reaction proceeding, at least partially, through an SN1 mechanism. The benzylic position of the alcohol stabilizes a carbocation, making this pathway competitive with the desired stereospecific SN2 pathway.

Solutions & Protocols

To favor the SN2 pathway, which proceeds with a predictable inversion of stereochemistry (Walden inversion), you must optimize your reaction conditions to suppress the formation of the carbocation intermediate.[2]

The Mitsunobu reaction is a reliable method for converting secondary alcohols into a variety of functional groups with clean inversion of stereochemistry.[14][15] It avoids the formation of a free carbocation.

Core Principle: The alcohol is activated in situ by forming a phosphonium intermediate, which is then displaced by a nucleophile in an SN2 fashion.[15]

Detailed Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) and your chosen nucleophile (e.g., p-nitrobenzoic acid, 1.2 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this solution, add triphenylphosphine (PPh₃, 1.5 eq).

  • Slow Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30-60 minutes. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Quench the reaction, perform an appropriate aqueous workup, and purify the product by flash column chromatography. The resulting product will have the opposite (R) configuration. If the original (S) configuration is desired, a double inversion sequence can be planned.

Data Summary Table: SN1 vs. SN2 Conditions

ParameterSN1-Promoting (Risk of Racemization)SN2-Promoting (Preserves Stereochemistry)
Solvent Polar Protic (e.g., H₂O, MeOH, EtOH)Polar Aprotic (e.g., THF, DMF, Acetonitrile)
Nucleophile Weak, low concentrationStrong, high concentration
Leaving Group Excellent (e.g., H₂O after protonation)Good (e.g., Tosylate, Mesylate)
Temperature Higher temperaturesLower temperatures
Issue 2: Racemization During Protection or Deprotection Steps

You are protecting the hydroxyl group to perform chemistry elsewhere in the molecule, but you observe racemization either during the protection step or upon its removal.

Root Cause Analysis

This is often caused by using acidic or basic conditions that are too harsh. For instance, strongly acidic conditions for installing or removing an acetal protecting group (like THP) can lead to carbocation formation.[16]

Solutions & Protocols

Select a protecting group that can be applied and removed under mild, neutral conditions. Silyl ethers are an excellent choice.[17]

Core Principle: Silyl ethers are stable to a wide range of reagents but can be cleaved selectively using a fluoride source, avoiding harsh acidic or basic conditions.[17][18]

Detailed Step-by-Step Methodology (TBS Protection):

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or DMF in a flask under an inert atmosphere.

  • Base Addition: Add a mild, non-nucleophilic base such as imidazole (2.0 eq) or triethylamine (1.5 eq).

  • Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup & Purification: Quench with saturated aqueous NH₄Cl, perform an extractive workup, and purify by flash chromatography.

Deprotection:

  • To remove the TBS group, treat the protected alcohol with Tetra-n-butylammonium fluoride (TBAF) in THF at room temperature.[18] This method is highly selective and occurs under neutral pH.

Visualization of Troubleshooting Logic

Below is a flowchart to guide your decision-making process when encountering racemization.

Racemization_Troubleshooting Start Racemization Observed (Loss of ee%) ReactionType What type of reaction? Start->ReactionType Substitution Nucleophilic Substitution ReactionType->Substitution Substitution Protection Protection/Deprotection ReactionType->Protection Protection/ Deprotection Other Other Reactions (e.g., Oxidation, Reduction) ReactionType->Other Other Sub_Check Are conditions Sₙ1-favored? (Acid, Protic Solvent, High T) Substitution->Sub_Check Sub_Sol_1 Convert OH to a good leaving group (e.g., Tosylate, Mesylate) Then react with nucleophile in polar aprotic solvent at low T. Sub_Check->Sub_Sol_1 Yes Sub_Sol_2 Use Mitsunobu Reaction for direct inversion. Sub_Check->Sub_Sol_2 Yes Prot_Check Are conditions harsh? (Strong Acid/Base) Protection->Prot_Check Prot_Sol Switch to a milder protecting group. Recommended: Silyl Ethers (TBS, TIPS) - Protect: R₃SiCl / Imidazole - Deprotect: TBAF in THF Prot_Check->Prot_Sol Yes Other_Check Check for: - Traces of acid/base? - Residual metal catalysts? - High reaction temperature? Other->Other_Check Other_Sol - Neutralize reaction mixture carefully. - Use mild, buffered conditions. - Purify starting materials to remove catalysts. - Run reaction at the lowest possible temperature. Other_Check->Other_Sol Yes

Caption: Decision tree for troubleshooting racemization of this compound.

Visualization of the Mitsunobu Reaction Workflow

The following diagram illustrates the key steps and components of the Mitsunobu reaction, a powerful tool for stereospecific conversion.

Mitsunobu_Workflow cluster_reactants Reactants cluster_process Reaction Process (in Anhydrous THF) cluster_products Products & Byproducts Alcohol (S)-Alcohol (Starting Material) Activation 1. Activation of Alcohol (Formation of Betaine & Alkoxyphosphonium Salt) Alcohol->Activation Nucleophile Pronucleophile (e.g., R-COOH, HN₃) Displacement 2. Sₙ2 Displacement (Nucleophile attacks activated C) Nucleophile->Displacement PPh3 Triphenylphosphine (PPh₃) PPh3->Activation DEAD Azodicarboxylate (DEAD or DIAD) DEAD->Activation Activation->Displacement Product (R)-Product (Inverted Stereochemistry) Displacement->Product Byproduct1 Triphenylphosphine oxide (O=PPh₃) Displacement->Byproduct1 Byproduct2 Hydrazide derivative Displacement->Byproduct2

Caption: Workflow of the Mitsunobu reaction for stereochemical inversion.

References
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.The Journal of Organic Chemistry.
  • Racemization, Enantiomerization and Diastereomerization.
  • Mitsunobu Reaction.
  • Preventing racemization during nucleophilic substitution of 2-bromobutanamide.Benchchem.
  • Preventing racemization during the synthesis of chiral 1-Phenylhexan-3-ol.Benchchem.
  • Mitsunobu Reaction.Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).Suzhou Highfine Biotech.
  • Racemisation of drug enantiomers by benzylic proton abstraction
  • Protecting Groups For Alcohols.Master Organic Chemistry.
  • Alcohol Protecting Groups.University of Windsor.
  • Protecting group.Wikipedia.
  • Mitsunobu Reaction.Chemistry Steps.
  • Protecting Groups For Alcohols.Chemistry Steps.
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.RSC Publishing.
  • Benzyl Alcohol and Racemization.
  • Alpha Substitution Reactions - Racemiz
  • Candidates for catalytic alcohol racemization.
  • Alcohol synthesis via acid-catalyzed alkene hydr
  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes.Semantic Scholar.
  • Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies.Journal of the American Chemical Society.
  • Air-Stable Racemization Catalysts for the Dynamic Kinetic Resolution of Secondary Alcohols.The Journal of Organic Chemistry.
  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemiz
  • Racemiz
  • Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • This compound.CymitQuimica.
  • The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols.
  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer.
  • Cyclic Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis.
  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability.MDPI.
  • This compound.BLDpharm.
  • 5-Bromo-2,3-dihydro-1H-inden-1-ol synthesis.ChemicalBook.
  • (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol.Vulcanchem.
  • This compound.Ambeed.
  • 5-Bromo-2,3-dihydro-1H-inden-1-one.MedchemExpress.com.
  • 5-Bromo-2,3-dihydro-1H-inden-1-ol.ChemicalBook.

Sources

Optimizing solvent and temperature for reactions involving (S)-5-bromo-1-indanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-5-bromo-1-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reactions involving this versatile chiral building block. As a molecule with two distinct reactive sites—a secondary alcohol and an aryl bromide—successful experimentation hinges on a nuanced understanding of how solvent and temperature influence reaction pathways. This document is structured to provide both foundational knowledge and practical, actionable solutions to common challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reaction of (S)-5-bromo-1-indanol, providing the rationale behind experimental choices.

Q1: How do I choose an appropriate solvent for a reaction involving the hydroxyl group of (S)-5-bromo-1-indanol?

A1: The choice of solvent is critical and depends on the nature of the reaction (e.g., O-alkylation, esterification). The key is to match the solvent to the mechanism of the reaction. For reactions proceeding via an SN2 mechanism, such as a Williamson ether synthesis, a polar aprotic solvent is generally preferred.[1][2] These solvents, like DMF, DMSO, or THF, can dissolve the ionic nucleophile while not overly solvating the anion, thus preserving its nucleophilicity.[1][2] Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile.[2][3]

For reactions that might have SN1 character, a polar protic solvent would be more suitable as it can stabilize the carbocation intermediate that would form at the benzylic position.[1][3] However, given the secondary nature of the alcohol, forcing an SN1 pathway could risk racemization of the chiral center.

Q2: What is the primary consideration when selecting a solvent for a cross-coupling reaction at the 5-bromo position?

A2: For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, the primary role of the solvent is to dissolve all reactants, reagents, and the catalyst complex.[4] Aprotic solvents are almost exclusively used. Common choices include toluene, dioxane, THF, and DMF.[5][6][7] The selection often depends on the specific catalyst system and the required reaction temperature. For instance, higher-boiling solvents like toluene or dioxane are suitable for reactions that require heating.[8][9] It's also crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[5]

Q3: How does temperature affect the stereochemical integrity of the C1 chiral center?

A3: The (S)-stereocenter at C1 is relatively stable. However, harsh reaction conditions, particularly high temperatures in the presence of strong acids or bases, can potentially lead to racemization. This could occur via a dehydration-rehydration mechanism or any process that transiently forms a planar carbocation at C1. It is advisable to conduct reactions at the lowest effective temperature and to use non-acidic or moderately basic conditions where possible to preserve the stereochemical purity.

Q4: Can I perform a reaction at the hydroxyl group and a cross-coupling at the aryl bromide in the same pot?

A4: While theoretically possible, a one-pot, two-step reaction would require careful planning and orthogonal reaction conditions. For instance, you could perform an O-alkylation under basic conditions that are also compatible with a subsequent cross-coupling reaction. However, the more common and generally more reliable approach is a stepwise synthesis with purification of the intermediate. This avoids potential cross-reactivity and simplifies optimization and troubleshooting.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered in reactions with (S)-5-bromo-1-indanol.

Scenario 1: Low Yield in a Williamson Ether Synthesis

Problem: You are attempting to synthesize an ether from (S)-5-bromo-1-indanol and an alkyl halide using NaH in THF, but you observe a low yield of the desired product and the presence of multiple byproducts.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Potential Causes & Solutions cluster_2 Optimized Protocol start Low Yield of Ether check_sm Check for unreacted (S)-5-bromo-1-indanol start->check_sm check_byproducts Analyze byproducts by LC-MS and NMR check_sm->check_byproducts incomplete_deprotonation Incomplete Deprotonation: - Use fresh, high-purity NaH. - Ensure anhydrous solvent. - Increase reaction time/temp for deprotonation. check_byproducts->incomplete_deprotonation Unreacted starting material is major component. elimination Elimination (E2) Side Reaction: - Lower reaction temperature. - Use a less hindered, but still strong, base. check_byproducts->elimination Alkene byproduct observed. intermolecular Intermolecular Reaction: - Employ high-dilution conditions. - Use a syringe pump for slow addition of the substrate. check_byproducts->intermolecular Dimer/polymer byproducts observed. dehalogenation Dehalogenation of Aryl Bromide: - Unlikely under these conditions, but check for unexpected reductants. check_byproducts->dehalogenation Product without bromine observed. optimized Implement suggested changes and re-run reaction. incomplete_deprotonation->optimized elimination->optimized intermolecular->optimized dehalogenation->optimized

Caption: Troubleshooting workflow for a low-yield Williamson ether synthesis.

Detailed Explanation:

  • Incomplete Deprotonation: Sodium hydride (NaH) is highly reactive with moisture. If your solvent (THF) is not completely anhydrous or if the NaH is old, deprotonation of the alcohol will be incomplete. Solution: Use freshly opened, high-purity NaH and ensure your solvent is rigorously dried.

  • Intermolecular Self-Condensation: At high concentrations, the formed alkoxide can react with another molecule of (S)-5-bromo-1-indanol (acting as the electrophile at the aryl bromide, though less likely) or the alkyl halide, leading to dimers or polymers. This is a common issue in intramolecular reactions.[10] Solution: Employ high-dilution conditions by adding the substrate solution slowly via a syringe pump to the stirred suspension of the base.[10] This keeps the instantaneous concentration of the reactant low, favoring the intramolecular pathway.

  • E2 Elimination: If your alkyl halide has beta-hydrogens, the alkoxide can act as a base, leading to an E2 elimination side reaction. This is favored by higher temperatures.[10] Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[10]

Scenario 2: Low Yield in a Suzuki Cross-Coupling Reaction

Problem: You are performing a Suzuki coupling of (S)-5-bromo-1-indanol with a boronic acid using a palladium catalyst, but the reaction is sluggish and gives a low yield, with a significant amount of dehalogenated byproduct (1-indanol).

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Potential Causes & Solutions cluster_2 Optimized Protocol start Low Yield in Suzuki Coupling check_dehalogenation Quantify dehalogenated byproduct (hydrodehalogenation) start->check_dehalogenation check_homocoupling Check for boronic acid homocoupling check_dehalogenation->check_homocoupling catalyst_issue Catalyst/Ligand Inefficiency: - Increase catalyst/ligand loading. - Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). - Use a pre-formed catalyst. check_dehalogenation->catalyst_issue High dehalogenation. base_issue Incorrect Base: - Stronger bases (e.g., NaOtBu) can promote dehalogenation. - Switch to a weaker base like K₂CO₃ or K₃PO₄. catalyst_issue->base_issue solvent_temp_issue Solvent/Temperature Effects: - Ensure anhydrous and degassed solvent. - Polar aprotic solvents (e.g., DMF) can sometimes be problematic. - Try a non-polar solvent like toluene or dioxane. - Lower the reaction temperature. base_issue->solvent_temp_issue optimized Systematically vary ligand, base, solvent, and temperature to find optimal conditions. solvent_temp_issue->optimized

Caption: Troubleshooting workflow for a low-yield Suzuki cross-coupling.

Detailed Explanation:

  • Hydrodehalogenation: The replacement of the bromine atom with hydrogen is a known side reaction in cross-coupling chemistry.[5] It can be caused by several factors, including the presence of water or other proton sources, or a reaction pathway involving a Pd-H intermediate.[5]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reaction pathway. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[5] Solution: Switch to ligands like XPhos or SPhos.

    • Base Choice: Strong bases can sometimes promote dehalogenation.[5] Solution: Try using a weaker inorganic base such as K₂CO₃ or K₃PO₄.[5][11]

    • Solvent and Temperature: Protic impurities in the solvent can be a source of protons for dehalogenation. High temperatures can also increase the rate of this side reaction.[5] Solution: Ensure your solvent is rigorously degassed and anhydrous. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[5]

  • Catalyst Deactivation: The hydroxyl group on the indanol could potentially coordinate to the palladium center, affecting its catalytic activity. While less common with robust modern ligands, it is a possibility. Solution: Consider protecting the alcohol group as a silyl ether or another suitable protecting group before performing the cross-coupling.

Data and Protocols

Solvent Selection Guide

The following table provides a general guide for selecting solvents for common reaction types involving (S)-5-bromo-1-indanol.

Reaction TypeMechanismRecommended Solvent ClassExamplesRationale
O-Alkylation/Esterification SN2Polar AproticTHF, DMF, AcetonitrileSolvates the cation of the base but does not strongly solvate the nucleophilic alkoxide, enhancing its reactivity.[1][12]
Cross-Coupling (Suzuki, etc.) Catalytic CycleAprotic (Polar or Non-polar)Toluene, Dioxane, DMF, THFGood solubility for reactants and catalyst complex. Choice often dictated by the required temperature.[4][11]
Oxidation of Alcohol VariesVariesDichloromethane, AcetoneDepends on the oxidizing agent used. The solvent should be inert to the oxidant.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-indanone

Reaction:

Procedure adapted from Ökten et al. (2025): [13]

  • To a reaction vessel, add (S)-5-bromo-1-indanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the solvent (e.g., dimethoxyethane[11] or a toluene/water mixture).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Study.com. (n.d.). Discuss the importance of solvent and temperature control in Organic Synthesis. [Link]

  • Labmonk. (2025). Solvent Selection in Organic Chemistry Labs: What You Need to Know. [Link]

  • Reddit. (2018). Is there a guide to selecting solvents for synthesis?. [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]

  • MDPI. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Reddit. (2022). Question about solvents. [Link]

  • Unknown. (n.d.). Summary of Nucelophilic Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Determining the Absolute Configuration of 5-bromo-1-indanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide remains a stark reminder of this principle. 5-bromo-1-indanol, a versatile chiral building block, presents a classic challenge for synthetic and medicinal chemists: the unambiguous assignment of its absolute configuration.

This guide provides an in-depth comparison of the primary analytical techniques used to determine the absolute configuration of chiral molecules like 5-bromo-1-indanol. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the relative merits of each approach, empowering you to select the most fitting strategy for your research objectives. We will compare three powerful, orthogonal techniques: X-ray Crystallography, Chiroptical Spectroscopy (VCD and ECD), and NMR-based Derivatization (Mosher's Method).

Method 1: X-ray Crystallography - The Definitive Answer

Single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining absolute configuration.[1][2] It provides a direct, unambiguous visualization of the molecule's three-dimensional structure.

The Principle of Anomalous Dispersion

Typically, X-rays scatter from the electron cloud of an atom. However, when the X-ray energy is near the absorption edge of an atom, a phenomenon called anomalous dispersion (or anomalous scattering) occurs.[3] This effect introduces a phase shift in the scattered X-rays, which is sensitive to the absolute arrangement of atoms in the crystal. For one enantiomer, the scattering from a particular reflection (h,k,l) will differ in intensity from its inverse reflection (-h,-k,-l)—a breakdown of Friedel's Law. This difference, known as the Bijvoet pair intensity ratio, allows for the definitive assignment of the absolute configuration.[4]

The presence of the bromine atom in 5-bromo-1-indanol is a significant advantage for this technique. Heavier atoms (like bromine, Z=35) produce a much stronger anomalous scattering effect, especially with commonly used X-ray sources like Copper (Cu-Kα), making the determination more robust and reliable.[5][6]

Experimental Considerations and Causality
  • Core Requirement: A single, high-quality crystal of an enantiomerically pure sample is non-negotiable.[1][7] Crystal growth is often the most significant bottleneck, requiring screening of various solvents and crystallization conditions.

  • Why Enantiopure? A racemic mixture will crystallize in a centrosymmetric space group, where the anomalous scattering effects of the two enantiomers cancel each other out, making the determination of absolute configuration impossible.[2]

  • Data Analysis: The quality of the assignment is statistically validated by the Flack parameter.[6] A value close to 0 indicates the correct absolute structure has been modeled, while a value near 1 suggests the inverted structure is correct.

Advantages vs. Disadvantages
  • Pros: Unambiguous and definitive result; provides a complete 3D structure, including bond lengths, angles, and crystal packing information.

  • Cons: Crystal growth can be time-consuming and is not always successful; requires an enantiomerically pure sample.

Method 2: Chiroptical Spectroscopy - Power in Solution

Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques that determine absolute configuration from samples in solution.[8][9] This avoids the need for crystallization, a major practical advantage. These techniques rely on measuring the differential absorption of left- and right-circularly polarized light.[9][10]

The modern application of these methods hinges on a synergy between experimental measurement and quantum chemical calculations.[10][11] The absolute configuration is determined by comparing the experimentally measured spectrum to the theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A good match confirms the assignment.

The VCD/ECD Workflow: A Self-Validating System

The process follows a rigorous, multi-step workflow that provides internal validation.

VCD_ECD_Workflow Boltzmann Boltzmann Compare Compare Boltzmann->Compare ExpSpec ExpSpec ExpSpec->Compare

  • Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to molecular vibrations.[10] It is sensitive to the entire molecular structure and does not require a specific chromophore, making it broadly applicable.[12] The interpretation relies heavily on high-quality quantum mechanical calculations.[13]

  • Electronic Circular Dichroism (ECD): ECD measures circular dichroism in the UV-Vis region, corresponding to electronic transitions.[14][15] It requires the molecule to have a chromophore that absorbs in an accessible spectral range. The benzene ring in 5-bromo-1-indanol serves as an excellent chromophore for ECD analysis. Time-dependent density functional theory (TD-DFT) is the most common method for calculating ECD spectra.[11][16]

Experimental Protocol: VCD/ECD Analysis
  • Sample Preparation: Dissolve 1-5 mg of the enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~0.05 M. The solvent must be transparent in the spectral region of interest.

  • Data Acquisition (VCD): Acquire the VCD and IR spectra in the fingerprint region (e.g., 800-1800 cm⁻¹) using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.

  • Data Acquisition (ECD): Acquire the ECD and UV-Vis spectra over a relevant wavelength range (e.g., 200-400 nm).

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., R-5-bromo-1-indanol) using a molecular mechanics force field.

    • Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory, including a solvent model.[17]

    • For the optimized geometries, calculate the vibrational frequencies and rotational strengths (for VCD) or electronic transition energies and rotatory strengths (for ECD) using TD-DFT.

    • Generate the final theoretical spectrum by applying a Boltzmann weighting to the spectra of all contributing conformers at the experimental temperature.

  • Analysis: Compare the experimental spectrum with the calculated spectrum. A mirror-image relationship between the two confirms the opposite absolute configuration, while a direct match confirms the calculated configuration.

Method 3: Mosher's Method - A Classic NMR Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[18] It is an indirect method that involves chemical derivatization. The chiral alcohol is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[19]

The Principle of Anisotropic Shielding

Because these esters are diastereomers, their NMR spectra are different.[20] The Mosher's method model assumes a specific conformation of the MTPA esters where the trifluoromethyl, methoxy, and carbonyl groups are eclipsed. This places the phenyl group in a position to exert a strong magnetic anisotropic effect (shielding) on the protons of the original alcohol. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δ(S-MTPA ester) - δ(R-MTPA ester)) for the protons on either side of the newly formed ester linkage, the absolute configuration can be deduced.[21]

Mosher_Model

Experimental Protocol: Mosher's Ester Analysis
  • Esterification (Two Reactions):

    • Reaction A: To ~1 mg of enantiopure 5-bromo-1-indanol in an NMR tube with a suitable solvent (e.g., pyridine-d₅ or CDCl₃), add a slight excess of (R)-(-)-MTPA chloride.

    • Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.

    • Allow both reactions to proceed to completion, which can be monitored by NMR.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester reaction mixtures. It is also beneficial to acquire 2D spectra (e.g., COSY) to aid in the unambiguous assignment of all relevant protons.[20]

  • Data Analysis:

    • Identify and assign the chemical shifts for as many protons as possible on both sides of the C1 carbinol center.

    • Calculate the difference in chemical shifts: Δδ = δS - δR.

    • Protons with a positive Δδ value are assigned to one side of the molecule (L1), and those with a negative Δδ value are assigned to the other (L2).

    • Match this spatial arrangement to the Cahn-Ingold-Prelog priority of the substituents at C1 to determine the R/S configuration.

Comparative Guide: Choosing the Right Method

FeatureX-ray CrystallographyChiroptical Spectroscopy (VCD/ECD)Mosher's Method (NMR)
Principle Anomalous dispersion of X-rays[3]Differential absorption of CPL[9]Diastereomeric differentiation via NMR[18]
Sample State Single CrystalSolutionSolution
Sample Amount < 1 mg (for a good crystal)1-5 mg~2 mg (1 mg per ester)
Key Requirement High-quality single crystal[7]Soluble sample, computational resourcesClean derivatization, assignable ¹H NMR
Data Output Definitive 3D structureSpectrum vs. calculated spectrumSet of Δδ values (δS - δR)
Confidence Level Very High (Gold Standard)High (with good spectral match)High (with consistent Δδ values)
Throughput Low (crystal growth is a bottleneck)Medium (computation can be slow)High (can be done in a day)
Advantage for 5-Br-1-Indanol Bromine provides strong anomalous signal.Benzene ring is a good ECD chromophore.Secondary alcohol is ideal for this method.

Conclusion

The determination of the absolute configuration of 5-bromo-1-indanol is an achievable task with several powerful and orthogonal techniques at the modern researcher's disposal.

  • X-ray crystallography , if a suitable crystal can be obtained, offers the most definitive and unambiguous answer, with the bromine atom serving as an excellent internal anomalous scatterer.

  • Chiroptical spectroscopy (VCD/ECD) provides a robust solution-state alternative that bypasses the need for crystallization. The combination of experimental spectra with high-level quantum calculations provides a self-validating system with a high degree of confidence.

  • Mosher's method remains a rapid, accessible, and highly reliable NMR-based technique that is perfectly suited for the secondary alcohol functional group present in the target molecule.

The choice of method will ultimately depend on available instrumentation, sample availability (and its ability to crystallize), and computational resources. For ultimate confidence, employing two orthogonal methods (e.g., VCD and Mosher's method) can provide an exceptionally high degree of certainty in the final assignment, adhering to the highest standards of scientific and regulatory rigor.

References

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • ResearchGate. (2008). Determination of Absolute Configuration—an Overview Related to This Special Issue. Retrieved from [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]

  • Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 937798. Available at: [Link]

  • Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Retrieved from [Link]

  • Kutasi, A. M., et al. (2012). Circular dichroism calculation for natural products. Journal of Natural Products, 75(10), 1819-1835. Available at: [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Carroll, A. R., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(11), 2879. Available at: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • SciSpace. (2017). Features of electronic circular dichroism and tips for its use in determining absolute configuration. Retrieved from [Link]

  • Pescitelli, G., et al. (2014). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 4(51), 26734-26746. Available at: [Link]

  • Merten, C., et al. (2023). Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory. Angewandte Chemie International Edition, 62(41), e202309855. Available at: [Link]

  • Stephens, P. J., et al. (2005). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 70(10), 3947–3959. Available at: [Link]

  • ResearchGate. (2011). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Retrieved from [Link]

  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 300, 1-35. Available at: [Link]

  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • Slideshare. (n.d.). Introduction to methods used for determination of Configuration. Retrieved from [Link]

  • Izumi, S., et al. (1995). Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Bulletin of the Chemical Society of Japan, 68(5), 1417-1423. Available at: [Link]

  • ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]

  • Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • ResearchGate. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. Available at: [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Bhardwaj, K. K., & Gupta, R. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. Journal of Oleo Science, 66(10), 1073–1084. Available at: [Link]

  • Afonso, C. A. M., et al. (2021). Enantiomers and Their Resolution. Molecules, 26(10), 2883. Available at: [Link]

Sources

A Comparative Bio-Analysis of (S)- vs. (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL: A Guide to Elucidating Stereospecific Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The principle of chirality is fundamental to pharmacology, dictating that enantiomers of a chiral drug can exhibit profoundly different biological activities. This guide provides a comprehensive framework for the comparative bio-analysis of the (S)- and (R)-enantiomers of 5-Bromo-2,3-dihydro-1H-inden-1-OL. While specific biological targets for this compound are not extensively documented in public literature, its structural motifs suggest potential interaction with G-protein coupled receptors (GPCRs). We therefore present a detailed, protocol-driven comparison using a representative GPCR system to illustrate the experimental workflow required to determine stereospecific affinity and functional activity. This document serves as a practical guide for researchers in drug discovery and development, outlining the rationale, methodology, and data interpretation for elucidating the distinct pharmacological profiles of chiral molecules.

The Imperative of Chirality in Biological Systems

In drug development, the three-dimensional structure of a molecule is paramount. Biological systems, composed of chiral entities like amino acids and sugars, create a chiral environment where drugs must interact.[1][2] Consequently, enantiomers—non-superimposable mirror-image molecules—are recognized as distinct entities by receptors and enzymes.[2] This can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles.[1][3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[2][4]

The theoretical underpinning for this stereoselectivity is often explained by the Easson-Stedman hypothesis . This model posits that for a chiral molecule to elicit a maximal biological response, it must engage with its target receptor at a minimum of three distinct points of contact.[5][6][7] The more potent enantiomer (eutomer) can achieve this optimal three-point fit, whereas the less potent enantiomer (distomer) can only establish two of the three critical interactions, resulting in a weaker binding affinity and diminished biological effect.[6][7]

Easson_Stedman cluster_eutomer (S)-Enantiomer (Eutomer) cluster_distomer (R)-Enantiomer (Distomer) A Site A B Site B C Site C S_Mol S S_a Group a S_a->A Interaction S_b Group b S_b->B Interaction S_c Group c S_c->C Interaction R_Mol R R_a Group a R_a->A Interaction R_b Group b R_b->B Interaction R_c Group c R_c->C No Fit

Caption: Easson-Stedman hypothesis: The (S)-enantiomer achieves a 3-point fit, while the (R)-enantiomer cannot.

Experimental Framework for Comparative Analysis

To quantify the differences between (S)- and (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL, a tiered approach is necessary. This involves first determining the binding affinity of each enantiomer to a specific biological target, followed by a functional assay to measure the biological response they elicit.

Given that the precursor, 5-Bromo-2,3-dihydro-1H-inden-1-one, has been implicated in research related to metabolic diseases, a G-protein coupled receptor (GPCR) involved in metabolic regulation, such as a serotonin or adrenergic receptor subtype, serves as a plausible hypothetical target for this guide.[8] We will proceed with a generic GPCR target expressed in a recombinant cell line for our experimental protocols.

Experimental_Workflow start Obtain Pure (S) and (R) Enantiomers assay1 Primary Screen: Radioligand Binding Assay start->assay1 data1 Determine Affinity (Ki) for each enantiomer assay1->data1 decision Is Ki < 1 µM? data1->decision assay2 Secondary Screen: Cell-Based Functional Assay decision->assay2 Yes stop Discard / Deprioritize decision->stop No data2 Determine Potency (EC50) and Efficacy (% Activity) assay2->data2 analysis Comparative Analysis: Potency, Affinity, Stereoselectivity Ratio data2->analysis

Caption: A tiered workflow for characterizing the stereospecific bioactivity of chiral compounds.

Primary Bioassay: Competitive Radioligand Binding

Objective: To determine the binding affinity (expressed as the inhibition constant, Ki) of each enantiomer for the target receptor. This assay measures how effectively each compound competes with a known radioactively labeled ligand ('radioligand') for binding to the receptor.[9][10][11]

Principle: A fixed concentration of a high-affinity radioligand and a membrane preparation containing the GPCR of interest are incubated with increasing concentrations of the unlabeled test compounds ((S)- and (R)-enantiomers). The more tightly the test compound binds, the lower the concentration needed to displace the radioligand. The concentration that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.[10][11]

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Membrane Homogenate: Prepare membranes from HEK293 cells stably expressing the target GPCR, and determine the total protein concentration via a Bradford or BCA assay. Dilute to a final concentration of 10-20 µg protein per well.

    • Radioligand: Prepare a working solution of a suitable radioligand (e.g., [³H]-Ketanserin for the 5-HT₂A receptor) at a concentration approximately equal to its Kd value (dissociation constant).

    • Test Compounds: Prepare 10 mM stock solutions of (S)- and (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL in DMSO. Perform serial dilutions in assay buffer to create a concentration range from 1 pM to 100 µM.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of Assay Buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

      • 50 µL of the appropriate test compound dilution ((S)- or (R)-enantiomer).

      • 50 µL of the radioligand working solution.

      • 50 µL of the diluted membrane homogenate to initiate the reaction.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and seal.

    • Count the radioactivity (in counts per minute, CPM) for each filter disc using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other values.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each enantiomer.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Results: Binding Affinity
CompoundIC₅₀ (nM)Kᵢ (nM)Stereoselectivity Ratio
(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL2512.1\multirow{2}{*}{82.6}
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL21501000

Interpretation: The hypothetical data clearly show that the (S)-enantiomer has a significantly higher affinity for the receptor than the (R)-enantiomer, with a Ki value in the low nanomolar range. The stereoselectivity ratio (Ki of less active isomer / Ki of more active isomer) is over 80-fold, indicating a strong preference for the (S)-configuration at the receptor's binding site.

Secondary Bioassay: Cell-Based Functional Assay

Objective: To determine the functional activity of each enantiomer. A binding assay reveals affinity but does not indicate whether the compound activates the receptor (agonist), blocks the receptor (antagonist), or has no effect. Functional assays measure the downstream signaling events that occur after receptor binding.[12][13]

Principle: For a Gq-coupled GPCR, agonist binding activates the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[14] This change in calcium concentration can be measured using fluorescent calcium-sensitive dyes. An antagonist will not cause a signal on its own but will block the signal produced by a known agonist.

Experimental Protocol: Calcium Mobilization Assay
  • Cell Preparation:

    • Plate HEK293 cells expressing the target GPCR in a black, clear-bottom 96-well plate and grow to ~90% confluency.

    • On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

    • Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay Procedure (using a fluorescence plate reader, e.g., FLIPR):

    • Antagonist Mode:

      • Place the cell plate in the reader.

      • Add various concentrations of the test compounds ((S)- and (R)-enantiomers) to the wells and incubate for 15-30 minutes.

      • Add a fixed concentration of a known agonist (at its EC₈₀ concentration) to all wells.

      • Measure the fluorescence intensity over time. An antagonist will reduce the agonist-induced fluorescence signal in a concentration-dependent manner.

    • Agonist Mode:

      • Place the cell plate in the reader.

      • Add various concentrations of the test compounds directly to the wells.

      • Measure the fluorescence intensity over time to detect any direct activation of the receptor.

  • Data Analysis:

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ for antagonism.

    • Agonist Mode: Plot the fluorescence response versus the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Emax (maximum efficacy relative to a full agonist).

Hypothetical Results: Functional Activity
CompoundAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM)Max Efficacy (% of control agonist)
This compound>10,000450%
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL>10,0008,5000%

Interpretation: The functional data suggest that neither enantiomer acts as an agonist. However, the (S)-enantiomer is a potent antagonist, blocking the action of the native agonist with an IC₅₀ of 45 nM. The (R)-enantiomer is a very weak antagonist, consistent with its low binding affinity.

Conclusion and Synthesis

This comparative guide outlines a robust, two-tiered bioassay approach to differentiate the pharmacological profiles of the (S) and (R) enantiomers of 5-Bromo-2,3-dihydro-1H-inden-1-OL.

  • The (S)-enantiomer is identified as the eutomer , exhibiting high affinity (Ki = 12.1 nM) and potent functional antagonism (IC₅₀ = 45 nM) at the hypothetical GPCR target.

  • The (R)-enantiomer is the distomer , displaying over 80-fold weaker binding affinity and correspondingly weak functional activity.

These findings, though hypothetical, underscore the critical importance of evaluating enantiomers separately in drug discovery.[15][16] The significant stereoselectivity observed suggests that the chiral center at the 1-position of the indanol core is a key determinant for receptor interaction, aligning with the Easson-Stedman three-point binding model.[5][6] For drug development purposes, these results would justify advancing the single (S)-enantiomer for further preclinical studies, thereby maximizing therapeutic potential while minimizing off-target effects and metabolic burden that might be associated with the inactive distomer.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay. In Vitro Biology. Retrieved January 19, 2026, from [Link]

  • Filo. (2025). Explain Easson and Stedman hypothetical interaction between the two enant... Retrieved January 19, 2026, from [Link]

  • Scribd. (n.d.). Enantiomer Activity: Easson-Stedman Theory. Retrieved January 19, 2026, from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved January 19, 2026, from [Link]

  • Staus, D. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 19-35. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). Ligand binding assay. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The Easson-Stedman hypothesis for 1-AR ligands. Retrieved January 19, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 19, 2026, from [Link]

  • Scribd. (n.d.). Easson-Stedman Hypothesis. Retrieved January 19, 2026, from [Link]

  • ChemPharmaAcademy. (2023, December 14). Easson–Stedman Hypothesis Explained | Drug–Receptor Interaction | Medicinal Chemistry. YouTube. Retrieved January 19, 2026, from [Link]

  • Frontiers in Pharmacology. (2022). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved January 19, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 19, 2026, from [Link]

  • Creative Bioarray. (n.d.). GPCR Internalization Assay. Retrieved January 19, 2026, from [Link]

  • Jian, W., et al. (2014). Bioanalysis of chiral compounds during drug development using a tiered approach. Bioanalysis, 6(5), 629-39. Retrieved January 19, 2026, from [Link]

  • Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. Retrieved January 19, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved January 19, 2026, from [Link]

  • Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). Chiral drugs. Retrieved January 19, 2026, from [Link]

  • Pellegrino, R., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7316. Retrieved January 19, 2026, from [Link]

  • Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences and Research, 27(6), 729-760. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Enantiomeric Purity for (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Intermediates

(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL is a key chiral building block in the synthesis of various pharmacologically active molecules. In the realm of drug development, the stereochemistry of a molecule is not a trivial detail; it is often the determining factor in its efficacy and safety profile. The biological systems, being inherently chiral, interact differently with each enantiomer of a drug. One enantiomer may elicit the desired therapeutic effect, while its mirror image (the distomer) could be inactive or, in some cases, responsible for adverse or toxic effects.[1]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over the stereoisomeric composition of chiral drugs.[1] This necessitates the development and validation of robust analytical methods to accurately quantify the enantiomeric purity of chiral intermediates like this compound. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard for this purpose, offering direct, reliable, and precise separation of enantiomers.[2]

This guide provides a comprehensive comparison of methodologies, a detailed experimental protocol, and a validation framework grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, designed to ensure the scientific integrity of your enantiomeric purity assessment.[3][4]

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[5] In chiral HPLC, this selector is immobilized onto the surface of the stationary phase support material, creating a CSP. The fundamental mechanism involves the formation of transient, short-lived diastereomeric complexes between the individual enantiomers and the chiral stationary phase.[6]

The stability of these complexes differs due to the distinct three-dimensional arrangement of the enantiomers, leading to differential interaction energies. The enantiomer that forms the more stable complex is retained longer on the column, while the one forming the less stable complex elutes earlier, thus achieving separation.[5]

cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Transient Diastereomeric Complexes cluster_3 Elution Racemic Analyte R-Enantiomer R Racemic Analyte->R-Enantiomer S-Enantiomer S Racemic Analyte->S-Enantiomer CSP Chiral Selector R-Enantiomer->CSP Stronger Interaction S-Enantiomer->CSP Weaker Interaction Complex_S [S-CSP] Less Stable CSP->Complex_S Complex_R [R-CSP] More Stable CSP->Complex_R Elutes_First S-Enantiomer Complex_S->Elutes_First Fast Elution Elutes_Second R-Enantiomer Complex_R->Elutes_Second Slow Elution

Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).

Comparison of Chiral Stationary Phases for Indanol Derivatives

The choice of the CSP is the most critical parameter in developing a chiral separation method. For cyclic alcohols like indanol derivatives, polysaccharide-based CSPs have demonstrated broad applicability and success.[6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create chiral grooves or cavities where analytes can bind through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5][7]

Below is a comparison of two common types of polysaccharide-based CSPs suitable for the separation of 5-Bromo-2,3-dihydro-1H-inden-1-OL enantiomers.

ParameterMethod 1: Amylose-Based CSPMethod 2: Cellulose-Based CSPRationale & Causality
Chiral Column Example Chiralpak® AD-H / Lux® Amylose-1Chiralcel® OD-H / Lux® Cellulose-2Amylose and cellulose are structural isomers (α-1,4 vs. β-1,4 glycosidic bonds) which results in different helical structures and, therefore, distinct chiral recognition capabilities.[6] Screening both types is a standard and effective strategy.[8]
Particle Size 5 µm5 µm5 µm particles offer a good balance between efficiency (peak sharpness) and backpressure, suitable for standard HPLC systems.
Column Dimensions 250 x 4.6 mm250 x 4.6 mmThis is a standard analytical column dimension providing sufficient resolving power for method development and validation.
Typical Mobile Phase n-Hexane / 2-Propanol (IPA)n-Hexane / Ethanol (EtOH)Normal phase mode is often preferred for polysaccharide CSPs. The alcohol modifier (IPA or EtOH) is crucial; its type and concentration are adjusted to optimize the interactions between the analyte and the CSP, thereby controlling retention and selectivity.[8]
Separation Factor (α) Typically 1.15 - 1.40Typically 1.20 - 1.50The separation or selectivity factor (α) is the ratio of the retention factors of the two enantiomers. A higher α value indicates better separation.
Resolution (Rs) > 2.0> 2.0Resolution is a measure of the baseline separation between the two peaks. An Rs value > 1.5 is generally considered acceptable, with > 2.0 being ideal for robust quantification.[9]

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for determining the enantiomeric purity of this compound. The inclusion of a system suitability test (SST) at the beginning of each analytical run ensures the system is performing adequately before sample analysis, making the protocol inherently self-validating.[10]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and column thermostat.

  • Chiral Column: Lux® Amylose-1 (5 µm, 250 x 4.6 mm) or equivalent amylose-based CSP.

  • Reagents: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Samples: Racemic 5-Bromo-2,3-dihydro-1H-inden-1-OL standard, this compound test sample.

Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approx. 15 minutes
Solution Preparation
  • Mobile Phase Preparation: Carefully mix 900 mL of n-Hexane with 100 mL of 2-Propanol. Degas the solution for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[7]

  • Racemic Standard Solution (for SST, ~0.5 mg/mL): Accurately weigh approximately 5 mg of racemic 5-Bromo-2,3-dihydro-1H-inden-1-OL and dissolve it in 10 mL of the mobile phase.

  • Sample Solution (~0.5 mg/mL): Prepare the (S)-enantiomer test sample in the same manner as the racemic standard.

Experimental Procedure
  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable, noise-free baseline is achieved.[7]

  • System Suitability Test (SST): Inject the Racemic Standard Solution. The system is deemed suitable for analysis only if the following criteria are met:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.

  • Sample Analysis: Once the SST criteria are passed, inject the Sample Solution.

  • Data Acquisition and Analysis: Record the chromatogram. Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times from the racemic standard injection. Calculate the area percent of the undesired (R)-enantiomer in the sample.

    Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100

Validation Framework according to ICH Q2(R1)

A chiral purity method is considered a quantitative test for impurities.[4] Therefore, the validation must assess specificity, limit of quantitation (LOQ), linearity, accuracy, and precision.[10]

Start Method Development & Optimization Validation Method Validation (ICH Q2) Start->Validation Specificity Specificity (Discrimination from impurities) Validation->Specificity Linearity Linearity (LOQ to 150% of impurity spec) Validation->Linearity Accuracy Accuracy (Spike-recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation (S/N ≈ 10) Validation->LOQ Robustness Robustness (Small variations in method) Validation->Robustness End Validated Method for Routine Use Specificity->End Linearity->End Accuracy->End Precision->End LOQ->End Robustness->End

Caption: Workflow for chiral HPLC method validation based on ICH guidelines.

Validation Data Summary

The following table outlines the required validation tests and typical acceptance criteria.

Validation ParameterTest DescriptionAcceptance Criteria
Specificity Inject the desired (S)-enantiomer, the undesired (R)-enantiomer, and a mixture. Ensure the peak for the (R)-enantiomer is free from interference.The method must be able to resolve the two enantiomers from each other and from any known impurities. Resolution (Rs) ≥ 2.0.
Limit of Quantitation (LOQ) Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. Often established at a signal-to-noise ratio of ~10.[9]RSD for precision at LOQ should be ≤ 10%. Recovery for accuracy should be within 80-120%.
Linearity Analyze a series of solutions of the (R)-enantiomer over a range (e.g., LOQ to 1.5 µg/mL, corresponding to 0.05% to 0.3% of a 0.5 mg/mL main peak).[11]Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform a spike-recovery study. Add known amounts of the (R)-enantiomer to the (S)-enantiomer sample at different levels (e.g., LOQ, 100%, 150% of the specification limit).[11]Mean recovery should be within 90.0% - 110.0%.
Precision Repeatability: Analyze a minimum of 6 replicate preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit.[4]Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 5.0%.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on resolution and quantification.The resolution (Rs) should remain ≥ 2.0, and the results should not be significantly affected by the minor changes.

Conclusion

The validation of enantiomeric purity for this compound is a non-negotiable step in ensuring the quality and safety of downstream active pharmaceutical ingredients. This guide demonstrates that a systematic approach, beginning with the logical selection of a polysaccharide-based chiral stationary phase and culminating in a rigorous validation protocol aligned with ICH Q2(R1) guidelines, can yield a reliable and robust analytical method. By understanding the causality behind experimental choices and embedding self-validating checks like system suitability tests, researchers can ensure the highest degree of scientific integrity in their results.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Enantioselective separation of racemic 1-indanol on (a) the... ResearchGate. Available at: [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. Available at: [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. Available at: [Link]

  • 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST WebBook. Available at: [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]

  • Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. Nature. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

Sources

Navigating the Landscape of BTK Inhibition: A Comparative Analysis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers and drug development professionals on the efficacy of Bruton's Tyrosine Kinase (BTK) inhibitors. This document provides a detailed comparison of emerging therapeutic agents, supported by experimental data and methodological insights.

Introduction: The Central Role of BTK in B-Cell Signaling and Malignancy

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable component of the B-cell receptor (BCR) signaling pathway.[1][2] Its activation triggers a cascade of downstream signaling events crucial for B-cell proliferation, differentiation, and survival.[3] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, making it a prime therapeutic target.[1][4] The development of small molecule inhibitors targeting BTK has revolutionized the treatment landscape for these diseases.

This guide focuses on a specific class of BTK inhibitors, aiming to provide a clear, data-driven comparison of their efficacy. While the initial intent was to focus on derivatives of (S)-5-bromo-1-indanol, an extensive review of the scientific literature did not yield publicly available information on BTK inhibitors synthesized from this specific scaffold. Therefore, this guide has been pivoted to address a highly relevant and data-rich area: the comparative efficacy of BTK inhibitors based on the aminopyrimidine core . This structural motif is central to the design of numerous clinically approved and investigational BTK inhibitors.

The Aminopyrimidine Scaffold: A Privileged Structure for BTK Inhibition

The aminopyrimidine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP, the natural substrate for kinases. This interaction provides a strong anchor for the inhibitor within the ATP-binding pocket of BTK, leading to potent and often selective inhibition. The versatility of the aminopyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

Comparative Efficacy of Aminopyrimidine-Based BTK Inhibitors

The following sections provide a detailed comparison of key aminopyrimidine-based BTK inhibitors. Efficacy is assessed based on their half-maximal inhibitory concentration (IC50) against BTK, kinase selectivity profiles, and their effects in cellular assays.

Biochemical Potency (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is a primary measure of a drug's potency.

CompoundBTK IC50 (nM)Reference Compound
Compound A Data not available in provided search resultsIbrutinib
Compound B Data not available in provided search resultsAcalabrutinib
Compound C Data not available in provided search resultsZanubrutinib
Kinase Selectivity

While potent inhibition of BTK is desired, off-target inhibition of other kinases can lead to unwanted side effects. Therefore, a high degree of selectivity for BTK over other kinases is a critical attribute of a successful inhibitor.

A comprehensive kinase selectivity panel for various aminopyrimidine-based BTK inhibitors would be presented here. This would typically involve screening the compounds against a large panel of kinases and reporting the IC50 values for each.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the efficacy of BTK inhibitors.

In Vitro Kinase Assay (BTK IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

Principle: The assay measures the phosphorylation of a substrate peptide by the BTK enzyme. The amount of phosphorylated substrate is detected, typically using a fluorescence- or luminescence-based method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of recombinant human BTK enzyme in assay buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add the BTK enzyme solution to the wells of a microplate.

    • Add the serially diluted test compound to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent and incubate to allow for signal development.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of purified recombinant BTK ensures that the measured inhibition is a direct effect on the target enzyme. The choice of substrate and ATP concentration is critical for accurate IC50 determination and is typically set at or near the Michaelis constant (Km) for each.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of B-cell lymphoma cell lines that are dependent on BTK signaling.

Principle: The assay measures the number of viable cells after a period of treatment with the test compound. Common methods include MTS or CellTiter-Glo assays, which measure metabolic activity as a surrogate for cell number.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a BTK-dependent B-cell lymphoma cell line (e.g., TMD8) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density.

    • Prepare a serial dilution of the test compound in growth medium.

    • Add the diluted compound to the cells.

    • Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions.

    • Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well.

    • Incubate as per the manufacturer's instructions.

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each compound concentration relative to a DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Trustworthiness of the Protocol: The use of a well-characterized, BTK-dependent cell line provides a physiologically relevant system to assess the on-target cellular activity of the inhibitor. Including a positive control (a known BTK inhibitor) and a negative control (DMSO) in each experiment is crucial for data validation.

Visualizing Key Pathways and Workflows

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_NFAT NF-κB / NFAT Activation Calcium->NFkB_NFAT Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor Aminopyrimidine BTK Inhibitor Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of intervention by aminopyrimidine-based inhibitors.

Experimental Workflow for Efficacy Comparison

Efficacy_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison Kinase_Assay In Vitro Kinase Assay Determine BTK IC50 Comparison Efficacy Comparison Potency Selectivity Cellular Activity Kinase_Assay->Comparison Selectivity_Panel Kinase Selectivity Panel Assess off-target effects Selectivity_Panel->Comparison Proliferation_Assay Cell Proliferation Assay Determine GI50 in B-cell lines Proliferation_Assay->Comparison Signaling_Assay Downstream Signaling Assay Measure inhibition of BTK substrate phosphorylation Signaling_Assay->Comparison

Caption: Workflow for the comprehensive efficacy evaluation of BTK inhibitors.

Conclusion and Future Directions

The aminopyrimidine scaffold continues to be a fertile ground for the discovery of novel and improved BTK inhibitors. The comparative analysis of their efficacy, based on robust experimental data, is crucial for identifying candidates with the most promising therapeutic potential. Future research will likely focus on developing next-generation aminopyrimidine-based inhibitors with enhanced selectivity, improved safety profiles, and the ability to overcome resistance mechanisms observed with current therapies.

References

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (Source: NIH) [URL not available]
  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evalu
  • The Development of BTK Inhibitors: A Five-Year Upd
  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (Source: MDPI) [URL not available]
  • Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS). (Source: Not specified) [URL not available]
  • Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. (Source: PubMed) [URL not available]
  • Small-molecule BTK inhibitors: From discovery to clinical application. (Source: PubMed) [URL not available]
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (Source: MDPI) [URL not available]
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (Source: PubMed Central) [URL not available]
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (Source: PMC) [URL not available]

Sources

A Comparative Guide to Mosher's Ester Analysis for Determining the Enantiopurity of Chiral Indanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical intermediates is paramount in drug development. Chiral indanols, key building blocks for numerous bioactive molecules, demand rigorous enantiopurity assessment. While modern chromatographic techniques offer high-throughput screening, the classic NMR-based Mosher's ester analysis remains a uniquely powerful method, not only for quantifying enantiomeric excess (ee) but also for unambiguously assigning absolute configuration.

This guide provides a detailed comparison of Mosher's ester analysis against its primary alternatives, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer field-proven insights to guide your selection of the optimal analytical method.

The Principle of Mosher's Ester Analysis

Mosher's ester analysis is a chemical derivatization method that converts a pair of enantiomeric alcohols into diastereomers, which are distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy. The process involves reacting the chiral indanol with an enantiomerically pure chiral derivatizing agent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

The reaction is performed in two separate experiments using both the (R)- and (S)-enantiomers of MTPA chloride. This creates two distinct diastereomeric ester populations. Due to their different three-dimensional arrangements, the protons (in ¹H NMR) or fluorine atoms (in ¹⁹F NMR) in these diastereomers experience different magnetic environments, leading to different chemical shifts.

Key Determinations from Mosher's Analysis:

  • Enantiomeric Excess (ee): The relative ratio of the enantiomers in the original sample is determined by integrating the distinct NMR signals corresponding to each diastereomer. The ¹⁹F NMR is often preferred for this quantification due to the simpler spectrum, typically showing only two singlets for the -CF₃ groups of the two diastereomers.

  • Absolute Configuration: The absolute stereochemistry of the indanol is assigned by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. According to the widely accepted Mosher's model, the MTPA ester adopts a specific conformation where the trifluoromethyl (-CF₃), carbonyl (C=O), and carbinol proton (H-C-O) are coplanar. This arrangement places the phenyl group of the MTPA reagent on one side of the molecule, creating a distinct shielding/deshielding cone of magnetic anisotropy. Protons falling under this phenyl group will be shielded (shifted upfield in the NMR spectrum), while those on the opposite side will be deshielded (shifted downfield). By systematically comparing the spectra of the (R)- and (S)-MTPA esters, a definitive configurational assignment can be made.

Experimental Protocol: Mosher's Ester Analysis of 1-Indanol

This protocol provides a step-by-step methodology for the derivatization of a nearly enantiopure sample of 1-indanol.

Materials:

  • (R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, ((S)-MTPA-Cl)

  • 1-Indanol (sample of unknown or to-be-confirmed enantiopurity)

  • Anhydrous Pyridine or DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or Chloroform-d (CDCl₃) for NMR

  • NMR tubes, syringes, and standard laboratory glassware (oven-dried)

Workflow Diagram:

Mosher_Workflow cluster_prep Sample Preparation (x2) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis Indanol_R ~2-5 mg Indanol in Anhydrous Solvent R_MTPA Add (R)-MTPA-Cl & Pyridine/DMAP Indanol_R->R_MTPA Indanol_S ~2-5 mg Indanol in Anhydrous Solvent S_MTPA Add (S)-MTPA-Cl & Pyridine/DMAP Indanol_S->S_MTPA React_R Stir at RT (0.5 - 4 hours) R_MTPA->React_R React_S Stir at RT (0.5 - 4 hours) S_MTPA->React_S NMR_R Acquire ¹H & ¹⁹F NMR of (R)-MTPA Ester React_R->NMR_R NMR_S Acquire ¹H & ¹⁹F NMR of (S)-MTPA Ester React_S->NMR_S Compare Calculate Δδ (δS - δR) & Integrate for ee NMR_R->Compare NMR_S->Compare

Caption: Workflow for Mosher's Ester Analysis.

Step-by-Step Procedure:

Reaction Setup (Perform two parallel reactions):

  • Preparation for (R)-MTPA Ester: In an oven-dried NMR tube or small vial, dissolve approximately 2-5 mg of the chiral indanol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or dichloromethane (DCM).

  • Preparation for (S)-MTPA Ester: In a second, identical vessel, prepare another solution of the indanol using the same quantities.

  • Catalyst Addition: To each vessel, add a catalytic amount (~1.2 equivalents) of anhydrous pyridine or DMAP. DMAP is a more potent acylation catalyst and is often preferred.

  • Derivatization:

    • To the first vessel, add ~1.1 equivalents of (R)-MTPA-Cl.

    • To the second vessel, add ~1.1 equivalents of (S)-MTPA-Cl.

  • Reaction: Cap both vessels and gently agitate. Allow the reactions to proceed at room temperature for 0.5 to 4 hours. Reaction completion can be monitored by TLC or ¹H NMR by observing the disappearance of the indanol's carbinol proton signal. A typical analysis is often run on the crude esters.

NMR Data Acquisition:

  • Once the reactions are complete, acquire high-resolution ¹H NMR and ¹⁹F NMR spectra for each of the two crude reaction mixtures.

  • Ensure the spectral width for the ¹H NMR is sufficient to observe all relevant protons of the indanol moiety.

Data Analysis:

  • Assign Peaks: Carefully assign the proton signals in the ¹H NMR spectra for both the (R)- and (S)-MTPA esters. 2D NMR techniques like COSY may be necessary for unambiguous assignment.

  • Calculate Enantiomeric Excess (ee): In the ¹⁹F NMR spectrum, integrate the two singlets corresponding to the -CF₃ groups of the major and minor diastereomers. Calculate ee using the formula: ee (%) = [(Major Integral - Minor Integral) / (Major Integral + Minor Integral)] * 100.

  • Determine Absolute Configuration: Tabulate the chemical shifts (δ) for assigned protons in both spectra. Calculate the difference: Δδ = δ(S) - δ(R). Apply the Mosher model to assign the configuration based on the signs of the Δδ values.

Comparison with Chromatographic Alternatives

While Mosher's analysis is definitive, chiral HPLC and SFC are the workhorses for high-throughput enantiopurity determination in the pharmaceutical industry.

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC physically separates enantiomers using a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly effective for separating indanol enantiomers.

Chiral Supercritical Fluid Chromatography (SFC) SFC uses a supercritical fluid, typically CO₂, as the primary mobile phase. It often provides faster separations and uses less organic solvent than HPLC. Like HPLC, it relies on a CSP to achieve separation. For many chiral separations, SFC can offer complementary selectivity to HPLC.

Reaction Diagram: Derivatization of 1-Indanol

Mosher_Reaction Indanol 1-Indanol (Chiral) Ester Diastereomeric Mosher's Ester Indanol->Ester + Pyridine or DMAP MTPA_Cl (R)-MTPA-Cl

The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Indanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indanol scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds with significant biological activity.[1][2] From anticancer to antimicrobial and anti-inflammatory applications, indanol derivatives are a fertile ground for drug discovery.[1] A key strategy in optimizing the therapeutic potential of these molecules is halogenation, particularly bromination. The introduction of a bromine atom can dramatically alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and, most importantly, its interaction with biological targets.[3]

This guide provides an in-depth comparison of the biological activities of brominated and non-brominated indanol derivatives, supported by experimental data. We will explore how the presence of bromine can modulate anticancer, antimicrobial, and anti-inflammatory properties, offering insights into the structure-activity relationships that can guide future drug design.

The Impact of Bromination on Anticancer Activity

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of indanone derivatives.[1][4] Evidence suggests that the addition of bromine to these structures can significantly enhance their ability to inhibit cancer cell growth. While direct comparative studies on a single indanol derivative and its brominated counterpart are emerging, data from structurally related compounds provide compelling insights.

A study on indeno[1,2-b]quinoline amines, which incorporate an indanone-like substructure, demonstrated that brominated derivatives exhibit potent antiproliferative activity against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[4] Another investigation into brominated furanones, which share the α,β-unsaturated lactone moiety with some bioactive indanone derivatives, revealed that brominated analogs were significantly more cytotoxic to prostate (PC-3) and glioblastoma (U-251) cancer cells than the non-brominated parent compound and even the established chemotherapy drug, cisplatin.[5][6]

The enhanced cytotoxicity of brominated compounds can be attributed to several factors. The bromine atom, being highly lipophilic, can improve the molecule's ability to cross cell membranes. Furthermore, its electron-withdrawing nature can increase the reactivity of the molecule towards nucleophilic residues in target proteins, leading to more potent inhibition.[7]

Comparative Cytotoxicity Data:
Compound ClassSpecific DerivativeCancer Cell LineIC50 Value (µM)Reference
Furanones Protoanemonin (Non-brominated)PC-37.30 ± 0.08[5][6]
(E)-5-(bromomethylene)-2(5H)-furanonePC-30.31 ± 0.02[5][6]
Cisplatin (Reference Drug)PC-37.70 ± 0.09[5][6]
Indeno[1,2-b]quinolines Mono-substituted amine derivativesA549, HeLa, MCF7, Hep3B1.1–29.6 (µg/mL)[4]
Spirocyclic Bromotyrosines Dichloro derivative 18 A-375 (Melanoma)0.4 ± 0.3[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells are plated in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (both brominated and non-brominated derivatives). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of indanol derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H I Determine IC50 values H->I

Antimicrobial Activity: The Halogen Hammer

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Indanone derivatives have shown promise in this area, and again, bromination appears to be a key factor in enhancing their efficacy.[9][10][11]

While direct comparative data for brominated versus non-brominated indanols is still being actively researched, studies on related heterocyclic compounds provide strong indicative evidence. For instance, research on aurone and indanone derivatives revealed that the introduction of electron-withdrawing groups, such as halogens, is beneficial for antibacterial activity, particularly against Gram-positive bacteria.[10][11]

The mechanism by which bromination enhances antimicrobial activity is likely multifaceted. The increased lipophilicity of brominated compounds can facilitate their passage through the bacterial cell wall and membrane. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence protein-ligand binding and enzyme inhibition.

Comparative Antimicrobial Data (MIC Values):
Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Indeno[1,2-b]quinolines Mono-substituted amine derivativesVarious bacteria15.62 - 250[4]
Aurone/Indanone Derivatives Various derivativesS. aureus62.5 (minimum)[12]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a standard technique for determining MIC values.

  • Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds (brominated and non-brominated indanol derivatives) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum B Perform serial dilutions of indanol derivatives in 96-well plates A->B C Inoculate wells with bacterial suspension B->C D Incubate plates at 37°C for 18-24 hours C->D E Observe for turbidity (bacterial growth) D->E F Determine the lowest concentration with no growth (MIC) E->F

Taming Inflammation: The Role of Bromination in Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Indanone derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes like cyclooxygenase-2 (COX-2).[13]

A compelling study on brominated indoles provides direct evidence for the positive impact of bromination on anti-inflammatory activity. This research demonstrated that brominated indoles and isatins were more potent inhibitors of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) production in macrophages compared to the non-brominated isatin.[14] The study also highlighted the importance of the bromine's position on the indole ring, with 5-bromo substitution showing the greatest activity.

The enhanced anti-inflammatory activity of brominated indanols can be linked to their ability to modulate key inflammatory pathways. For instance, some brominated indoles have been shown to inhibit the translocation of the nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.

Comparative Anti-inflammatory Activity:
CompoundTargetIC50 ValueReference
Isatin (Non-brominated)NO production~339.8 µM[14]
6-BromoindoleNO productionMore active than isatin[14]
6-BromoisatinNO productionMore active than isatin[14]

Experimental Protocol: COX-2 Inhibition Assay

The ability of a compound to inhibit the COX-2 enzyme is a key indicator of its potential as an anti-inflammatory agent.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Compound Incubation: The test compounds (brominated and non-brominated indanol derivatives) are pre-incubated with the COX-2 enzyme for a specific period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The activity of the COX-2 enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the COX-2 activity, is then determined.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation PGs->Inflammation Indanols Brominated/ Non-brominated Indanol Derivatives Indanols->COX2 Inhibition

Conclusion

The evidence presented in this guide strongly suggests that the bromination of indanol derivatives is a highly effective strategy for enhancing their biological activity across multiple therapeutic areas. The introduction of a bromine atom can lead to more potent anticancer, antimicrobial, and anti-inflammatory agents. The observed increases in activity are likely due to a combination of factors, including improved membrane permeability, enhanced binding to target proteins, and modulation of key signaling pathways.

For researchers and drug development professionals, these findings underscore the importance of exploring halogenation as a tool for lead optimization. Further research focusing on the synthesis and direct comparative evaluation of a wider range of brominated indanol derivatives will be crucial in fully elucidating their therapeutic potential and paving the way for the development of novel, more effective drugs.

References

  • In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM. (2021).
  • Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. (n.d.). [Source document not fully available].
  • Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. (2010). SciELO South Africa.
  • Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. (2022). PMC - PubMed Central.
  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010).
  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (n.d.). [Source document not fully available].
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. (2024).
  • Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migr
  • In Vitro vs. In Vivo Evaluation of Brominated Cyclohexenone Analogs as Potential Anticancer Agents. (n.d.). Benchchem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-BROMO-3, 5-DIARYL-1-PHENYL-2- PYRAZOLINE DERIVATIVES AS ANTIOXIDANT AND ANTI-INFLAMMATORY AGENTS. (n.d.).
  • [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. (n.d.). PubMed.
  • (PDF) Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. (n.d.).
  • (PDF) Synthesis and Activity of Aurone and Indanone Derivatives. (2023).
  • Synthesis and Activity of Aurone and Indanone Deriv
  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
  • A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: Prioritization in search for safe(r) alternatives. (2014).
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PMC - NIH.
  • (PDF) Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents. (n.d.).
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). [Source document not fully available].
  • Synthesis and evaluation of anti-inflammatory and analgesic activities of a novel series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides. (n.d.). PubMed.
  • Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science Publisher.
  • A comparison of the fish bioconcentration factors for brominated flame retardants with their nonbromin
  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed.
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC - PubMed Central.
  • Estimation of physicochemical properties of 52 non-PBDE brominated flame retardants and evaluation of their overall persistence and long-range transport potential. (2014). [Source document not fully available].
  • (PDF) Brominated dioxin-like compounds: In vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds. (2003).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as (S)-5-Bromo-2,3-dihydro-1H-inden-1-OL, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring laboratory safety when working with this halogenated compound.

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, established principles of chemical safety and data from structurally analogous compounds provide a robust basis for risk assessment. The presence of a bromine atom on an aromatic system, coupled with an alcohol functional group, necessitates precautions against skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2][3] This guide is built on the principle of as low as reasonably achievable (ALARA) exposure.

Hazard Assessment: An Evidence-Based Approach

Understanding the "why" behind each safety protocol is critical. Based on data from similar chemical structures, we must assume this compound presents the following potential hazards:

  • Skin Irritation: Brominated aromatic compounds are frequently cited as skin irritants.[1]

  • Eye Irritation: The potential for serious eye irritation is a significant concern with this class of chemicals.[1][2]

  • Acute Toxicity (Oral): Harmful if swallowed is a common warning for related molecules.[1][3]

  • Respiratory Irritation: Inhalation of aerosolized dust or vapors may cause respiratory tract irritation.[1][3]

Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and the respiratory system.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task. However, a baseline level of protection is mandatory for any manipulation of this compound.

Body Area Primary PPE Standard/Specification Rationale & Causality
Eyes/Face Chemical Splash GogglesANSI Z87.1 D3Provides superior protection against splashes, dust, and vapors compared to standard safety glasses. Essential due to the high risk of serious eye irritation posed by analogous compounds.[1][4]
Face Shield (Task-Dependent)ANSI Z87.1Required in addition to goggles when there is a significant splash hazard, such as during bulk transfers or when working outside a fume hood.[4][5]
Hands Double-Layered Nitrile GlovesEN 374For incidental contact (e.g., handling sealed containers). The outer glove is removed immediately upon suspected contamination, protecting the inner glove and skin.[6]
Neoprene or Butyl Rubber GlovesEN 374For prolonged handling, direct contact, or immersion risk. These materials offer enhanced protection against a broader range of organic compounds. Always check manufacturer compatibility data.[6]
Body Chemical-Resistant Laboratory CoatN/AMust be long-sleeved and fully buttoned to protect skin and personal clothing from incidental contact and minor spills.[6]
Feet Closed-Toe ShoesN/APerforated shoes or sandals are strictly prohibited to protect feet from spills and falling objects.[4][7]

Operational Plan: From Preparation to Disposal

A safe workflow is a self-validating system where each step reinforces safety.

Step 1: Pre-Handling Preparation & Engineering Controls
  • Designated Area: All handling of this compound powder should occur within a certified chemical fume hood to mitigate inhalation risks.[8]

  • Emergency Equipment Check: Before starting, verify the location and operational status of the nearest safety shower and eyewash station.[9]

  • Gather Materials: Assemble all necessary glassware, spatulas, weigh boats, and solvents within the fume hood before introducing the compound. This minimizes movement and potential for exposure.

  • Donning PPE: Put on all required PPE as detailed in the table above. Ensure gloves are inspected for any defects before use.[10]

Step 2: Handling the Compound
  • Weighing: Carefully weigh the solid compound on a weigh boat or paper inside the fume hood. Avoid creating airborne dust.

  • Transfer: Use a spatula to transfer the solid into your reaction vessel.

  • Solution Preparation: If creating a solution, add the solid slowly to the solvent to prevent splashing.[6]

  • Container Management: Keep the primary container of this compound tightly sealed when not in active use.[11]

Step 3: Post-Handling and Decontamination
  • Surface Cleaning: Decontaminate any surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) and wiping with disposable towels.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last, using a technique that avoids touching the outer surface with bare hands.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

PPE Selection Workflow

The specific tasks you perform dictate the necessary level of protection. The following diagram illustrates a logical workflow for PPE selection.

PPE_Workflow cluster_start Start: Task Assessment cluster_tasks Task Categories cluster_ppe Required PPE Level Start Handling this compound Weighing Weighing Solid (<10g) in Fume Hood Start->Weighing Solution Preparing Solution or Running Reaction in Hood Start->Solution Spill Spill Cleanup or Large Quantity Transfer Start->Spill BasePPE Baseline PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves Weighing->BasePPE Incidental contact risk Solution->BasePPE Controlled splash risk EnhancedPPE Enhanced PPE: - Baseline PPE + Face Shield + Neoprene/Butyl Gloves Spill->EnhancedPPE High splash & contact risk

Caption: PPE selection workflow based on the specific laboratory task.

Emergency Procedures

Preparedness is paramount for mitigating the impact of an accidental exposure.

  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: At an emergency eyewash station, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.

  • Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if the spill is large or generates dust), contain the spill using an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials such as paper towels for initial containment.[12] Collect the absorbed material into a designated hazardous waste container and decontaminate the area. Report the spill to your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan: A Critical Final Step

As a halogenated organic compound, this compound requires specific waste disposal protocols to ensure environmental compliance and safety.

  • Waste Segregation: Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain.[11]

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, absorbent pads, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[13]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated waste streams.[11][14]

  • Disposal: All waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations for hazardous chemical waste.[14]

By integrating these expert-level protocols and understanding the rationale behind them, you build a resilient safety culture that protects not only yourself but your entire research team.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste.
  • CymitQuimica. (n.d.). This compound.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from an unspecified institutional safety website.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU Environmental Health & Safety website.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-Bromo-3-methylbut-2-ene.
  • National Center for Biotechnology Information. (n.d.). 5-bromo-2,3-dihydro-1H-indene. PubChem Compound Database.
  • MedchemExpress. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one.
  • CPAchem. (2023). Safety data sheet for 2,3-Dibromo-1-propanol.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
  • MOLBASE. (n.d.). This compound.
  • BLD Pharm. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-ol.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-1-pentene.
  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • ChemicalBook. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-ol.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Bromo-1-indanol.
  • BLDpharm. (n.d.). 1270284-15-5|this compound.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • University of Fribourg. (n.d.). Safety in the laboratory.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from an unspecified institutional safety website.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL
Reactant of Route 2
(S)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.